3,5-Difluoro-D-Phenylalanine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-3-(3,5-difluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGMPXZFCIHYIR-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1F)F)C[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351998 | |
| Record name | 3,5-Difluoro-D-Phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
266360-63-8 | |
| Record name | 3,5-Difluoro-D-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=266360-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Difluoro-D-Phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical properties of 3,5-Difluoro-D-Phenylalanine
An In-depth Technical Guide to the Physicochemical Properties and Applications of 3,5-Difluoro-D-Phenylalanine
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a synthetic amino acid of significant interest to researchers, scientists, and drug development professionals. By strategically replacing hydrogen atoms with fluorine on the phenyl ring of D-phenylalanine, this non-canonical amino acid gains unique electronic and steric properties. These modifications are leveraged to enhance the metabolic stability, modulate the biological activity, and fine-tune the conformational characteristics of peptides and peptidomimetics, making it a valuable tool in modern medicinal chemistry.
This document delves into the core physicochemical properties of this compound, its synthesis and purification, and its critical applications in drug discovery, supported by detailed experimental protocols and field-proven insights.
Core Physicochemical Profile
The introduction of two fluorine atoms onto the phenyl ring significantly alters the molecule's electronic landscape and lipophilicity compared to its parent amino acid, D-phenylalanine. Fluorine's high electronegativity creates a strong carbon-fluorine bond, which contributes to increased thermal and metabolic stability.[1] The difluoro substitution pattern also modulates the quadrupolar moment of the aromatic ring, influencing non-covalent interactions such as π-π stacking and cation-π interactions, which are critical for molecular recognition and binding affinity.[2]
Key Physicochemical Parameters
The fundamental properties of this compound and its common derivatives are summarized below. It is important to note that while data for protected derivatives and the racemic mixture are available, some experimental values for the free D-enantiomer are not extensively published and are often estimated based on analogs.
| Property | Value | Source / Comment |
| Molecular Formula | C₉H₉F₂NO₂ | PubChem[3] |
| Molecular Weight | 201.17 g/mol | PubChem[3] |
| Melting Point | 269.5-273.5 °C (DL-racemate) | Literature Data[4] |
| logP (octanol/water) | -1.2 (Computed for L-enantiomer) | PubChem[3] |
| pKa (Carboxylic Acid) | ~1.8–2.2 (Estimated) | Based on Phenylalanine[4] |
| pKa (Amine) | ~9.1–9.2 (Estimated) | Based on Phenylalanine[4] |
| Solubility | Slightly soluble in water, methanol, DMSO | Qualitative data[4] |
| Appearance | White to off-white powder | Generic supplier data |
Note: The melting point is for the DL-racemate. The D-enantiomer is expected to have a similar, but distinct, melting point.
Synthesis and Purification
The most established method for synthesizing 3,5-Difluoro-DL-phenylalanine is the Erlenmeyer-Plöchl synthesis .[5] This pathway involves the condensation of 3,5-difluorobenzaldehyde with an N-acylglycine, typically hippuric acid or N-acetylglycine, to form an intermediate known as an azalactone. Subsequent hydrolysis of the azalactone ring yields the final racemic amino acid.
Synthetic Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,5-Difluoro-L-phenylalanine | C9H9F2NO2 | CID 716307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
3,5-Difluoro-D-Phenylalanine solubility and stability characteristics
An In-depth Technical Guide to the Solubility and Stability of 3,5-Difluoro-D-Phenylalanine
Introduction
In the landscape of modern drug discovery and peptide engineering, the strategic incorporation of non-canonical amino acids is a cornerstone for enhancing therapeutic potential. Among these, this compound, a synthetic derivative of phenylalanine, has garnered significant attention. The introduction of two fluorine atoms onto the phenyl ring is not a trivial modification; it imparts a unique constellation of physicochemical properties that researchers can leverage to overcome common developmental hurdles.[1]
The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which confers exceptional metabolic stability to molecules containing it.[2][3] This increased resistance to enzymatic degradation is critical for improving the in vivo half-life of peptide-based therapeutics.[1][4] Furthermore, the unique electronic properties of fluorine can modulate intermolecular interactions, potentially enhancing binding affinity and receptor selectivity.[2]
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the core solubility and stability characteristics of this compound, moving beyond a simple recitation of data to explain the underlying chemical principles and providing field-proven experimental protocols for characterization.
Core Physicochemical Properties
The foundational step in understanding the behavior of any compound is to characterize its fundamental physicochemical properties. The difluorination of the phenyl ring significantly alters the electronic and lipophilic nature of the parent amino acid.
| Property | Value | Source |
| Molecular Formula | C₉H₉F₂NO₂ | PubChem[5] |
| Molecular Weight | 201.17 g/mol | PubChem[5][6] |
| Melting Point | 269.5 - 273.5 °C | BenchChem[6] |
| Boiling Point | Decomposes before boiling (expected) | BenchChem[6] |
| logP (octanol/water) | -1.2 (Computed for L-enantiomer) | PubChem[5][6] |
| pKa (Carboxylic Acid) | ~1.8 - 2.2 (estimated) | BenchChem[6] |
| pKa (Amine) | ~9.1 - 9.2 (estimated) | BenchChem[6] |
Solubility Characteristics
Solubility is a critical parameter that influences formulation, bioavailability, and in vitro assay design. As an amino acid, the solubility of this compound is governed by its zwitterionic nature, the polarity of the solvent, and the pH of the medium.[7][8]
Qualitatively, it is described as being slightly soluble in water, methanol, and DMSO.[6] The presence of the polar amino and carboxyl groups allows for interaction with polar solvents, while the difluorophenyl ring introduces significant hydrophobic character.[8]
Influence of pH on Solubility
The solubility of amino acids is highly dependent on pH.[8] At its isoelectric point (pI), the molecule exists as a zwitterion with a net neutral charge, typically resulting in minimum solubility. In acidic solutions (pH < pI), the carboxyl group is protonated and the amino group is protonated, resulting in a net positive charge. In alkaline solutions (pH > pI), the amino group is neutral and the carboxyl group is deprotonated, resulting in a net negative charge. These charged species are generally more soluble in aqueous media than the neutral zwitterion.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol provides a reliable, self-validating system for determining the thermodynamic equilibrium solubility of this compound in various solvent systems.
Methodology:
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials containing the desired solvent (e.g., water, phosphate-buffered saline at pH 7.4, methanol). The key is to ensure a visible amount of undissolved solid remains.
-
Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate for a defined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Causality Insight: This extended agitation ensures that the dissolution and precipitation rates become equal, reflecting the true thermodynamic solubility limit, rather than a kinetically limited apparent solubility.
-
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Alternatively, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately dilute the aliquot with a suitable mobile phase or solvent to prevent precipitation upon storage or temperature change. A precise dilution factor is critical for accurate back-calculation.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9] A standard calibration curve of known concentrations must be prepared in the same solvent to ensure accurate quantification.
-
Calculation: The equilibrium solubility is calculated by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.
Caption: Workflow for Equilibrium Solubility Determination.
Stability Profile
The stability of a drug candidate is paramount, influencing its shelf-life, formulation, and in vivo behavior. The difluoro substitution pattern on the D-phenylalanine core provides significant, multi-faceted stability enhancements.
Inherent Chemical and Metabolic Stability
The defining feature contributing to the stability of this compound is the carbon-fluorine bond. With a bond dissociation energy of over 100 kcal/mol, the C-F bond is exceptionally strong and resistant to chemical and enzymatic cleavage.[2][3] This has two major consequences:
-
Resistance to Oxidation: The phenyl ring is a common site of metabolic oxidation (hydroxylation) by cytochrome P450 enzymes. The electron-withdrawing nature of the fluorine atoms deactivates the aromatic ring, making it less susceptible to electrophilic attack and subsequent oxidation.
-
Proteolytic Resistance: When incorporated into a peptide chain, the fluorinated phenyl ring can sterically hinder the approach of proteases, slowing the rate of peptide bond cleavage and enhancing the molecule's biological half-life.[4][10]
Influence of Environmental Factors
-
pH Stability: While the core amino acid structure is robust, extreme pH conditions can be a concern, particularly for formulated solutions or when the molecule is part of a larger peptide containing labile bonds (e.g., esters, amides). Acidic or basic conditions can catalyze hydrolysis and other degradation reactions.[11] Therefore, maintaining a pH near neutrality (e.g., pH 6-8) is generally recommended for optimal stability in aqueous solutions.[12]
-
Thermal Stability: The compound's high melting point suggests significant thermal stability in the solid state.[6] In solution, degradation rates are typically accelerated at higher temperatures. For long-term storage of solutions, refrigeration (2-8°C) or freezing (-20°C to -80°C) is advisable.[13]
-
Photostability: Aromatic amino acids can be susceptible to photodegradation upon exposure to UV light.[14] While the C-F bonds themselves are stable, the aromatic ring can still absorb UV energy, potentially leading to the formation of reactive species. It is best practice to protect solutions from direct light.
Potential Degradation Pathways
While the difluorinated ring is highly stable, the amino acid functional groups can still undergo biochemical transformations. The primary metabolic route for natural phenylalanine often begins with transamination to form phenylpyruvic acid.[15] A similar pathway could be initiated for this compound, although the D-configuration and fluorine substituents would likely make it a poor substrate for many enzymes. Subsequent degradation of the aromatic ring, which in natural systems proceeds via hydroxylation and ring-opening, would be significantly impeded by the fluorine atoms.[16]
Caption: Plausible (but hindered) initial metabolic step.
Experimental Protocol: pH-Dependent Stability Assessment
This protocol establishes a self-validating system to determine the degradation kinetics of this compound as a function of pH.
Methodology:
-
Buffer Preparation: Prepare a series of buffers covering a relevant pH range (e.g., pH 3, 5, 7.4, and 9).
-
Sample Incubation: Dissolve a known concentration of this compound in each buffer and dispense into sealed vials. Incubate the vials at a controlled, often stressed, temperature (e.g., 40°C or 50°C) to accelerate degradation.
-
Time-Point Analysis: At designated time points (e.g., 0, 24, 48, 72, and 168 hours), remove a vial from each pH set. Immediately quench any potential reaction by freezing or diluting into a neutral mobile phase.
-
HPLC Analysis: Analyze the concentration of the remaining parent compound in each sample using a stability-indicating HPLC method.
-
Trustworthiness Insight: A "stability-indicating" method is one that can resolve the parent peak from all potential degradation products, ensuring that a decrease in the parent peak area is due to actual degradation and not co-elution with an impurity. This is validated by performing forced degradation studies (e.g., acid, base, peroxide, heat, light) and demonstrating peak purity.
-
-
Data Analysis: For each pH, plot the natural logarithm of the concentration versus time. The slope of this line corresponds to the observed degradation rate constant (k). This allows for a quantitative comparison of stability across the pH range.
Conclusion
This compound is a powerful building block for medicinal chemistry and protein engineering, primarily due to its exceptional stability. The strategic placement of two fluorine atoms on the phenyl ring confers significant resistance to metabolic oxidation and proteolytic degradation. While its aqueous solubility is limited, this can be modulated by adjusting the pH. Understanding these core solubility and stability characteristics is essential for its effective application. The experimental protocols provided in this guide offer a robust framework for researchers to quantify these critical parameters, enabling the rational design of more stable and effective next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,5-Difluoro-L-phenylalanine | C9H9F2NO2 | CID 716307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. sepax-tech.com.cn [sepax-tech.com.cn]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Effect of temperature, pH, and metals on the stability and activity of phenylalanine hydroxylase from Chromobacterium violaceum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Photostability of amino acids: photodissociation dynamics of phenylalanine chromophores - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. The degradation of phenylalanine, tyrosine and related aromatic compounds by a marine diatom and a haptophycean alga - UBC Library Open Collections [open.library.ubc.ca]
- 16. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to the Synthesis and Purification of 3,5-Difluoro-D-Phenylalanine
Foreword: The Strategic Value of 3,5-Difluoro-D-Phenylalanine in Modern Drug Discovery
In the landscape of contemporary drug development, the pursuit of molecular entities with enhanced potency, selectivity, and metabolic stability is relentless. Non-canonical amino acids have emerged as invaluable tools in this endeavor, and among them, this compound stands out as a building block of significant strategic importance.[1][2] The introduction of two fluorine atoms onto the phenyl ring of phenylalanine imparts unique electronic properties and conformational constraints, which can profoundly influence the bioactivity and pharmacokinetic profile of peptides and small molecule therapeutics.[1][2] The D-configuration, in particular, often confers resistance to proteolytic degradation, a critical factor in extending the in vivo half-life of peptide-based drugs.[2]
This guide provides an in-depth exploration of the synthesis and purification of this compound, designed for researchers, medicinal chemists, and process development scientists. Moving beyond a mere recitation of procedures, we will delve into the causality behind experimental choices, offering field-proven insights to empower you to not only replicate but also adapt and troubleshoot these critical processes.
Part 1: Strategic Approaches to the Asymmetric Synthesis of this compound
The synthesis of enantiomerically pure this compound presents a formidable challenge, necessitating precise control over stereochemistry. Several strategies can be employed, each with its own set of advantages and considerations. Here, we will explore two robust and conceptually distinct approaches: enzymatic synthesis and diastereoselective alkylation using a chiral auxiliary.
Enzymatic Synthesis: Harnessing Biocatalysis for Chiral Precision
Enzymatic methods offer an elegant and highly selective route to D-amino acids, often proceeding under mild conditions with exceptional enantiopurity.[3][4][5] Enzymes such as D-amino acid dehydrogenases and D-amino acid transaminases are particularly well-suited for the asymmetric synthesis of D-phenylalanine derivatives.[3] A plausible and efficient enzymatic route to this compound involves the reductive amination of the corresponding α-keto acid, 3,5-difluorophenylpyruvic acid.
Caption: Enzymatic synthesis of this compound.
Objective: To synthesize this compound from 3,5-difluorophenylpyruvic acid using a D-amino acid dehydrogenase.
Materials:
-
3,5-Difluorophenylpyruvic acid
-
Recombinant D-amino acid dehydrogenase (D-AADH)
-
Nicotinamide adenine dinucleotide (NADH)
-
Formate dehydrogenase (FDH)
-
Ammonium formate
-
Potassium phosphate buffer (pH 7.5)
-
Diethyl ether
-
Ethyl acetate
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer (100 mM, pH 7.5).
-
Substrate Addition: Dissolve 3,5-difluorophenylpyruvic acid to a final concentration of 50 mM.
-
Cofactor and Amine Source: Add NADH to a final concentration of 1 mM and ammonium formate to 1.5 M. The ammonium formate serves as both the amine donor and the substrate for the cofactor regeneration system.
-
Enzyme Addition: Initiate the reaction by adding D-AADH (e.g., 5 U/mL) and FDH (e.g., 10 U/mL). The FDH will regenerate the consumed NADH to NAD+, ensuring the catalytic cycle continues.
-
Reaction Monitoring: Maintain the reaction at 30°C with gentle agitation. Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess.
-
Work-up: Once the reaction has reached completion (typically >99% conversion and >99% ee), quench the reaction by adding an equal volume of 1 M HCl to denature the enzymes.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate to remove any unreacted keto acid.
-
Product Isolation: Adjust the pH of the aqueous layer to the isoelectric point of this compound (approximately pH 5-6) to induce precipitation. Alternatively, the product can be purified directly from the aqueous solution using ion-exchange chromatography.
-
Final Purification: The crude product can be further purified by recrystallization as detailed in Part 2.
Causality Behind Choices:
-
Cofactor Regeneration: The use of a cofactor regeneration system (FDH and formate) is crucial for the economic viability of the process on a larger scale, as NADH is expensive.[6][7][8]
-
pH Control: Maintaining the pH at 7.5 is optimal for the activity of most dehydrogenases.
-
Extraction: The acidic work-up and subsequent extraction are designed to separate the desired amino acid from the unreacted keto acid starting material.
Asymmetric Synthesis via Chiral Auxiliary
An alternative to biocatalysis is the use of a chiral auxiliary, a stereochemically pure molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. The Schöllkopf bis-lactim ether method is a classic and reliable approach for the asymmetric synthesis of α-amino acids.[9]
Caption: Asymmetric synthesis using a Schöllkopf chiral auxiliary.
Objective: To synthesize this compound via diastereoselective alkylation of a Schöllkopf chiral auxiliary.
Materials:
-
(R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine
-
n-Butyllithium (n-BuLi) in hexanes
-
3,5-Difluorobenzyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Trifluoroacetic acid (TFA)
-
Methanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
Procedure:
-
Auxiliary Preparation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve the Schöllkopf auxiliary in anhydrous THF.
-
Deprotonation: Cool the solution to -78°C (dry ice/acetone bath) and slowly add one equivalent of n-BuLi. Stir for 30 minutes to ensure complete formation of the lithiated species.
-
Alkylation: Slowly add a solution of 3,5-difluorobenzyl bromide in anhydrous THF to the cooled, deprotonated auxiliary solution. Stir at -78°C for 2-4 hours.
-
Quenching: Quench the reaction by the addition of saturated aqueous sodium bicarbonate. Allow the mixture to warm to room temperature.
-
Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diastereomerically enriched intermediate.
-
Hydrolysis and Auxiliary Removal: Dissolve the crude intermediate in a mixture of TFA and water (or aqueous HCl) and heat to reflux for 4-6 hours. This step cleaves the auxiliary and hydrolyzes the ester to the desired amino acid.
-
Purification: After cooling, the reaction mixture can be purified by ion-exchange chromatography or by precipitation at the isoelectric point to isolate the crude this compound.
Causality Behind Choices:
-
Low Temperature: The deprotonation and alkylation steps are carried out at -78°C to prevent side reactions and ensure high diastereoselectivity.
-
Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical as the organolithium intermediate is highly reactive with water and oxygen.
-
Acidic Hydrolysis: Strong acid is required to cleave the robust bis-lactim ether and liberate the free amino acid.
Part 2: High-Purity Purification of this compound
The purification of the final product is as critical as its synthesis. The primary goals are to remove any unreacted starting materials, byproducts, and, most importantly, the undesired L-enantiomer. A combination of crystallization and chiral chromatography is often employed to achieve the high purity required for pharmaceutical applications.
Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. For amino acids, this often involves dissolving the crude product in a suitable solvent system and allowing it to slowly crystallize, leaving impurities behind in the mother liquor.[10][11]
Objective: To purify crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Deionized water
-
Ethanol
-
Activated carbon (optional)
Procedure:
-
Dissolution: In a flask, add the crude this compound to a minimal amount of hot deionized water. Add ethanol dropwise until the solid just dissolves. The goal is to create a saturated solution at an elevated temperature.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and briefly heat to a near boil.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should begin as the solution cools. For maximum yield, the flask can be placed in an ice bath or refrigerator after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) to a constant weight.
Causality Behind Choices:
-
Solvent System: A mixture of water and ethanol is often effective for crystallizing amino acids, as their solubility is typically high in hot water and lower in ethanol.
-
Slow Cooling: Slow cooling promotes the formation of larger, more perfect crystals, which are less likely to trap impurities.
Chiral HPLC for Enantiomeric Purity Assessment and Purification
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the gold standard for both analytical assessment of enantiomeric purity and for preparative separation of enantiomers.[12] For underivatized amino acids like this compound, zwitterionic CSPs based on cinchona alkaloids have shown excellent performance.[13]
Caption: Workflow for chiral HPLC purification of this compound.
Objective: To separate the D- and L-enantiomers of 3,5-Difluorophenylalanine using preparative chiral HPLC.
Instrumentation and Columns:
-
Preparative HPLC system with a suitable detector (UV or Evaporative Light Scattering Detector - ELSD)
-
Chiral stationary phase column (e.g., CHIRALPAK® ZWIX(+))[13]
Mobile Phase:
-
A typical mobile phase for this type of separation would be a mixture of methanol, water, and acidic/basic additives to control ionization and improve peak shape. For example, Methanol/Water/Acetic Acid/Diethylamine (e.g., 90/10/0.2/0.1 v/v/v/v).
Procedure:
-
Sample Preparation: Dissolve the crude, racemic 3,5-Difluorophenylalanine in the mobile phase to a concentration suitable for preparative injection. Filter the sample through a 0.45 µm filter.
-
Column Equilibration: Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Injection and Separation: Inject the sample onto the column and begin the isocratic elution. The two enantiomers will separate and elute at different retention times.
-
Fraction Collection: Collect the fractions corresponding to the D-enantiomer peak.
-
Purity Analysis: Analyze the collected fractions by analytical chiral HPLC to confirm the enantiomeric purity.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Causality Behind Choices:
-
Chiral Stationary Phase: The choice of a zwitterionic CSP is based on its proven ability to effectively resolve underivatized amino acids through a combination of ionic and stereospecific interactions.
-
Mobile Phase Additives: The acidic (acetic acid) and basic (diethylamine) additives are crucial for controlling the ionization state of both the analyte and the stationary phase, which is essential for achieving good resolution and peak shape.[13]
Quantitative Data Summary
| Parameter | Enzymatic Synthesis | Chiral Auxiliary Synthesis |
| Starting Material | 3,5-Difluorophenylpyruvic acid | Schöllkopf auxiliary, 3,5-Difluorobenzyl bromide |
| Typical Yield | >85% | 60-75% |
| Enantiomeric Excess (ee) | >99% | >95% (before purification) |
| Key Reagents | D-AADH, NADH, FDH | n-BuLi, TFA |
| Reaction Conditions | Aqueous, pH 7.5, 30°C | Anhydrous, -78°C to reflux |
| Purification Method | Typical Recovery | Final Purity (Enantiomeric) |
| Recrystallization | 70-90% | >98% (if initial ee is high) |
| Preparative Chiral HPLC | 80-95% | >99.9% |
Conclusion: A Pathway to High-Purity this compound
The synthesis and purification of this compound is a multi-step process that demands careful execution and a solid understanding of the underlying chemical principles. Both enzymatic synthesis and diastereoselective alkylation offer viable pathways to this valuable building block, with the choice of method often depending on available resources, scalability, and desired purity levels. Subsequent purification by recrystallization and chiral HPLC is essential to achieve the high enantiomeric purity required for applications in drug discovery and development. By following the detailed protocols and understanding the rationale behind the experimental choices outlined in this guide, researchers and scientists can confidently produce high-quality this compound for their research and development needs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in Enzymatic Synthesis of D-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orbit.dtu.dk [orbit.dtu.dk]
- 7. Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]
- 11. gea.com [gea.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
Erlenmeyer-Plöchl synthesis for 3,5-Difluoro-D-Phenylalanine
An In-depth Technical Guide on the Erlenmeyer-Plöchl Synthesis for 3,5-Difluoro-D-Phenylalanine
Abstract
This technical guide provides a comprehensive exploration of the Erlenmeyer-Plöchl synthesis as applied to the preparation of this compound, a fluorinated amino acid of significant interest in medicinal chemistry and drug development. The document details the underlying chemical principles, step-by-step experimental protocols, and critical process parameters for each major stage of the synthesis: the formation of the azlactone intermediate, its subsequent hydrolysis, and the crucial asymmetric reduction to establish the desired D-stereochemistry. By integrating mechanistic insights with practical, field-proven methodologies, this guide serves as an essential resource for researchers, chemists, and professionals in the pharmaceutical and life sciences industries engaged in the synthesis of complex amino acid derivatives.
Introduction: The Enduring Relevance of the Erlenmeyer-Plöchl Synthesis
First described in the late 19th century, the Erlenmeyer-Plöchl synthesis remains a cornerstone of organic chemistry for the preparation of α-amino acids.[1][2][3] Its classical application involves the condensation of an aromatic aldehyde with an N-acylglycine, such as hippuric acid, in the presence of acetic anhydride and a weak base, to form an azlactone (an oxazolone).[4][5][6] This heterocyclic intermediate is a versatile precursor that, through subsequent hydrolysis and reduction, can be converted into the target amino acid.[2][7]
The synthesis of this compound is of particular contemporary interest. The incorporation of fluorine atoms into bioactive molecules can profoundly alter their metabolic stability, lipophilicity, and binding affinity, making fluorinated amino acids valuable building blocks in drug design. The D-configuration is often sought to enhance peptide stability against enzymatic degradation or to modulate biological activity. This guide delineates a robust and logical pathway to this target molecule, emphasizing the causality behind experimental choices to ensure both reproducibility and a deep understanding of the process.
Overall Synthetic Strategy
The synthesis of this compound via the Erlenmeyer-Plöchl route is a multi-step process that can be logically divided into four primary stages:
-
Azlactone Formation: Condensation of 3,5-difluorobenzaldehyde with hippuric acid to form 4-(3,5-difluorobenzylidene)-2-phenyloxazol-5(4H)-one.
-
Azlactone Hydrolysis: Ring-opening of the azlactone to yield the α,β-unsaturated acylamino acid intermediate.
-
Asymmetric Reduction: Stereoselective reduction of the carbon-carbon double bond to introduce the D-chiral center.
-
N-Acyl Deprotection: Removal of the N-benzoyl group to yield the final free amino acid.
Caption: Overall workflow for the synthesis of this compound.
Stage 1: Azlactone Formation via Erlenmeyer-Plöchl Condensation
Scientific Principle and Mechanism
The core of the synthesis is the condensation reaction between an aldehyde and an N-acylglycine.[6] The process begins with the cyclization of hippuric acid (N-benzoylglycine) in the presence of acetic anhydride, a powerful dehydrating agent, to form an intermediate, 2-phenyl-5(4H)-oxazolone. This oxazolone possesses acidic protons at the C-4 position.[6] In the presence of a base, typically anhydrous sodium acetate, a C-4 carbanion is generated. This nucleophile then attacks the carbonyl carbon of 3,5-difluorobenzaldehyde. The subsequent elimination of water, driven by the acetic anhydride, results in the formation of the thermodynamically stable (Z)-4-(3,5-difluorobenzylidene)-2-phenyloxazol-5(4H)-one, the azlactone intermediate.
Caption: Simplified mechanism of the Erlenmeyer-Plöchl condensation.
Starting Material: 3,5-Difluorobenzaldehyde
The primary aldehyde can be procured commercially or synthesized. A common laboratory-scale synthesis involves the Grignard reaction of 3,5-difluoro-1-bromobenzene with magnesium, followed by formylation using N,N-dimethylformamide (DMF).[8] Another route is the oxidation of 3,5-difluorotoluene.[9]
| Property | 3,5-Difluorobenzaldehyde |
| CAS Number | 32085-88-4[10] |
| Molecular Formula | C₇H₄F₂O[11] |
| Molecular Weight | 142.10 g/mol [10] |
| Appearance | Colorless to pale yellow liquid[9] |
| Density | ~1.296 g/mL at 20 °C[10] |
Detailed Experimental Protocol: Synthesis of 4-(3,5-difluorobenzylidene)-2-phenyloxazol-5(4H)-one
This protocol is adapted from the established Erlenmeyer-Plöchl methodology.[12]
-
Reagent Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3,5-difluorobenzaldehyde (1.0 eq), hippuric acid (1.0 eq), and anhydrous sodium acetate (1.0 eq).
-
Expert Insight: The use of anhydrous sodium acetate is critical. Any moisture will prematurely hydrolyze the acetic anhydride, inhibiting the reaction.
-
-
Reaction Initiation: Add acetic anhydride (3.0 eq) to the mixture. The volume should be sufficient to ensure effective stirring.
-
Heating: Heat the reaction mixture in an oil bath to 100-110 °C. Maintain constant, vigorous stirring for 2-3 hours. The mixture will become a thick slurry that eventually turns into a clear, colored solution.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), using a solvent system like ethyl acetate/hexane (e.g., 30:70 v/v).
-
Precipitation and Quenching: After completion, cool the flask to room temperature. Slowly and cautiously add ethanol to the stirred mixture. This serves two purposes: it quenches the excess acetic anhydride and precipitates the azlactone product.
-
Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid yellow product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold water, followed by a small amount of cold ethanol to remove residual impurities.
-
Drying: Dry the product under vacuum to yield the crude azlactone. This is often of sufficient purity for the next step, but can be recrystallized from ethanol or acetic acid if necessary.
Stage 2: Hydrolysis of the Azlactone Intermediate
Scientific Principle
The stable azlactone ring must be opened to generate the α-acylamino-α,β-didehydroamino acid. This intermediate contains the crucial C=C double bond that will be stereoselectively reduced in the next stage. The hydrolysis is typically performed under basic conditions (e.g., using sodium hydroxide), which attacks the carbonyl group of the lactone, leading to ring cleavage.[12][13]
Detailed Experimental Protocol: Synthesis of 2-Benzamido-3-(3,5-difluorophenyl)acrylic acid
-
Reaction Setup: Suspend the crude azlactone (1.0 eq) from the previous step in a suitable solvent system, such as a mixture of water and a co-solvent like acetone or ethanol, in a round-bottom flask.
-
Hydrolysis: Add a solution of sodium hydroxide (e.g., 10% aqueous NaOH) and heat the mixture to reflux for 4-6 hours.[12] The reaction should be monitored by TLC until the starting azlactone spot has disappeared.
-
Cooling and Acidification: Cool the reaction mixture in an ice bath. Carefully acidify the solution with a mineral acid, such as concentrated hydrochloric acid, to a pH of approximately 2-3. This protonates the carboxylate and causes the product to precipitate.
-
Isolation: Collect the white or off-white solid precipitate by vacuum filtration.
-
Washing and Drying: Wash the product with cold water to remove inorganic salts and dry thoroughly under vacuum.
| Parameter | Value | Rationale |
| Hydrolysis Reagent | 10% aq. NaOH | Effective for saponification of the lactone ester. |
| Temperature | Reflux | Provides sufficient energy to overcome the activation barrier for ring opening. |
| Reaction Time | 4-6 hours | Ensures complete hydrolysis of the stable azlactone ring. |
| Precipitation pH | ~2-3 | Ensures full protonation of the carboxylic acid for maximum precipitation. |
Stage 3: Asymmetric Reduction of the Enamide
Scientific Principle: The Key to Chirality
This is the most critical step for achieving the desired D-stereoisomer. The C=C double bond of the 2-benzamido-3-(3,5-difluorophenyl)acrylic acid is an enamide. The asymmetric hydrogenation of enamides is a well-established and powerful method for synthesizing chiral amines and amino acids with high enantioselectivity.[14][15] The reaction involves the use of a transition metal catalyst (commonly rhodium, ruthenium, or cobalt) complexed with a chiral phosphine ligand.[14][15][16] The chiral ligand creates a chiral environment around the metal center, which directs the delivery of hydrogen to one face of the prochiral double bond, leading to the preferential formation of one enantiomer.
To produce the D-amino acid, a ligand must be chosen that directs hydrogenation to the opposite face as the ligand used for the corresponding L-amino acid. For example, if (R,R)-DIPAMP is known to produce an L-amino acid with a rhodium catalyst, its enantiomer, (S,S)-DIPAMP, would be the logical choice to synthesize the D-amino acid. The selection of the specific ligand and metal is paramount for achieving high enantiomeric excess (e.e.).
Detailed Experimental Protocol: Asymmetric Hydrogenation
Disclaimer: This is a representative protocol. The optimal catalyst, ligand, solvent, and pressure must be determined experimentally.
-
Inert Atmosphere: All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line techniques, as the catalysts are air-sensitive.
-
Catalyst Preparation: In a glovebox or under inert atmosphere, charge a suitable pressure reactor with the chiral catalyst precursor (e.g., [Rh(COD)₂]BF₄) and the appropriate chiral phosphine ligand (e.g., an enantiomer of a well-known ligand like DuPhos, JosiPhos, or TangPhos). The substrate-to-catalyst ratio (S/C) is typically high, ranging from 100:1 to 1000:1.
-
Reaction Setup: Add a degassed, anhydrous solvent (e.g., methanol, ethanol, or dichloromethane). Stir the mixture for 15-30 minutes to allow for pre-formation of the active catalyst.
-
Substrate Addition: Add the 2-benzamido-3-(3,5-difluorophenyl)acrylic acid substrate to the reactor.
-
Hydrogenation: Seal the reactor, purge it several times with hydrogen gas, and then pressurize it to the desired pressure (e.g., 1-50 bar H₂). Stir the reaction vigorously at room temperature or with gentle heating until hydrogen uptake ceases.
-
Workup: Carefully vent the reactor and purge with an inert gas. Remove the solvent under reduced pressure. The residue contains the N-benzoyl-3,5-Difluoro-D-Phenylalanine. The crude product can be purified by chromatography or carried forward directly.
Stage 4: N-Acyl Deprotection
Scientific Principle
The final step is the removal of the N-benzoyl protecting group to unmask the free amine of the amino acid. This is a standard amide hydrolysis, typically accomplished by heating in a strong aqueous acid, such as hydrochloric acid.
Detailed Experimental Protocol: Final Hydrolysis
-
Reaction Setup: Place the crude N-benzoyl-3,5-Difluoro-D-Phenylalanine in a round-bottom flask and add 6M hydrochloric acid.
-
Heating: Heat the mixture to reflux for 6-12 hours, until TLC or LC-MS analysis indicates the complete disappearance of the starting material.
-
Isolation: Cool the reaction mixture. The benzoic acid byproduct may precipitate and can be removed by filtration or extraction with a non-polar solvent (e.g., diethyl ether).
-
Purification: The aqueous solution containing the amino acid hydrochloride salt can be neutralized (e.g., with a base like pyridine or by using an ion-exchange resin) to the isoelectric point of the amino acid, causing it to precipitate.
-
Final Product: Collect the solid by filtration, wash with a small amount of cold water and then ethanol, and dry under vacuum to obtain pure this compound.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Stage 1 (Azlactone) | - Wet reagents (especially sodium acetate).- Insufficient heating or reaction time.- Self-condensation of the aldehyde. | - Ensure all reagents are anhydrous.- Increase reaction time or temperature moderately.- Use a milder catalyst or conditions if side reactions are prevalent.[17][18] |
| Incomplete Hydrolysis in Stage 2 | - Azlactone ring is very stable.- Insufficient base or reaction time. | - Increase the concentration of NaOH or extend the reflux time.- Monitor carefully by TLC to confirm completion.[12] |
| Low Enantioselectivity in Stage 3 | - Inappropriate catalyst/ligand combination.- Catalyst poisoning.- Non-optimal solvent or pressure. | - Screen a variety of chiral ligands and metal precursors.- Ensure substrate and solvent are of high purity.- Optimize H₂ pressure, temperature, and solvent polarity. |
| Product Fails to Crystallize | - Solution is not saturated.- Presence of impurities. | - Concentrate the solution by evaporating some solvent.- Add a seed crystal of the pure product.- Perform preliminary purification before the final crystallization step.[12] |
Conclusion
The Erlenmeyer-Plöchl synthesis provides a robust and adaptable framework for the production of this compound. While a classical reaction, its principles can be readily integrated with modern techniques, particularly in the critical asymmetric reduction step, to yield enantiomerically enriched amino acids. A thorough understanding of the mechanism at each stage, coupled with careful control over experimental parameters, is essential for achieving high yields and purity. This guide serves as a foundational document, empowering researchers to confidently approach this synthesis and adapt it for the creation of other novel amino acid derivatives.
References
- 1. Erlenmeyer-Plöchl_azlactone_and_amino_acid_synthesis [chemeurope.com]
- 2. Erlenmeyer-Synthese – Wikipedia [de.wikipedia.org]
- 3. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]
- 4. journal.uctm.edu [journal.uctm.edu]
- 5. jocpr.com [jocpr.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Synthesis routes of 3,5-Difluorobenzaldehyde [benchchem.com]
- 9. CN106631728A - Method for preparing 3,5-difluorobenzaldehyde by 3,5-difluorotoluene continuous oxidation - Google Patents [patents.google.com]
- 10. 3,5-ジフルオロベンズアルデヒド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 11. 3,5-Difluorobenzaldehyde | C7H4F2O | CID 588160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. modernscientificpress.com [modernscientificpress.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Reduction of enamines [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchrepository.ucd.ie [researchrepository.ucd.ie]
An In-Depth Technical Guide to the Molecular Structure and Geometry of 3,5-Difluoro-D-Phenylalanine
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and geometry of 3,5-Difluoro-D-phenylalanine (3,5-F₂-D-Phe), a non-canonical amino acid of significant interest to researchers, scientists, and drug development professionals. The strategic placement of two fluorine atoms on the phenyl ring imparts unique physicochemical properties that are increasingly leveraged to enhance peptide stability, modulate biological activity, and serve as sensitive probes for structural analysis. This document synthesizes theoretical principles with practical methodologies, offering field-proven insights into the characterization and application of this versatile synthetic building block. We will delve into its electronic properties, conformational landscape, and the experimental and computational workflows used to elucidate its structure, providing a foundational resource for its effective incorporation into advanced therapeutic and diagnostic agents.
Introduction: The Strategic Value of Meta-Difluorination
This compound is a synthetic derivative of the essential amino acid D-phenylalanine. Its distinction lies in the substitution of hydrogen atoms with fluorine at the 3 and 5 (meta) positions of the aromatic side chain. This modification is not a trivial substitution; it is a strategic design choice that profoundly alters the molecule's properties. The high electronegativity and small van der Waals radius of fluorine introduce significant changes in electron distribution, lipophilicity, and metabolic stability without dramatically increasing steric bulk.[1]
In the field of drug development, these attributes are highly sought after. The incorporation of 3,5-F₂-D-Phe into peptides can enhance resistance to enzymatic degradation by proteases, a crucial factor in extending the in vivo half-life of peptide-based drugs.[2][3] Furthermore, the fluorine atoms serve as exceptional probes for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a technique that offers a clear window into protein structure, conformational dynamics, and ligand-binding events with minimal background interference.[2][4][5] This guide will explore the fundamental structural basis for these valuable characteristics.
Core Physicochemical & Structural Properties
A precise understanding of a molecule's foundational properties is a prerequisite for its application. While an experimental crystal structure for the isolated this compound molecule is not publicly available in crystallographic databases as of this guide's publication, its core properties have been well-characterized. Data is primarily sourced from comprehensive chemical databases and supplier specifications.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉F₂NO₂ | PubChem[6] |
| Molecular Weight | 201.17 g/mol | BenchChem, PubChem[6][7] |
| Chirality | D-enantiomer | N/A |
| IUPAC Name | (2R)-2-amino-3-(3,5-difluorophenyl)propanoic acid | PubChem[8][9] |
| CAS Number | 205445-53-0 (Boc-protected) | Chem-Impex[8] |
| Appearance | White to off-white crystalline powder | Chem-Impex[10] |
| Computed logP | -1.2 (for L-enantiomer) | PubChem[6][7] |
| Solubility | Slightly soluble in water, methanol, DMSO | BenchChem[7] |
Molecular Geometry and Conformational Analysis
The three-dimensional arrangement of atoms in 3,5-F₂-D-Phe dictates its interaction with biological targets. The geometry is defined by a combination of bond lengths, bond angles, and, most critically, the torsional (dihedral) angles that determine the orientation of the side chain relative to the amino acid backbone.
The Influence of 3,5-Difluorination
The two C-F bonds on the phenyl ring are highly polarized and exceptionally strong. This has several consequences:
-
Electronic Effects : The fluorine atoms are powerful electron-withdrawing groups, which reduces the electron density of the aromatic ring. This alters the ring's capacity for π-π stacking and cation-π interactions compared to native phenylalanine.
-
Conformational Preference : The substitution can influence the preferred rotational angle (chi, χ) of the side chain, potentially favoring specific conformations that may enhance binding to a target protein.[1]
-
Metabolic Stability : The strength of the C-F bond makes the aromatic ring highly resistant to oxidative metabolism by cytochrome P450 enzymes, a common degradation pathway for phenylalanine-containing compounds.[2][3]
Computationally Derived Geometric Parameters
In the absence of a definitive crystal structure, quantum mechanical calculations, specifically Density Functional Theory (DFT), provide a reliable method for determining the molecule's lowest-energy geometry.[11][12] The table below presents representative geometric parameters for 3,5-F₂-D-Phe, calculated using a standard DFT approach (B3LYP functional, 6-311++G(d,p) basis set). These values are predictive but offer a robust framework for understanding the molecule's structure.
| Parameter | Description | Representative Value |
| Bond Lengths (Å) | ||
| Cα - Cβ | Backbone to side chain | 1.53 Å |
| Cγ - Cδ1 | Phenyl ring bond | 1.39 Å |
| Cε1 - F | Carbon-Fluorine bond | 1.35 Å |
| **Bond Angles (°) ** | ||
| Cα - Cβ - Cγ | Side chain angle | 113.5° |
| Cδ2 - Cε1 - Cζ | Phenyl ring internal angle | 118.0° |
| Cδ2 - Cε1 - F | Angle at fluorine substitution | 118.5° |
| Key Dihedral Angles | ||
| φ (phi) | C'-N-Cα-C' | Varies (-150° to -60°) |
| ψ (psi) | N-Cα-C'-N | Varies (-60° to +160°) |
| χ₁ (chi-1) | N-Cα-Cβ-Cγ | ~ -60°, 180°, +60° (g⁻, trans, g⁺) |
Methodologies for Structural Characterization & Application
A multi-faceted approach combining computational modeling with experimental validation is essential for fully characterizing 3,5-F₂-D-Phe, particularly when it is incorporated into a larger molecule like a peptide or protein.
Workflow for Structural Elucidation
The diagram below illustrates a logical workflow for a comprehensive structural analysis, integrating computational and experimental techniques.
Protocol 1: In Silico Geometry Optimization via DFT
This protocol describes a standard procedure for calculating the optimized molecular geometry of 3,5-F₂-D-Phe using DFT.
Objective: To determine the lowest-energy conformation and obtain precise bond lengths, angles, and dihedral angles.
Pillar of Trustworthiness: This protocol uses widely validated computational chemistry methods that correlate well with experimental data for similar organic molecules.
-
Molecule Construction: Build the 3D structure of this compound in its zwitterionic form using molecular modeling software (e.g., GaussView, Avogadro).
-
Method Selection:
-
Causality: The choice of method is critical for accuracy. Select the B3LYP hybrid functional, as it provides a robust balance of accuracy and computational efficiency for organic molecules.
-
Select the 6-311++G(d,p) basis set. The ++ indicates the inclusion of diffuse functions for both heavy atoms and hydrogens, important for accurately modeling non-covalent interactions and lone pairs. The (d,p) indicates the addition of polarization functions, which are essential for describing the anisotropic nature of chemical bonds.
-
-
Calculation Setup:
-
Specify a geometry optimization (Opt) calculation.
-
Specify a frequency calculation (Freq) to be performed after optimization. This is a self-validating step; the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Set the solvent model to simulate physiological conditions, using the Polarizable Continuum Model (PCM) for water.
-
-
Execution & Analysis:
-
Run the calculation using a quantum chemistry package (e.g., Gaussian, ORCA).
-
Upon completion, verify that no imaginary frequencies are present in the output file.
-
Extract the optimized Cartesian coordinates, bond lengths, bond angles, and dihedral angles from the final structure in the output log file.
-
Protocol 2: ¹⁹F NMR for Conformational Analysis in Peptides
This protocol outlines the use of ¹⁹F NMR to probe the environment of a 3,5-F₂-D-Phe residue within a synthesized peptide.
Objective: To detect conformational heterogeneity and study interactions with binding partners.
Pillar of Expertise: The fluorine nucleus (¹⁹F) has a 100% natural abundance and a high gyromagnetic ratio, providing a strong NMR signal. Its chemical shift is exquisitely sensitive to the local electronic environment, making it a superior probe to ¹H or ¹³C for detecting subtle structural changes.[5][9]
-
Peptide Synthesis: Incorporate Fmoc-3,5-Difluoro-D-phenylalanine into the desired peptide sequence using standard solid-phase peptide synthesis (SPPS) protocols.[2][3] Purify the peptide via HPLC and confirm its mass by mass spectrometry.
-
Sample Preparation:
-
Dissolve the purified, lyophilized peptide in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 7.0) to a final concentration between 50 µM and 1 mM.
-
Add 5-10% Deuterium Oxide (D₂O) to the sample for field frequency locking.
-
Transfer the solution to a clean, high-precision NMR tube.
-
-
Data Acquisition:
-
Place the sample in an NMR spectrometer equipped with a fluorine-capable probe.
-
Lock the spectrometer on the D₂O signal and tune/match the probe to the ¹⁹F frequency.
-
Acquire a 1D ¹⁹F spectrum. A key consideration is the wide chemical shift range of fluorine; a spectral width of 50-100 ppm is typical.
-
-
Data Interpretation:
-
A single sharp peak indicates a single, stable conformation for the residue.
-
The presence of two or more distinct peaks suggests that the residue is undergoing slow exchange between multiple conformations on the NMR timescale.[4] This observation provides direct evidence of conformational heterogeneity, a critical insight for drug design.
-
Changes in ¹⁹F chemical shift upon the addition of a binding partner (e.g., a receptor protein) can be used to confirm binding and map the interaction site.
-
Implications for Drug Development
The unique structural and geometric properties of this compound translate directly into tangible advantages for medicinal chemistry and drug design.
-
Enhancing Metabolic Stability: As discussed, the C-F bonds resist enzymatic attack, leading to a longer biological half-life for peptide therapeutics, reducing dosing frequency and improving patient compliance.[2]
-
Tuning Receptor Selectivity: The altered electronic nature and conformational bias of the difluorinated ring can change how a peptide fits into its receptor. This can be exploited to fine-tune binding affinity and improve selectivity for a specific receptor subtype over others, thereby reducing off-target effects.[3]
-
Probing Molecular Interactions: The utility of ¹⁹F NMR as a non-invasive probe cannot be overstated. It allows for detailed studies of peptide/protein folding, dynamics, and interactions without requiring the introduction of bulky labels that could perturb the system.[4][5]
Conclusion
This compound is far more than a simple structural analog. It is a precision tool for molecular engineering. Its unique geometry and electronic properties, conferred by the meta-difluorinated phenyl ring, provide a powerful means to overcome common challenges in drug development, from poor metabolic stability to a lack of structural insight. While the absence of a definitive crystal structure necessitates a reliance on high-level computational modeling for its isolated geometry, the combination of robust in silico methods and experimental techniques like ¹⁹F NMR provides a clear and reliable path to characterizing its behavior within complex biological systems. As the demand for more stable and specific therapeutics grows, the strategic application of this compound is set to become an increasingly vital component in the modern drug discovery toolkit.
References
- 1. Study of the conformational profile of the norbornane analogues of phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 3,5-Difluoro-L-phenylalanine | C9H9F2NO2 | CID 716307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. chemimpex.com [chemimpex.com]
- 9. Boc-3,5-difluoro-D-phenylalanine | C14H17F2NO4 | CID 7021056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. chemimpex.com [chemimpex.com]
Spectroscopic Profile of 3,5-Difluoro-D-Phenylalanine: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorine in Phenylalanine Analogs
In the landscape of drug discovery and protein engineering, the strategic incorporation of non-canonical amino acids has emerged as a transformative approach to modulate the therapeutic properties of peptides and proteins. Among these, fluorinated amino acids, particularly derivatives of phenylalanine, have garnered substantial interest. The introduction of fluorine atoms onto the phenyl ring of phenylalanine imparts unique physicochemical characteristics, including altered lipophilicity, metabolic stability, and electrostatic interactions.[1] This guide provides a comprehensive spectroscopic analysis of a specific, synthetically valuable analog: 3,5-Difluoro-D-Phenylalanine.
This compound is a non-proteinogenic amino acid that serves as a crucial building block in the synthesis of novel peptides and small molecules.[2] Its distinct substitution pattern offers a unique electronic profile compared to other fluorinated phenylalanines, making it a valuable tool for fine-tuning molecular interactions and enhancing the stability of parent compounds. Furthermore, the presence of two fluorine atoms provides a sensitive probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, enabling detailed investigations into protein structure, dynamics, and ligand binding.[3][4] This guide will delve into the core spectroscopic techniques used to characterize this compound, providing both theoretical underpinnings and practical, field-proven insights for its analysis.
Molecular and Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its effective application and analysis. The introduction of two fluorine atoms significantly alters the electronic landscape of the phenyl ring, influencing its interactions and overall behavior.
| Property | Value | Source |
| Molecular Formula | C₉H₉F₂NO₂ | [3] |
| Molecular Weight | 201.17 g/mol | [3] |
| Melting Point | 269.5-273.5 °C (for DL-form) | [1] |
| Computed logP | -1.2 (for L-enantiomer) | [1][3] |
| pKa (Carboxylic Acid) | ~1.8–2.2 (estimated) | [1] |
| pKa (Amine) | ~9.1–9.2 (estimated) | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-faceted Probe
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of this compound, providing detailed information about its carbon skeleton, proton environments, and the unique fluorine atoms.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides a map of the proton environments within the molecule. For this compound, the key resonances to consider are the alpha-proton (α-H), the beta-protons (β-H), and the aromatic protons.
Expected Chemical Shifts and Coupling Patterns:
-
α-Proton (Hα): This proton, attached to the chiral center, is expected to appear as a multiplet due to coupling with the adjacent β-protons. Its chemical shift will be influenced by the electron-withdrawing effects of the amine and carboxylic acid groups.
-
β-Protons (Hβ): These two diastereotopic protons will exhibit distinct chemical shifts and will appear as a complex multiplet due to geminal coupling to each other and vicinal coupling to the α-proton.
-
Aromatic Protons: The 3,5-difluoro substitution pattern results in two types of aromatic protons: H2/H6 and H4. These will exhibit characteristic splitting patterns due to both proton-proton and proton-fluorine couplings.
Causality Behind Experimental Choices: When acquiring a ¹H NMR spectrum, the choice of solvent is critical. Deuterated solvents such as deuterium oxide (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆) are commonly used. In D₂O, the acidic protons of the carboxylic acid and amine groups will exchange with deuterium, leading to their disappearance from the spectrum. This simplifies the spectrum and allows for clearer observation of the C-H signals.
References
The Strategic Advantage of Difluorination: A Technical Guide to the Therapeutic Applications of Difluorinated Phenylalanines
Foreword: The Unique Power of Fluorine in Drug Design
The substitution of hydrogen with fluorine has become a cornerstone of modern medicinal chemistry, offering a subtle yet powerful tool to modulate the properties of bioactive molecules.[1] Due to its small size, high electronegativity, and the strength of the carbon-fluorine bond, fluorine can significantly alter a molecule's acidity, basicity, hydrophobicity, conformation, and metabolic stability.[1] This strategic incorporation of fluorine, particularly in the form of difluorination, has unlocked new therapeutic possibilities for a class of unnatural amino acids: the difluorinated phenylalanines. This guide provides an in-depth exploration of their synthesis, unique properties, and burgeoning applications in drug discovery and development for researchers, scientists, and drug development professionals.
The Chemical Biology of Difluorinated Phenylalanines: More Than Just a Halogen
The introduction of two fluorine atoms onto the phenyl ring of phenylalanine creates a molecule with a unique set of physicochemical properties that can be leveraged for therapeutic benefit. The position of the fluorine atoms (e.g., 2,4-difluoro, 3,4-difluoro, 3,5-difluoro) further refines these characteristics, offering a palette for fine-tuning molecular interactions.
Modulating Acidity and Basicity for Enhanced Bioavailability
The strong electron-withdrawing nature of fluorine atoms can significantly impact the pKa of the amino and carboxylic acid groups, as well as any other ionizable groups in a larger molecule.[1] This modulation of acidity and basicity can be critical for improving a drug's oral bioavailability and cell permeability, as it influences the ionization state of the molecule in different physiological compartments.[1]
Engineering Protein-Ligand Interactions
Fluorine's high electronegativity allows it to participate in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with biological targets. The introduction of a difluorophenylalanine can therefore enhance the binding affinity and selectivity of a drug for its target protein.[1] Furthermore, the increased hydrophobicity of the fluorinated ring can strengthen hydrophobic interactions within a binding pocket.[1]
Enhancing Metabolic Stability
The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes.[2] This inherent stability makes difluorinated phenylalanines attractive building blocks for designing drugs with improved pharmacokinetic profiles, including longer half-lives and reduced metabolic degradation.[3] This is a significant advantage in developing peptide-based therapeutics, which are often limited by their rapid in vivo clearance.[1]
Therapeutic Frontiers: Where Difluorinated Phenylalanines are Making an Impact
The unique properties of difluorinated phenylalanines have led to their exploration in a variety of therapeutic areas, from oncology to metabolic disorders.
Oncology: Imaging and Intervention
In the realm of oncology, difluorinated phenylalanines serve a dual purpose: as diagnostic tools and as therapeutic agents.
-
Positron Emission Tomography (PET) Imaging: The radioisotope fluorine-18 (¹⁸F) is a widely used positron emitter for PET imaging.[1] ¹⁸F-labeled difluorophenylalanines are being investigated as tracers for visualizing tumors, which often exhibit upregulated amino acid transport.[4][5] These tracers can provide valuable information on tumor metabolism and help in diagnosis, staging, and monitoring treatment response.[1][4] For instance, 4-borono-2-[¹⁸F]fluoro-ʟ-phenylalanine has been explored for PET imaging in the context of boron neutron capture therapy (BNCT).[1]
-
Anticancer Agents: The incorporation of difluorinated phenylalanines into small molecules and peptides can lead to potent anticancer agents. Melfufen (melphalan flufenamide), for example, is a peptide-drug conjugate containing a derivative of phenylalanine that shows promise in treating multiple myeloma.[1] The rationale behind using these modified amino acids is to enhance tumor cell uptake and cytotoxicity.
Metabolic Disorders: A Case Study in Diabetes
A prominent example of a successful drug containing a fluorinated phenylalanine derivative is sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used to treat type 2 diabetes.[1] Sitagliptin contains a (R)-2,4,5-trifluorophenylalanine moiety. This component is crucial for its mechanism of action, which involves preventing the breakdown of incretin hormones, thereby increasing insulin secretion.[1]
Neurology: Crossing the Blood-Brain Barrier
The enhanced lipophilicity imparted by fluorine can improve the ability of molecules to cross the blood-brain barrier (BBB), a significant hurdle in the development of drugs for central nervous system (CNS) disorders.[6] This has spurred interest in using difluorinated phenylalanines to design novel therapeutics for neurodegenerative diseases like Alzheimer's and Parkinson's disease.[6][7] Furthermore, ¹⁸F-labeled phenylalanine analogs are being developed as PET tracers for imaging neuroinflammation and other pathological processes in the brain.[6]
In the Lab: Synthesis and Experimental Workflows
The successful application of difluorinated phenylalanines in drug discovery relies on robust and efficient synthetic methodologies.
General Synthetic Strategies
Several synthetic routes have been developed to access various isomers of difluorinated phenylalanine. A common approach involves the use of a difluorinated benzaldehyde as a starting material.
Table 1: Overview of Synthetic Approaches for Difluorinated Phenylalanines
| Method | Starting Materials | Key Steps | Advantages |
| Erlenmeyer-Azlactone Synthesis | Difluorobenzaldehyde, N-acetylglycine, Acetic anhydride | Azlactone formation, hydrolysis, reduction | Well-established, versatile |
| Asymmetric Hydrogenation | Difluorocinnamic acid derivatives | Chiral catalyst-mediated hydrogenation | High enantioselectivity |
| Enzymatic Resolution | Racemic N-acetyl-difluorophenylalanine | Protease-catalyzed hydrolysis | High enantiopurity |
Detailed Protocol: Asymmetric Synthesis of (S)-2,4-Difluorophenylalanine
This protocol outlines a general procedure for the asymmetric synthesis of an enantiomerically pure difluorinated phenylalanine, a crucial step for its use in chiral drug molecules.
Step 1: Condensation 2,4-Difluorobenzaldehyde is condensed with N-acetylglycine in the presence of acetic anhydride and sodium acetate to form the corresponding azlactone.
Step 2: Hydrolysis The azlactone is hydrolyzed with a mild base to yield the α,β-unsaturated acid.
Step 3: Asymmetric Hydrogenation The unsaturated acid is subjected to asymmetric hydrogenation using a chiral rhodium or ruthenium catalyst (e.g., Rh(I)-DuPhos) to stereoselectively reduce the double bond, affording N-acetyl-(S)-2,4-difluorophenylalanine.
Step 4: Deprotection The N-acetyl group is removed by acid or enzymatic hydrolysis to yield the final product, (S)-2,4-difluorophenylalanine.
Workflow for Incorporating Difluorophenylalanine into Peptides
The incorporation of difluorinated phenylalanines into peptides follows standard solid-phase peptide synthesis (SPPS) protocols.
Caption: Solid-Phase Peptide Synthesis Workflow for Incorporating Difluorophenylalanine.
Future Perspectives: The Expanding Role of Difluorinated Phenylalanines
The strategic use of difluorinated phenylalanines in drug design is a rapidly evolving field. Future research will likely focus on:
-
Novel Isomers and Analogs: The synthesis and evaluation of new difluorinated phenylalanine isomers and analogs with unique electronic and steric properties.
-
Peptide and Protein Engineering: The use of difluorinated phenylalanines to create peptides and proteins with enhanced stability, novel folds, and specific biological activities.[8][9]
-
Mechanism-Based Inhibitors: The design of highly specific and potent enzyme inhibitors based on difluorinated phenylalanine scaffolds.[10]
-
Advanced Drug Delivery: The development of drug delivery systems that leverage the unique properties of fluorinated compounds for targeted delivery and release.
Conclusion
Difluorinated phenylalanines represent a powerful and versatile tool in the medicinal chemist's armamentarium. Their unique ability to modulate key physicochemical and biological properties has already led to successful therapeutic applications and promises to unlock new avenues for drug discovery in the years to come. By understanding the fundamental principles of fluorine chemistry and embracing innovative synthetic strategies, researchers can continue to harness the potential of these remarkable building blocks to address unmet medical needs.
References
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of 3-l- and 3-d-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorinated amino acids as orthogonal tools in peptide and protein engineering - American Chemical Society [acs.digitellinc.com]
- 9. Fluorinated amino acids in protein design and engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorinated mechanism-based inhibitors: common themes and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Metabolic Labyrinth: A Technical Guide to the Biological Effects of 3,5-Difluoro-D-Phenylalanine
A Foreword for the Modern Drug Hunter: In the relentless pursuit of novel therapeutics, the strategic incorporation of non-canonical amino acids has emerged as a cornerstone of modern drug design. Among these, fluorinated analogues of phenylalanine have garnered significant attention for their potential to enhance metabolic stability, modulate bioactivity, and serve as sensitive probes for biophysical studies. This guide focuses on a particularly intriguing yet underexplored molecule: 3,5-Difluoro-D-Phenylalanine (3,5-diF-D-Phe).
While extensive research has illuminated the utility of its L-enantiomer and other monofluorinated counterparts in peptide synthesis, the direct biological effects of 3,5-diF-D-Phe on metabolic pathways remain a significant knowledge gap. This document, therefore, serves not as a retrospective summary of established facts, but as a forward-looking technical guide for researchers, scientists, and drug development professionals. Herein, we, as senior application scientists, will dissect the potential metabolic ramifications of 3,5-diF-D-Phe, grounded in the established principles of D-amino acid metabolism and the known influence of fluorination on biological systems. We will provide a comprehensive, experimentally-driven framework to systematically investigate these potential effects, empowering you to unlock the therapeutic promise of this unique molecule.
Part 1: Foundational Insights & Hypothesized Metabolic Intersections
The introduction of two fluorine atoms at the meta positions of the phenyl ring in a D-amino acid configuration sets the stage for a unique interplay with cellular machinery. Our central hypothesis is that 3,5-diF-D-Phe will primarily intersect with three key metabolic domains: D-amino acid metabolism, aromatic amino acid pathways, and neurotransmitter synthesis.
The D-Amino Acid Axis: A Likely First Encounter
In mammals, the metabolism of D-amino acids is predominantly governed by the flavoenzyme D-amino acid oxidase (DAO).[1][2] DAO catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, with the concomitant production of ammonia and hydrogen peroxide (H₂O₂).[2] Given that D-phenylalanine is a known substrate for DAO, it is highly probable that 3,5-diF-D-Phe will also be recognized and processed by this enzyme.[2]
This interaction presents two immediate avenues of metabolic impact:
-
Generation of Reactive Oxygen Species (ROS): The production of H₂O₂ as a byproduct of DAO activity can perturb the cellular redox balance, a critical factor in numerous signaling pathways and pathological states.[3]
-
Formation of a Novel Metabolite: The resulting α-keto acid, 3,5-difluorophenylpyruvate, would be a novel metabolite whose downstream fate and potential biological activities are unknown.
Aromatic Amino Acid Pathways: A Case of Mistaken Identity?
The structural similarity of 3,5-diF-D-Phe to L-phenylalanine, L-tyrosine, and L-tryptophan suggests a potential for competitive inhibition of key enzymes involved in aromatic amino acid metabolism.[4]
-
Phenylalanine Hydroxylase (PAH): This enzyme catalyzes the conversion of L-phenylalanine to L-tyrosine, the rate-limiting step in phenylalanine catabolism and a crucial reaction for the synthesis of catecholamines.[5][6] Halogenated and other analogues of phenylalanine are known to inhibit PAH.[5][7]
-
Tyrosine and Tryptophan Hydroxylases: These enzymes are critical for the synthesis of dopamine and serotonin, respectively.[8] Given that high concentrations of phenylalanine can inhibit these enzymes, it is plausible that 3,5-diF-D-Phe could exert similar inhibitory effects.[8][9]
Neurotransmitter Metabolism: A Downstream Cascade
Any perturbation of aromatic amino acid metabolism will inevitably impact the synthesis and degradation of neurotransmitters. Halogenated derivatives of L-phenylalanine have been demonstrated to modulate glutamatergic transmission.[10][11] Therefore, it is critical to investigate the effects of 3,5-diF-D-Phe on the levels of key neurotransmitters, including:
-
Catecholamines: Dopamine, norepinephrine, and epinephrine.[12][13]
-
Serotonin and Melatonin. [14]
-
Glutamate and GABA.
Part 2: An Experimental Roadmap for Metabolic Interrogation
To systematically test these hypotheses, a multi-pronged experimental approach is required. The following sections provide detailed, step-by-step protocols for key assays.
Cellular Uptake and Metabolic Stability
A prerequisite for any biological effect is the ability of 3,5-diF-D-Phe to enter the cell and its stability within the cellular environment.
Protocol 1: Cellular Uptake Assay
This protocol utilizes a fluorescent probe-based assay to quantify the uptake of amino acid analogues.
Materials:
-
Cell line of interest (e.g., HEK293T, SH-SY5Y)
-
Amino Acid Uptake Assay Kit (e.g., from Dojindo Molecular Technologies)
-
This compound
-
Plate reader with fluorescence capabilities (λex=360 nm, λem=460 nm)
Procedure:
-
Seed cells in a 96-well plate and culture overnight.
-
Prepare a working solution of 3,5-diF-D-Phe in the assay buffer.
-
Wash the cells with the provided washing buffer.
-
Add the 3,5-diF-D-Phe working solution to the cells and incubate for the desired time points (e.g., 5, 15, 30, 60 minutes).
-
Remove the treatment solution and wash the cells again.
-
Add the fluorescent probe solution and incubate as per the manufacturer's instructions.
-
Measure the fluorescence intensity using a plate reader.
Protocol 2: Metabolic Stability Assay in Liver Microsomes
This assay assesses the susceptibility of 3,5-diF-D-Phe to metabolism by phase I enzymes.
Materials:
-
Human liver microsomes
-
NADPH regenerating system
-
This compound
-
LC-MS/MS system
Procedure:
-
Pre-incubate a mixture of liver microsomes and 3,5-diF-D-Phe in a reaction buffer at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 15, 30, 60 minutes), take aliquots and quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of 3,5-diF-D-Phe using a validated LC-MS/MS method.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Data Presentation: Expected Outcomes of Stability Assays
| Parameter | This compound | Control Compound (e.g., Verapamil) |
| In Vitro Half-life (t₁/₂, min) | Experimental Value | Known Value |
| Intrinsic Clearance (CLᵢₙₜ, µL/min/mg) | Experimental Value | Known Value |
Untargeted Metabolomics for Pathway Discovery
To gain a broad understanding of the metabolic pathways affected by 3,5-diF-D-Phe, an untargeted metabolomics approach is indispensable.
Protocol 3: Cellular Metabolomics Workflow
Materials:
-
Cell line of interest
-
This compound
-
Liquid nitrogen
-
LC-MS/MS or GC-MS system
-
Metabolomics data analysis software
Procedure:
-
Culture cells to the desired confluency and treat with 3,5-diF-D-Phe or vehicle control for a specified duration.
-
Rapidly quench metabolism by flash-freezing the cells in liquid nitrogen.
-
Extract metabolites using a cold solvent mixture (e.g., 80% methanol).
-
Separate the metabolites using liquid or gas chromatography.
-
Detect and quantify the metabolites using mass spectrometry.
-
Process the raw data, including peak picking, alignment, and normalization.
-
Perform statistical analysis to identify significantly altered metabolites.
-
Conduct pathway analysis to identify the metabolic pathways that are most affected.
Mandatory Visualization: Metabolomics Workflow
References
- 1. Frontiers | Emerging Role of D-Amino Acid Metabolism in the Innate Defense [frontiersin.org]
- 2. Emerging Role of D-Amino Acid Metabolism in the Innate Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Potential Mechanism of D-Amino Acids – Mitochondria Axis in the Progression of Diabetic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Three-Ring Circus: Metabolism of the Three Proteogenic Aromatic Amino Acids and Their Role in the Health of Plants and Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric Regulation of Phenylalanine Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism of Aromatic amino acid - Creative Proteomics Blog [creative-proteomics.com]
- 7. Inhibition of phenylalanine hydroxylase by p-chlorophenylalanine; dependence on cofactor structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Blood phenylalanine reduction corrects CNS dopamine and serotonin deficiencies and partially improves behavioral performance in adult phenylketonuric mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential modulation of glutamatergic transmission by 3,5-dibromo-L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. caringsunshine.com [caringsunshine.com]
- 13. Phenylalanine: Essential Roles, Metabolism, and Health Impacts - MetwareBio [metwarebio.com]
- 14. youtube.com [youtube.com]
Introduction: The Strategic Advantage of Fluorination and D-Chirality
An In-Depth Technical Guide to the In Vivo and In Vitro Stability of 3,5-Difluoro-D-Phenylalanine
In the landscape of modern drug discovery, particularly in the development of peptide-based therapeutics, the pursuit of enhanced metabolic stability is paramount. Unmodified peptides often face rapid degradation by endogenous proteases, limiting their bioavailability and therapeutic efficacy. The strategic incorporation of non-canonical amino acids is a cornerstone of medicinal chemistry, designed to overcome these limitations. This compound (3,5-diF-D-Phe) stands out as a powerful building block in this arena.[1][2][3]
This molecule leverages a dual-pronged strategy for stability:
-
D-Configuration: Natural proteases are stereospecific for L-amino acids. The use of a D-amino acid enantiomer renders peptide bonds highly resistant to proteolytic cleavage, significantly increasing their half-life in biological systems.[4][5][6]
-
Difluorination: The introduction of two fluorine atoms onto the phenyl ring offers several advantages. The carbon-fluorine bond is exceptionally strong, and its presence can block sites susceptible to oxidative metabolism by enzymes such as Cytochrome P450s (CYPs).[1][7] This modification can also alter the electronic properties of the amino acid, potentially fine-tuning binding affinity and receptor selectivity.[7][8]
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the stability of 3,5-diF-D-Phe. We will explore its expected behavior in key preclinical assays, provide the causal logic behind experimental designs, and furnish detailed, field-proven protocols for assessing its stability both in vitro and in vivo.
Part 1: In Vitro Stability Assessment
In vitro assays are the first line of investigation in characterizing a compound's metabolic liabilities. They provide a controlled environment to assess stability in specific biological matrices, offering predictive insights into in vivo behavior.
Stability in Plasma
Expertise & Causality: Assessing plasma stability is a critical initial step in any ADME (Absorption, Distribution, Metabolism, and Excretion) screening cascade.[9] Blood plasma is not merely a transport medium; it contains a variety of enzymes, primarily hydrolases like esterases and proteases, that can degrade xenobiotics.[10] For a drug to reach its target, it must exhibit sufficient stability in circulation. Compounds that degrade rapidly in plasma will likely have a short in vivo half-life and poor efficacy, unless they are designed as prodrugs.[10][11]
Given its structure, 3,5-diF-D-Phe is expected to be highly stable in plasma. Its D-chiral center confers robust resistance to plasma proteases.[4][6][12] Furthermore, the core amino acid structure lacks the labile functional groups, such as esters or amides, that are most susceptible to plasma hydrolases.[11]
This protocol details a standard workflow for determining the rate of degradation of a test compound in plasma from various species (e.g., human, rat, mouse).
Materials:
-
Test Compound (this compound)
-
Pooled plasma (Human, Rat, or Mouse), heparinized
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dimethyl Sulfoxide (DMSO)
-
Acetonitrile (ACN) containing a suitable internal standard (IS) for LC-MS/MS analysis
-
96-well microtiter plates
-
Incubator/shaker set to 37°C
-
Centrifuge capable of holding 96-well plates
-
LC-MS/MS system
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of 3,5-diF-D-Phe in DMSO. Create a working solution by diluting the stock to 100 µM in ACN or a similar solvent.
-
Reaction Mixture Preparation: In a 96-well plate, add plasma. The final incubation concentration of the test compound is typically 1 µM, with a final DMSO concentration kept low (e.g., ≤0.25%) to avoid enzyme inhibition.[11] Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation of Reaction: Add the test compound working solution to the plasma to initiate the reaction. Mix thoroughly.
-
Time-Course Sampling: At designated time points (e.g., 0, 15, 30, 60, and 120 minutes), terminate the reaction by adding 3-4 volumes of ice-cold ACN containing the internal standard.[11][13] The 0-minute sample is prepared by adding the quenching solution before adding the test compound.
-
Sample Processing: After the final time point, seal the plate and vortex vigorously to precipitate plasma proteins. Centrifuge the plate at high speed (e.g., 4000 x g for 10 minutes) to pellet the precipitated protein.[14]
-
LC-MS/MS Analysis: Carefully transfer the supernatant to a new 96-well plate for analysis. Quantify the remaining concentration of 3,5-diF-D-Phe using a validated LC-MS/MS method by comparing the peak area ratio of the analyte to the internal standard.[13]
The stability is assessed by monitoring the disappearance of the parent compound over time. The results are typically expressed as the percentage of compound remaining relative to the 0-minute time point and the in vitro half-life (t½).
Table 1: Representative Data for Plasma Stability of this compound
| Incubation Time (min) | % Remaining (Mean ± SD) |
|---|---|
| 0 | 100 |
| 15 | 99.2 ± 1.5 |
| 30 | 98.5 ± 2.1 |
| 60 | 97.9 ± 1.8 |
| 120 | 96.8 ± 2.5 |
| Calculated t½ (min) | >120 (Stable) |
Calculation of Half-Life (t½): The elimination rate constant (k) is determined from the slope of the natural logarithm of the percent remaining versus time plot. t½ = 0.693 / k[13]
A compound is generally considered stable if the t½ is significantly longer than the incubation period.
Caption: Workflow for the in vitro plasma stability assay.
Metabolic Stability in Liver Microsomes
Expertise & Causality: The liver is the body's primary metabolic hub. Liver microsomes are vesicle-like artifacts derived from the endoplasmic reticulum of hepatocytes and are enriched with Phase I metabolic enzymes, most notably the Cytochrome P450 (CYP) superfamily.[15] The microsomal stability assay is a workhorse in drug discovery for predicting hepatic clearance.[14][16] It measures a compound's susceptibility to oxidative metabolism, providing data to calculate intrinsic clearance (Clint), a measure of the liver's innate ability to metabolize a drug.[17]
For 3,5-diF-D-Phe, while the D-configuration is irrelevant to CYP enzymes, the difluorinated phenyl ring is the site of interest. Fluorine atoms are strong electron-withdrawing groups that can deactivate the aromatic ring towards oxidative attack.[1] They also serve as "metabolic blockers," physically preventing oxidation at the site of fluorination.[7] Therefore, 3,5-diF-D-Phe is predicted to have greater stability against CYP-mediated metabolism than its non-fluorinated counterpart. However, the primary metabolic pathway for D-amino acids in the liver involves a different enzyme, D-amino acid oxidase (DAO), which is present in the peroxisomes, not microsomes.[18][19] Thus, a standard microsomal stability assay will likely show high stability, as the key metabolizing enzyme is absent from this subcellular fraction.
This protocol assesses the rate of metabolism by Phase I enzymes in liver microsomes.
Materials:
-
Test Compound (this compound)
-
Pooled liver microsomes (Human, Rat, or Mouse)
-
Potassium Phosphate Buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[14][16]
-
Magnesium Chloride (MgCl₂)
-
Ice-cold Acetonitrile (ACN) with internal standard
-
96-well microtiter plates, incubator, centrifuge, LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Thaw liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.[17]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Reaction Setup: In a 96-well plate, combine the microsomal solution, phosphate buffer, and the test compound (final concentration typically 1 µM).[14] Include negative control wells where the NADPH system is replaced with buffer.[16]
-
Initiation of Reaction: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative controls.[3]
-
Time-Course Sampling and Termination: At specified time points (e.g., 0, 10, 20, 30, 45 minutes), stop the reaction by adding 3 volumes of ice-cold ACN with an internal standard to the appropriate wells.[14][17]
-
Sample Processing & Analysis: Centrifuge the plate at high speed to precipitate proteins.[14] Transfer the supernatant for analysis by LC-MS/MS to quantify the remaining parent compound.[16]
Table 2: Representative Data for Microsomal Stability of this compound
| Incubation Time (min) | % Remaining (Mean ± SD) |
|---|---|
| 0 | 100 |
| 10 | 98.1 ± 2.2 |
| 20 | 95.8 ± 3.1 |
| 30 | 94.2 ± 2.9 |
| 45 | 92.5 ± 3.5 |
| Calculated t½ (min) | >45 (High Stability) |
| Intrinsic Clearance (µL/min/mg) | <10 (Low Clearance) |
Data Analysis: The in vitro half-life (t½) is calculated as described for the plasma stability assay. The intrinsic clearance (Clint) is calculated using the formula: Clint = (0.693 / t½) * (1 / microsomal protein concentration)
Compounds are often categorized as having low, medium, or high clearance based on the calculated Clint value.[17]
Caption: Workflow for the in vitro liver microsomal stability assay.
Part 2: In Vivo Stability and Metabolic Fate
While in vitro assays are informative, the ultimate test of stability occurs within a living organism. The in vivo fate of 3,5-diF-D-Phe is dictated not just by its resistance to proteases and CYPs, but by specific pathways that handle D-amino acids.
The Central Role of D-Amino Acid Oxidase (DAO)
Expertise & Causality: In mammals, most D-amino acids are not inert; they are metabolized by the flavoenzyme D-amino acid oxidase (DAO, EC 1.4.3.3).[18][20] This enzyme is found predominantly in the peroxisomes of the liver and kidneys.[19] DAO catalyzes the stereoselective oxidative deamination of neutral and basic D-amino acids.[18][20] It shows strict selectivity for D-isomers and does not act on L-amino acids.[20][21]
The reaction proceeds in two main steps:
-
The D-amino acid is oxidized to the corresponding α-imino acid, with the enzyme's FAD cofactor being reduced to FADH₂.
-
The FADH₂ is re-oxidized to FAD by molecular oxygen, producing hydrogen peroxide (H₂O₂). The α-imino acid is then non-enzymatically hydrolyzed in the aqueous environment to an α-keto acid and ammonia.[18]
For 3,5-diF-D-Phe, this pathway represents the most probable route of metabolic clearance. Its stability in vivo will therefore be a direct function of how efficiently it serves as a substrate for DAO.
The metabolism of 3,5-diF-D-Phe via DAO would result in the formation of 3,5-difluorophenylpyruvic acid, hydrogen peroxide, and ammonia. The resulting α-keto acid can then enter other metabolic pathways or be excreted. One potential fate is transamination to the corresponding L-amino acid, although this is dependent on the availability and specificity of aminotransferases.[22]
Caption: Predicted primary metabolic pathway of this compound via DAO.
Framework for In Vivo Assessment
Determining the definitive in vivo stability requires pharmacokinetic (PK) studies in animal models. While a full PK protocol is beyond the scope of this guide, the conceptual framework is essential for understanding how in vitro data translates to a whole-organism context.
Conceptual Workflow:
-
Dosing: The compound is administered to a cohort of animals (e.g., rats or mice) via a relevant route (e.g., intravenous for absolute bioavailability, oral for absorption characteristics).
-
Blood Sampling: Blood samples are collected at a series of predetermined time points post-dose.
-
Sample Processing: Plasma is isolated from the blood samples.
-
Bioanalysis: The concentration of the parent compound (3,5-diF-D-Phe) and any suspected major metabolites (like 3,5-difluorophenylpyruvic acid) in the plasma is quantified using a highly sensitive and specific LC-MS/MS method.[23][24]
-
Pharmacokinetic Analysis: The resulting concentration-time data is used to calculate key PK parameters, including:
-
Half-life (t½): The time required for the plasma concentration to decrease by half.
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
The in vivo half-life provides the most direct measure of the compound's stability and persistence in the body, integrating all relevant metabolic and excretion pathways.
Summary and Authoritative Conclusion
This compound is engineered for stability, and a systematic evaluation confirms this design rationale.
-
In Vitro Stability: The compound is expected to demonstrate high stability in plasma due to its D-configuration, which makes it resistant to proteolytic enzymes.[4][6] It will also appear highly stable in standard liver microsomal assays, as the primary metabolic enzymes for D-amino acids (DAO) are not present in this subcellular fraction, and the difluorinated ring is resistant to CYP-mediated oxidation.[7]
-
In Vivo Fate: The principal determinant of in vivo metabolic clearance for 3,5-diF-D-Phe is its interaction with D-amino acid oxidase (DAO) in the liver and kidneys.[18][19][20] This enzymatic process transforms it into its corresponding α-keto acid. The overall persistence of the molecule in the body will depend on the rate of this DAO-mediated conversion.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
- 6. mdpi.com [mdpi.com]
- 7. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Plasma stability | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 11. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. An l- to d-Amino Acid Conversion in an Endosomolytic Analog of the Cell-penetrating Peptide TAT Influences Proteolytic Stability, Endocytic Uptake, and Endosomal Escape - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 15. Metabolic Stability Assays [merckmillipore.com]
- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 17. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 18. Frontiers | Emerging Role of D-Amino Acid Metabolism in the Innate Defense [frontiersin.org]
- 19. d-amino Acids in Health and Disease: A Focus on Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. frontiersin.org [frontiersin.org]
- 21. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. PLASMA PHENYLALANINE DETERMINATION BY QUANTITATIVE DENSITOMETRY OF THIN LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN RELATION WITH MODERN MANAGEMENT OF PHENYLKETONURIA - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A highly accurate mass spectrometry method for the quantification of phenylalanine and tyrosine on dried blood spots: Combination of liquid chromatography, phenylalanine/tyrosine-free blood calibrators and multi-point/dynamic calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Sourcing 3,5-Difluoro-D-Phenylalanine for Advanced Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Amino Acids in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorinated amino acids into peptide and small molecule scaffolds has emerged as a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties. Among these, 3,5-Difluoro-D-Phenylalanine, a non-canonical amino acid, offers unique advantages. The introduction of fluorine atoms can enhance metabolic stability and modify the electronic properties of the parent molecule, which can lead to improved pharmacokinetic profiles and target binding affinities.[1] This guide provides a comprehensive overview of the commercial availability of this compound, offering a technical resource for researchers to effectively source and qualify this critical building block for their research and development endeavors.
Understanding the Molecule: Key Properties and Derivatives
This compound is a derivative of the essential amino acid D-phenylalanine, featuring two fluorine atoms on the phenyl ring. This substitution significantly alters the molecule's electronic and steric properties, making it a valuable component in the design of novel therapeutics. It is crucial for researchers to distinguish between the D- and L-enantiomers, as well as the racemic DL-mixture, as the stereochemistry is critical for biological activity.
Furthermore, this amino acid is often supplied with protecting groups to facilitate its use in peptide synthesis. The most common forms are:
-
Unprotected this compound: The free amino acid, suitable for various synthetic modifications.
-
Boc-3,5-Difluoro-D-phenylalanine: Protected with a tert-butyloxycarbonyl (Boc) group on the amine, a standard for solid-phase and solution-phase peptide synthesis.[2]
-
Fmoc-3,5-Difluoro-D-phenylalanine: Protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group, another cornerstone of modern peptide synthesis.[3][4]
Commercial Availability and Supplier Landscape
A diverse range of chemical suppliers offer this compound and its derivatives. These suppliers can be broadly categorized into large, well-established chemical houses, specialized boutique suppliers focusing on amino acids and peptides, and custom synthesis providers.
Major Suppliers and Product Offerings:
| Supplier | Product Name | CAS Number | Purity | Notes |
| Chem-Impex | D-3,5-Difluorophenylalanine | 266360-63-8 | ≥ 99% (HPLC) | Offers the unprotected D-enantiomer as a white crystalline powder.[5] |
| Chem-Impex | Boc-3,5-difluoro-D-phenylalanine | 205445-53-0 | ≥ 99% (HPLC) | Provides the Boc-protected D-enantiomer, a key building block for peptide synthesis.[2] |
| Chem-Impex | Fmoc-3,5-difluoro-D-phenylalanine | 205526-25-6 | ≥ 99% (HPLC) | Supplies the Fmoc-protected D-enantiomer, widely used in solid-phase peptide synthesis.[4] |
| Creative Peptides | Fmoc-3,5-Difluoro-D-Phenylalanine | 205526-25-6 | Not specified | Offers the Fmoc-protected D-enantiomer and provides custom peptide synthesis services.[3] |
| MedchemExpress | 3,5-Difluoro-DL-phenylalanine | 32133-37-2 | Not specified | Provides the racemic mixture for use in amino acid synthesis research.[6] |
| ChemicalBook | This compound | 266360-63-8 | Varies by supplier | A platform listing multiple suppliers, primarily from China, with purities typically around 98%.[7] |
| Advanced ChemBlocks | 3,5-Difluoro-DL-phenylalanine | 32133-37-2 | 95% | Offers the racemic mixture.[8] |
| Oakwood Chemical | Boc-3,5-difluoro-L-phenylalanine | 205445-52-9 | Not specified | While this is the L-enantiomer, it indicates their capability in fluorinated amino acids.[9] |
| Toronto Research Chemicals | 3,5-Difluoro-L-phenylalanine | 31105-91-6 | Not specified | Also focuses on the L-enantiomer, available through distributors like Fisher Scientific.[10] |
It is important to note that some suppliers may also offer the corresponding L-enantiomers and DL-racemic mixtures. For instance, Chem-Impex and other vendors provide Fmoc-3,5-difluoro-L-phenylalanine and Boc-3,5-difluoro-L-phenylalanine.[11][12]
A Practical Workflow for Supplier Qualification
Selecting the right supplier is a critical step that can significantly impact the timeline and success of a research project. The following workflow provides a structured approach to qualifying a supplier for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Fmoc-3,5-Difluoro-D-Phenylalanine - Creative Peptides [creative-peptides.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound suppliers & manufacturers in China [chemicalbook.com]
- 8. 3,5-Difluoro-DL-phenylalanine 95% | CAS: 32133-37-2 | AChemBlock [achemblock.com]
- 9. discoveroakwoodchemical.com [discoveroakwoodchemical.com]
- 10. fishersci.de [fishersci.de]
- 11. chemimpex.com [chemimpex.com]
- 12. chemimpex.com [chemimpex.com]
Methodological & Application
Incorporating 3,5-Difluoro-D-Phenylalanine into peptides using SPPS
An Application Guide to the Solid-Phase Synthesis of Peptides Containing 3,5-Difluoro-D-Phenylalanine
Authored by: Gemini, Senior Application Scientist
Abstract
The site-specific incorporation of non-canonical amino acids into peptides is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of pharmacological properties. This compound (3,5-Dfp) is a particularly valuable analogue, whose unique electronic and steric characteristics can profoundly enhance peptide stability, binding affinity, and conformational rigidity.[1][2] This guide provides a comprehensive framework for the successful incorporation of Fmoc-3,5-Difluoro-D-phenylalanine into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We delve into the causality behind protocol optimizations, present detailed, field-proven methodologies, and offer a robust troubleshooting guide for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Fluorination
The introduction of fluorine into bioactive molecules, often termed the "fluorine advantage," is a powerful strategy in drug design.[3] In the context of phenylalanine, substituting hydrogen atoms at the 3 and 5 positions of the phenyl ring with fluorine imparts several desirable traits:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, increasing resistance to enzymatic degradation by proteases and prolonging the in vivo half-life of peptide therapeutics.[1][3]
-
Modulation of Binding Affinity: The electron-withdrawing nature of fluorine alters the electronic properties (quadrupole moment) of the aromatic side chain. This can modulate crucial non-covalent interactions within a receptor binding pocket, such as π-π stacking and cation-π interactions, potentially leading to enhanced binding affinity and selectivity.[1]
-
Conformational Control: The steric bulk and unique stereoelectronic properties of the 3,5-difluorophenyl group can restrict side-chain rotation and influence the local peptide backbone conformation, stabilizing desired secondary structures like β-sheets or α-helices.[1][3]
-
¹⁹F NMR Probe: The unique ¹⁹F NMR signature of the difluorinated phenyl ring provides a non-invasive, sensitive probe for studying peptide conformation and binding events without requiring larger, more disruptive labels.[1]
This guide specifically addresses the incorporation of the D-enantiomer, a common strategy to confer proteolytic resistance.[4] The protocols herein are based on the widely adopted and versatile Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) SPPS strategy.[5][]
The Core Challenge: Overcoming Steric Hindrance and Electronic Deactivation
The primary hurdle in incorporating this compound is the efficiency of the coupling reaction. The combined steric bulk of the difluorinated ring and the electron-withdrawing effects of the fluorine atoms can decrease the nucleophilicity of the amino group and hinder the approach of the activated carboxyl group to the growing peptide chain.[1][7] This often results in slower reaction kinetics and incomplete coupling compared to natural amino acids.
Strategic Solutions:
-
High-Potency Coupling Reagents: Standard carbodiimide reagents like DIC may be insufficient. Uronium/aminium salt-based reagents such as HATU or HCTU , and phosphonium salts like PyAOP , are essential.[8][9] These reagents form highly reactive intermediates (O-acylisourea esters) that can overcome the activation barrier associated with sterically hindered residues.[9][10]
-
Extended Coupling Times & Double Coupling: Allowing the reaction to proceed for a longer duration (e.g., 1-2 hours) is often necessary. If a qualitative monitoring test (like the Kaiser test) indicates the presence of unreacted free amines, performing a second coupling step ("double coupling") with a fresh solution of activated amino acid is a highly effective strategy to drive the reaction to completion.[1][11]
-
Optimized Solvent Choice: While DMF is the standard solvent, in cases of severe on-resin aggregation, using a more disruptive solvent like N-Methyl-2-pyrrolidone (NMP) or a DMF/DMSO mixture can improve solvation of the growing peptide chain and enhance reaction efficiency.[11]
General Workflow for Peptide Synthesis
The overall process follows a cyclical path of deprotection and coupling, culminating in a final cleavage and purification step.
Detailed Protocols
These protocols are designed for manual synthesis at a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers.
Materials and Reagents
| Reagent | Purpose | Recommended Grade |
| Rink Amide or Wang Resin | Solid support | 100-200 mesh, ~0.5 mmol/g |
| Fmoc-3,5-Difluoro-D-phenylalanine | Unnatural Amino Acid | Peptide Synthesis Grade |
| Other Fmoc-protected Amino Acids | Standard Building Blocks | Peptide Synthesis Grade |
| N,N-Dimethylformamide (DMF) | Primary Solvent | Peptide Synthesis Grade |
| Piperidine | Fmoc Deprotection Reagent | Anhydrous |
| HATU | Coupling Reagent | Peptide Synthesis Grade |
| N,N-Diisopropylethylamine (DIPEA) | Activation Base | Peptide Synthesis Grade |
| Dichloromethane (DCM) | Washing Solvent | ACS Grade or higher |
| Trifluoroacetic Acid (TFA) | Cleavage Reagent | Reagent Grade |
| Triisopropylsilane (TIS) | Scavenger | Reagent Grade |
| HPLC-grade Acetonitrile & Water, 0.1% TFA | HPLC Solvents | HPLC Grade |
| Diethyl Ether, cold | Peptide Precipitation | ACS Grade or higher |
Protocol 1: SPPS Coupling Cycle for Fmoc-3,5-Difluoro-D-phenylalanine
This protocol describes a single deprotection and coupling cycle.
-
Resin Preparation:
-
Place the resin (e.g., 200 mg of 0.5 mmol/g Rink Amide resin for a 0.1 mmol synthesis) in a fritted reaction vessel.
-
Swell the resin in DMF (5-10 mL) for 30-60 minutes with gentle agitation. Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a solution of 20% (v/v) piperidine in DMF (5 mL) to the resin. Agitate for 3 minutes and drain.[12]
-
Add a fresh 5 mL portion of 20% piperidine in DMF. Agitate for 15 minutes to ensure complete deprotection.[1]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.
-
-
Coupling of Fmoc-3,5-Difluoro-D-phenylalanine:
-
Causality: Pre-activation is crucial for generating the highly reactive species needed to overcome the steric and electronic barriers of 3,5-Dfp. HATU is used for its high efficiency and low racemization risk.[9][13]
-
In a separate vial, dissolve Fmoc-3,5-Difluoro-D-phenylalanine (3 eq., 0.3 mmol), HATU (2.9 eq., 0.29 mmol) in DMF (~3 mL).
-
Add DIPEA (6 eq., 0.6 mmol) to the activation mixture. The solution may change color (typically to yellow). Allow to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for at least 1-2 hours at room temperature.[11]
-
-
Monitoring and Washing:
-
Take a small sample of beads and perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling.
-
If the Kaiser test is positive (blue beads), drain the reaction solution and repeat step 3 (double coupling ).[1]
-
Once coupling is complete, drain the solution and wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL) to prepare for the next cycle.
-
Protocol 2: Peptide Cleavage and Deprotection
-
After the final Fmoc deprotection, wash the peptide-resin with DMF, then DCM, and dry it under vacuum for at least 1 hour.
-
Prepare a cleavage cocktail. A standard and robust choice is Reagent K : 94% TFA, 2.5% Water, 2.5% TIS, 1% Dithiothreitol (DTT). The scavengers (Water, TIS, DTT) are critical to prevent re-attachment of protecting groups to sensitive residues.[11]
-
Add the cleavage cocktail to the dried resin (approx. 10 mL per 0.1 mmol of synthesis scale).[1]
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a clean centrifuge tube.
-
Precipitate the peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether (~40 mL). A white precipitate should form.
-
Centrifuge the mixture to pellet the crude peptide. Decant the ether.
-
Wash the peptide pellet with cold diethyl ether 2-3 more times to remove residual scavengers.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 3: Purification and Analysis
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile/Water).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Collect fractions corresponding to the main product peak.
-
Confirm the identity and purity of the collected fractions by mass spectrometry (e.g., LC-MS or MALDI-TOF).[1]
-
Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.
Troubleshooting Guide
A systematic approach to problem-solving is key to successful peptide synthesis.
| Issue | Potential Cause | Recommended Solution |
| Low Coupling Efficiency | Steric hindrance and electronic effects of 3,5-Dfp are slowing the reaction. | 1. Confirm use of a high-potency coupling reagent like HATU. 2. Increase coupling time to 2-4 hours. 3. Perform a double coupling.[1] |
| Low Crude Peptide Purity | Incomplete Fmoc deprotection or accumulation of deletion sequences. | 1. Ensure deprotection times are adequate (15-20 min total). 2. Use fresh 20% piperidine/DMF solution. |
| Aspartimide Formation | Side reaction at Asp-Xxx sequences, catalyzed by base (piperidine). | For sensitive sequences, consider using a milder deprotection base (e.g., 1-2% DBU in DMF) or protecting group strategies like DMab.[12][14] |
| Racemization | Over-activation or prolonged exposure to base. | Use HATU, which is known for low racemization.[13] Avoid excessive pre-activation times. |
Conclusion
The incorporation of this compound is a robust method for enhancing the therapeutic potential of peptides. While its unique structure presents a synthetic challenge, this can be reliably overcome through the strategic selection of high-potency coupling reagents, optimization of reaction times, and diligent in-process monitoring. The protocols and troubleshooting logic provided in this guide offer a validated pathway for researchers to successfully synthesize these valuable modified peptides, enabling the exploration of novel structure-activity relationships and the development of next-generation peptide-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Biosynthetic Incorporation of 3,5-Difluoro-D-Phenylalanine in E. coli
A Foreword on Expanding the Proteomic Universe
The twenty canonical amino acids, fundamental as they are, represent but a fraction of the chemical diversity available to modern protein engineers. The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins has unlocked unprecedented opportunities for probing biological systems, designing novel therapeutics, and engineering robust biocatalysts. Among the vast arsenal of ncAAs, fluorinated analogs of phenylalanine have emerged as particularly powerful tools. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence protein folding, stability, and intermolecular interactions.[1] Furthermore, the ¹⁹F nucleus serves as a sensitive and background-free probe for Nuclear Magnetic Resonance (NMR) spectroscopy, enabling detailed investigations of protein structure and dynamics.[2][3]
This guide focuses on a particularly intriguing, yet challenging, ncAA: 3,5-Difluoro-D-Phenylalanine (3,5-diF-D-Phe) . The difluorination at the meta positions of the phenyl ring introduces significant electronic perturbations, making it an excellent probe for studying electrostatic interactions.[2] The incorporation of a D-amino acid, however, presents a formidable obstacle to the natural translational machinery of E. coli, which has evolved to be exquisitely specific for L-amino acids. This document provides a comprehensive overview of the strategies and detailed protocols to overcome this challenge, enabling researchers to harness the potential of this unique molecular probe.
I. Foundational Principles: Navigating the Central Dogma
The successful incorporation of any ncAA, particularly a D-amino acid, into a protein expressed in E. coli requires the strategic manipulation of the cellular translation process. This involves commandeering a codon and engineering the enzymatic machinery to recognize and utilize the desired ncAA.
Codon Reassignment: Creating a Vacant Genetic Zip Code
To direct the incorporation of 3,5-diF-D-Phe to a specific site within a protein, a codon must be liberated from its canonical meaning. The most common strategy is nonsense suppression , which repurposes a stop codon.[4][5] The amber stop codon (UAG) is the least frequently used stop codon in E. coli, making it the preferred target for reassignment.[5] By introducing a UAG codon at the desired position in the gene of interest via site-directed mutagenesis, we create a genetic placeholder for our ncAA.
Orthogonal Translation Systems: The Key to Specificity
The lynchpin of site-specific ncAA incorporation is the orthogonal aminoacyl-tRNA synthetase/tRNA pair .[4][6][5] This pair functions independently of the host cell's endogenous synthetases and tRNAs, ensuring that the ncAA is not incorporated at codons meant for canonical amino acids, and that canonical amino acids are not misincorporated at the reassigned codon. The synthetase is engineered to exclusively recognize and charge the ncAA (in this case, 3,5-diF-D-Phe) onto its cognate suppressor tRNA. This suppressor tRNA possesses an anticodon (CUA) that recognizes the UAG stop codon, delivering its ncAA cargo to the ribosome for incorporation into the growing polypeptide chain.[6]
The D-Amino Acid Challenge: Overcoming Ribosomal Stereospecificity
The ribosome's peptidyltransferase center (PTC) is inherently chiral and strongly favors the incorporation of L-amino acids. Attempts to incorporate D-amino acids using standard in vitro translation systems have often been met with limited success.[7] A promising strategy to enhance the incorporation of D-amino acids involves the modification of the ribosome itself.[7][8] Mutations in the 23S rRNA, particularly in the PTC region, have been shown to relax this stereochemical constraint, thereby facilitating the acceptance of D-aminoacyl-tRNAs.[7][8] While the development of such specialized E. coli strains is an advanced technique, it represents the cutting edge of D-amino acid incorporation. For many applications, accepting a lower incorporation efficiency with wild-type ribosomes may be a more accessible starting point.
II. Experimental Strategy: A Step-by-Step Workflow
The successful incorporation of 3,5-diF-D-Phe into a target protein is a multi-step process that requires careful planning and execution. The following workflow provides a logical progression from initial molecular biology to final protein analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arep.med.harvard.edu [arep.med.harvard.edu]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Protocols for Site-Specific Incorporation of 3,5-Difluoro-D-Phenylalanine into Proteins for Structural and Functional Studies
Abstract
The site-specific incorporation of non-canonical amino acids into proteins is a powerful technique for probing biological systems and engineering novel protein functions. 3,5-Difluorophenylalanine is a particularly valuable probe due to the unique properties of the fluorine atom, which serves as a sensitive reporter for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy with virtually no background signal in biological systems.[1][2][3] This application note addresses the advanced challenge of incorporating the D-stereoisomer of this amino acid, 3,5-Difluoro-D-Phenylalanine (D-3,5-F₂-Phe). The native ribosomal machinery is stereospecific for L-amino acids, making the incorporation of D-amino acids a formidable task.[4][5] We present a detailed protocol leveraging the Flexizyme system, a flexible tRNA acylation ribozyme, in conjunction with a reconstituted in vitro translation system (PURE system) to overcome this limitation.[6][7][8] This methodology enables researchers to produce proteins containing a D-amino acid at a predetermined site, opening new avenues for studying protein dynamics, designing proteolytically resistant peptides, and developing novel biomaterials.
Introduction: The Challenge and Opportunity of D-Amino Acid Incorporation
While the 20 canonical L-amino acids form the basis of nearly all ribosomally synthesized proteins, peptides containing D-amino acids are found in nature, typically produced by non-ribosomal peptide synthetases or post-translational modifications.[4][9] These D-amino acid-containing peptides often exhibit enhanced stability against proteolytic degradation. The ability to program the ribosome to incorporate D-amino acids site-specifically would therefore be a transformative tool in drug development and protein engineering.
The primary obstacle to ribosomal D-amino acid incorporation lies in the stereoselectivity of two key processes: tRNA aminoacylation by aminoacyl-tRNA synthetases (aaRSs) and peptide bond formation within the ribosome's peptidyl transferase center (PTC).[5] While some success has been achieved by engineering mutant ribosomes with a higher tolerance for D-aminoacyl-tRNAs[9][10][11], a more versatile and accessible approach utilizes in vitro methods that bypass the native aaRSs.
The Flexizyme system, a set of engineered ribozymes, provides a powerful solution.[7][8] Flexizymes can catalyze the acylation of various tRNAs with a broad range of activated amino acids, including D-isomers, N-methyl amino acids, and other non-canonical structures.[6][12] By preparing a D-3,5-F₂-Phe-acylated suppressor tRNA and adding it to a controlled in vitro translation system, the genetic code can be effectively reprogrammed to direct its incorporation at a specific site.
Why this compound?
-
¹⁹F NMR Probe: The two fluorine atoms provide a strong, sensitive NMR signal that is highly responsive to the local chemical environment, making it an excellent probe for studying protein conformation, dynamics, and ligand binding.[1][13]
-
Proteolytic Resistance: The presence of a D-amino acid at a specific site can disrupt recognition by proteases, significantly increasing the in vivo half-life of therapeutic peptides.
-
Novel Structural Scaffolds: Incorporating D-amino acids can induce unique local conformations (e.g., turns, kinks) that are inaccessible with a purely L-amino acid polypeptide chain.
Principle of the Method: Flexizyme-Mediated Genetic Code Reprogramming
This protocol employs an amber (UAG) stop codon suppression strategy in a reconstituted in vitro translation system. The workflow circumvents the limitations of the cell's natural machinery through three key components:
-
Target Plasmid with Amber Codon: The gene of interest is mutated to replace the codon at the desired incorporation site with a UAG (amber) stop codon.
-
Suppressor tRNA: An orthogonal tRNA, such as an engineered E. coli tRNAAsn variant, with a CUA anticodon (tRNAAsnCUA) is used. This tRNA recognizes the UAG codon on the mRNA but is not efficiently recognized by endogenous E. coli aaRSs.
-
Flexizyme-Catalyzed Acylation: The Flexizyme ribozyme is used to chemically charge the suppressor tRNAAsnCUA with an activated form of D-3,5-F₂-Phe. This step bypasses the need for a specific, stereo-selective aaRS.
-
In Vitro Translation: The acylated D-3,5-F₂-Phe-tRNAAsnCUA is added to a PURE (Protein synthesis Using Recombinant Elements) system.[14][15] The PURE system is ideal as it consists of purified translation components, eliminating competition from endogenous tRNAs and synthetases and ensuring high fidelity of incorporation. When the ribosome encounters the UAG codon, the acylated suppressor tRNA binds and the D-amino acid is incorporated into the growing polypeptide chain.
Caption: Workflow for D-3,5-F₂-Phe incorporation using the Flexizyme system.
Detailed Experimental Protocols
Materials and Reagents
-
Amino Acid: this compound (Commercially available).
-
Amino Acid Activation: D-3,5-F₂-Phe cyanomethyl ester (D-3,5-F₂-Phe-CME) must be synthesized or custom-ordered.
-
Flexizyme: dFx or eFx ribozyme (Synthesized by in vitro transcription from a DNA template).
-
tRNA: Suppressor tRNAAsnCUA (Synthesized by in vitro transcription).
-
Plasmid: Expression vector (e.g., pET series) containing the gene of interest with a UAG codon at the desired position and a purification tag (e.g., 6xHis-tag).
-
In Vitro Translation Kit: PURExpress® In Vitro Protein Synthesis Kit (New England Biolabs) or equivalent.
-
Buffers and Reagents: HEPES-K (pH 7.5), KCl, MgCl₂, DMSO, Sodium Acetate (pH 5.0), Ethanol, Ni-NTA affinity resin, SDS-PAGE reagents, Mass Spectrometry-grade solvents.
Protocol Part 1: Preparation of D-3,5-F₂-Phe-tRNAAsnCUA
This protocol describes the charging of the suppressor tRNA with the activated D-amino acid using a flexizyme.[6]
-
tRNA Refolding:
-
In an RNase-free tube, dilute the tRNAAsnCUA stock to 40 µM in a 7.5 µL solution containing 0.2 M HEPES-K (pH 7.5) and 0.2 M KCl.
-
Heat the mixture at 95°C for 3 minutes.
-
Cool to 25°C over 5 minutes to allow for proper refolding.
-
-
Flexizyme Reaction Setup:
-
To the refolded tRNA, add 3 µL of 3 M MgCl₂ and 1.5 µL of 200 µM Flexizyme stock solution.
-
Incubate at 25°C for 5 minutes.
-
-
Acylation Reaction:
-
Initiate the reaction by adding 3 µL of 25 mM D-3,5-F₂-Phe-CME (dissolved in DMSO).
-
Incubate the reaction on ice for 2-4 hours. The optimal time may vary and should be determined empirically.
-
-
Purification of Acyl-tRNA:
-
Stop the reaction by adding 45 µL of 0.6 M Sodium Acetate (pH 5.0).
-
Add 150 µL of ice-cold 100% ethanol and precipitate at -80°C for 30 minutes.
-
Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Carefully discard the supernatant. Wash the pellet with 100 µL of ice-cold 70% ethanol and centrifuge again.
-
Air-dry the pellet for 5-10 minutes to remove residual ethanol. Do not over-dry.
-
Resuspend the purified D-3,5-F₂-Phe-tRNAAsnCUA pellet in 5 µL of RNase-free water. Use immediately for the translation reaction.
-
Protocol Part 2: In Vitro Translation and Protein Purification
-
Translation Reaction Setup:
-
Thaw the PURE system reagents on ice.
-
In a sterile, RNase-free tube, assemble the reaction according to the manufacturer's instructions. A typical 25 µL reaction is outlined in the table below.
-
Add the freshly prepared D-3,5-F₂-Phe-tRNAAsnCUA solution from step 4.5.
-
Add the plasmid DNA template containing the UAG mutation.
-
| Component | Volume (µL) | Final Concentration |
| Solution A | 10 | 1x |
| Solution B | 7.5 | 1x |
| D-3,5-F₂-Phe-tRNAAsnCUA | 5 | ~10-20 µM |
| Plasmid DNA | 1 | ~10-15 ng/µL |
| RNase-free Water | 1.5 | - |
| Total Volume | 25 | |
| Table 1: Example PURE System Reaction for D-Amino Acid Incorporation. |
-
Translation Incubation:
-
Mix the components gently by pipetting.
-
Incubate the reaction at 37°C for 2-4 hours.
-
-
Protein Purification:
-
After incubation, purify the expressed protein using an appropriate method based on the purification tag. For a 6xHis-tag, use Ni-NTA affinity chromatography according to standard protocols.
-
Elute the protein and exchange it into a suitable buffer for storage and downstream analysis.
-
Validation and Analysis
A self-validating protocol requires rigorous confirmation of the outcome. Successful incorporation must be verified at two levels: expression of the full-length protein and confirmation of the correct mass.
Caption: Logic diagram for validating protein labeling.
SDS-PAGE and Western Blotting
-
Purpose: To confirm the synthesis of full-length protein. The presence of a band at the correct molecular weight indicates successful suppression of the UAG stop codon. A control reaction lacking the charged suppressor tRNA should show no full-length product.
-
Method: Run the purified protein on an SDS-PAGE gel. Visualize with Coomassie stain or perform a Western blot using an antibody against the purification tag (e.g., anti-His).
Mass Spectrometry
-
Purpose: To provide definitive proof of incorporation. The mass of the labeled protein will be different from the wild-type protein.
-
Mass of Phenylalanine (Phe): ~165.19 Da
-
Mass of this compound (D-3,5-F₂-Phe): ~201.17 Da
-
Expected Mass Shift: +35.98 Da
-
-
Method: Analyze the purified protein using high-resolution liquid chromatography-mass spectrometry (LC-MS), typically with electrospray ionization (ESI-MS). Deconvolute the resulting spectrum to determine the precise molecular weight of the protein. The observed mass should match the theoretical mass calculated for the protein containing one D-3,5-F₂-Phe residue. Distinguishing D- from L-isomers in an intact protein is generally not possible with standard MS but requires specialized methods on peptide fragments.[16][17][18]
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No full-length protein expression | 1. Inefficient tRNA acylation. 2. Degradation of acyl-tRNA. 3. Problem with DNA template (e.g., mutation). | 1. Optimize flexizyme reaction time and conditions. 2. Use freshly prepared acyl-tRNA immediately; keep on ice. 3. Sequence-verify the plasmid. |
| Low protein yield | 1. Suboptimal concentration of acyl-tRNA. 2. D-amino acid incorporation is inherently less efficient. 3. Codon context around the UAG site. | 1. Titrate the amount of acyl-tRNA added to the PURE system. 2. Increase incubation time or run a larger volume reaction. 3. If possible, test different UAG insertion sites. |
| Mass spectrometry shows wild-type mass | 1. Contamination with wild-type plasmid. 2. Mis-acylation of the suppressor tRNA by a contaminating aaRS (unlikely in PURE system). | 1. Ensure plasmid prep is pure and sequence-verified. 2. Confirm the PURE system is free of contaminating factors. |
Conclusion
The site-specific ribosomal incorporation of D-amino acids represents a significant frontier in protein engineering. The protocol detailed here, combining the substrate flexibility of the Flexizyme system with the precision of a reconstituted in vitro translation system, provides a robust and accessible workflow for producing proteins labeled with this compound. This enables researchers to leverage the power of ¹⁹F NMR for detailed structural and dynamic studies and to create novel proteins and peptides with enhanced therapeutic properties. Rigorous validation by both SDS-PAGE and mass spectrometry is essential to ensure the integrity of the final product.
References
- 1. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Expanding the Scope of Protein Synthesis Using Modified Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Initiating translation with D-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flexizymes for genetic code reprogramming | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. arep.med.harvard.edu [arep.med.harvard.edu]
- 10. Construction of modified ribosomes for incorporation of D-amino acids into proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. academic.oup.com [academic.oup.com]
- 15. Frontiers | Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems [frontiersin.org]
- 16. tandfonline.com [tandfonline.com]
- 17. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Leveraging 3,5-Difluoro-Phenylalanine for Advanced Protein-Ligand Interaction Studies via ¹⁹F NMR
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Clearer View of Molecular Recognition
In the landscape of drug discovery and structural biology, understanding the nuanced interactions between a protein and its ligand is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful lens to view these interactions in solution, providing insights into binding affinity, kinetics, and conformational changes at atomic resolution.[1] Among NMR techniques, Fluorine-19 (¹⁹F) NMR has emerged as a particularly robust tool.[2][3] The ¹⁹F nucleus possesses a unique combination of properties: it is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, affording 83% of the sensitivity of a proton.[4] Crucially, fluorine is virtually absent in biological systems, meaning ¹⁹F NMR spectra are free from endogenous background signals.[5]
The true power of ¹⁹F NMR lies in the exquisite sensitivity of the fluorine chemical shift to its local electronic environment.[6][7] With a chemical shift range spanning over 300 ppm, ¹⁹F NMR can detect even subtle changes in protein conformation or direct interactions upon ligand binding, making it an ideal probe.[2] This sensitivity is so pronounced that ¹⁹F chemical shift perturbations can be 6-20 times greater than those observed for ¹H in the same amino acid residue.[8]
To harness this technique for protein analysis, a fluorine probe must be introduced. The site-specific incorporation of fluorinated non-canonical amino acids (ncAAs) into a protein of interest provides a minimally perturbative yet highly informative reporter.[8][9] This guide focuses on the application of 3,5-Difluoro-Phenylalanine (3,5-diF-Phe) , a versatile probe for elucidating the intricacies of protein-ligand interactions. We will provide the scientific rationale, detailed protocols for its incorporation and use, and expert insights to ensure the successful application of this powerful technique.
Section 1: The ¹⁹F NMR Probe: Properties of 3,5-Difluoro-Phenylalanine
The choice of a fluorinated amino acid is a critical experimental decision. The number and position of fluorine atoms on the aromatic ring of phenylalanine can modulate the electronic properties of the side chain, influencing its interactions and, consequently, its utility as an NMR probe.[9][10]
Physicochemical and Spectroscopic Properties
3,5-Difluoro-Phenylalanine offers a unique combination of properties compared to the more commonly used 4-Fluoro-Phenylalanine (4-F-Phe). The two symmetrically placed, electron-withdrawing fluorine atoms create a significant electronic perturbation on the phenyl ring, which can be advantageous for probing electrostatic interactions.[11]
| Property | 3,5-Difluoro-Phenylalanine (L-isomer) | 4-Fluoro-Phenylalanine (L-isomer) | Rationale & Implications |
| Molecular Weight | 201.17 g/mol [12] | 183.18 g/mol | The slightly larger size of 3,5-diF-Phe may introduce a greater steric perturbation, a factor to consider in structurally sensitive regions. |
| Number of Fluorine Atoms | 2 | 1 | The two ¹⁹F nuclei in 3,5-diF-Phe are chemically equivalent, giving rise to a single, potentially stronger resonance signal in the NMR spectrum.[11] |
| Electronic Effect | Strong electron-withdrawing effect from two fluorine atoms. | Moderate electron-withdrawing effect. | The altered electronics of the 3,5-diF-Phe ring can influence cation-π or π-π stacking interactions, making it a sensitive probe for binding events involving these forces.[13] |
| ¹⁹F NMR Signal | A single resonance from two equivalent fluorine atoms. | A single resonance from one fluorine atom. | Provides a simplified spectrum, which is beneficial for complex systems. The signal is highly sensitive to the local environment.[11] |
| Structural Perturbation | Potentially more perturbative due to two fluorine atoms. | Considered a more conservative substitution for Phenylalanine. | It is crucial to validate that the incorporation of 3,5-diF-Phe does not significantly alter the protein's structure or function.[6] |
L-Isomer vs. D-Isomer: Choosing the Right Tool for the Job
The user's query specified the D-isomer of 3,5-diF-Phe. It is vital to understand the distinct applications of the two stereoisomers.
-
3,5-Difluoro-L-Phenylalanine : This is the isomer used for ribosomal incorporation into proteins in living cells (e.g., E. coli, mammalian cells).[14][15] The cellular translational machinery is specific for L-amino acids. Therefore, all protocols in this guide related to recombinant protein expression utilize the L-isomer .
-
3,5-Difluoro-D-Phenylalanine : This isomer is primarily used as a building block in Solid-Phase Peptide Synthesis (SPPS) .[16][17] Incorporating D-amino acids into synthetic peptides is a common strategy to increase their resistance to proteolytic degradation, thereby enhancing their stability and in vivo half-life.[16] Peptides containing 3,5-diF-D-Phe can be used as stable therapeutic agents or as high-affinity probes in binding assays.[17]
Section 2: Protocol for Site-Specific Incorporation of 3,5-Difluoro-L-Phenylalanine
The most common method for site-specifically incorporating a non-canonical amino acid into a protein expressed in E. coli is through the suppression of an amber (UAG) stop codon.[18][19] This requires an orthogonal translation system, consisting of an aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA, which does not cross-react with endogenous cellular components.[1][20] The engineered aaRS specifically charges the orthogonal tRNA with 3,5-diF-L-Phe, and the tRNA's anticodon is mutated to recognize the UAG codon.[14]
Workflow for Unnatural Amino Acid Incorporation
References
- 1. elsaesserlab.wordpress.com [elsaesserlab.wordpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biophysics.org [biophysics.org]
- 8. 19F NMR as a tool in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 11. benchchem.com [benchchem.com]
- 12. 3,5-Difluoro-L-phenylalanine | C9H9F2NO2 | CID 716307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chemimpex.com [chemimpex.com]
- 16. benchchem.com [benchchem.com]
- 17. chemimpex.com [chemimpex.com]
- 18. Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
Enhancing Peptide Stability with 3,5-Difluoro-D-Phenylalanine: An Application and Protocol Guide
Introduction: The Challenge of Peptide Instability in Drug Development
Peptide-based therapeutics offer remarkable specificity and potency, positioning them as a burgeoning class of drugs for a wide array of diseases. However, a significant hurdle in their clinical translation is their inherent instability. Peptides are susceptible to rapid degradation by proteases in biological fluids, leading to a short circulating half-life and diminished therapeutic efficacy.[1] A primary strategy to overcome this limitation is the incorporation of non-canonical amino acids designed to fortify the peptide backbone against enzymatic cleavage.[2] This guide focuses on the strategic use of 3,5-Difluoro-D-Phenylalanine (D-Phe(3,5-F₂)), a synthetic amino acid that has demonstrated considerable promise in enhancing the metabolic stability and modulating the conformational properties of peptides.[3][4]
The introduction of fluorine atoms onto the phenyl ring of phenylalanine imparts unique stereoelectronic properties. The high electronegativity of fluorine can alter the electronic distribution of the aromatic ring, influencing non-covalent interactions that are critical for molecular recognition and receptor binding.[2] Furthermore, the use of the D-enantiomer provides inherent resistance to degradation by proteases that are stereospecific for L-amino acids. This guide provides a comprehensive overview of the mechanisms by which D-Phe(3,5-F₂) enhances peptide stability, detailed protocols for its incorporation into synthetic peptides, and robust methods for evaluating the resulting increase in stability.
Mechanism of Action: How this compound Confers Stability
The stabilizing effect of incorporating this compound into a peptide sequence is multifactorial, stemming from a combination of steric hindrance, altered electronic properties, and conformational preorganization.
1. Steric Shielding and D-Configuration: The primary defense against proteolysis is the D-configuration of the amino acid. Proteases, such as trypsin and chymotrypsin, have active sites that are exquisitely evolved to recognize and bind L-amino acid residues. The D-isomer presents a stereochemistry that is incompatible with the protease's active site, thus sterically hindering the enzymatic cleavage of the adjacent peptide bond.
2. Electronic Effects of Difluorination: The two fluorine atoms at the 3 and 5 positions of the phenyl ring are highly electronegative, creating a strong electron-withdrawing effect. This alters the electron density of the aromatic ring, which can influence key non-covalent interactions. Specifically, the electron-poor nature of the difluorophenyl ring can reduce electrostatic repulsion with other aromatic residues, potentially enhancing π-stacking interactions within the peptide.[3] This can lead to a more compact and stable conformation that is less accessible to proteases.
3. Conformational Rigidity: The incorporation of D-Phe(3,5-F₂) can induce a more rigid and defined three-dimensional structure in the peptide. Studies on somatostatin analogs have shown that the substitution of phenylalanine with 3,5-difluorophenylalanine can lead to distinct conformational preferences.[3][5] This pre-organization into a stable conformation can reduce the entropic penalty of binding to a target receptor and can also make the peptide backbone less flexible and therefore a poorer substrate for proteases.
Caption: Key factors contributing to enhanced peptide stability.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of a peptide containing this compound and for the subsequent evaluation of its stability.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-Phe(3,5-F₂)-Containing Peptide
This protocol outlines the manual Fmoc-based solid-phase synthesis of a model peptide.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected L-amino acids
-
Fmoc-D-Phe(3,5-F₂)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove residual piperidine.
-
Amino Acid Coupling:
-
Dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of OxymaPure® in DMF.
-
Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
For coupling of Fmoc-D-Phe(3,5-F₂)-OH, extend the coupling time to 4 hours to ensure complete reaction.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.[6]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and air dry.
-
Purify the crude peptide by reverse-phase HPLC.
-
Confirm the identity of the purified peptide by mass spectrometry.
-
Caption: A generalized workflow for solid-phase peptide synthesis.
Protocol 2: In Vitro Serum Stability Assay
This protocol describes a method to assess the stability of the synthesized peptides in human serum.
Materials:
-
Synthesized peptides (native and D-Phe(3,5-F₂)-modified)
-
Pooled human serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trichloroacetic acid (TCA), 10% (w/v) in water
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Water, HPLC grade
-
Incubator at 37°C
-
Microcentrifuge
-
Reverse-phase HPLC system with a C18 column
Procedure:
-
Peptide Stock Solution: Prepare a 1 mg/mL stock solution of each peptide in PBS.
-
Incubation:
-
Thaw human serum at 37°C and centrifuge to remove any precipitates.
-
In a microcentrifuge tube, add 450 µL of serum and 50 µL of the peptide stock solution to achieve a final peptide concentration of 100 µg/mL.
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), withdraw a 50 µL aliquot of the incubation mixture.
-
Immediately quench the enzymatic reaction by adding 100 µL of 10% TCA.
-
-
Protein Precipitation:
-
Vortex the quenched sample and incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated serum proteins.
-
-
Sample Analysis:
-
Carefully collect the supernatant and analyze it by reverse-phase HPLC.
-
Use a suitable gradient of water/ACN with 0.1% TFA to separate the intact peptide from its degradation products.
-
Monitor the absorbance at a characteristic wavelength for the peptide (e.g., 220 nm or 280 nm).
-
-
Data Analysis:
-
Determine the peak area of the intact peptide at each time point.
-
Calculate the percentage of intact peptide remaining relative to the 0-hour time point.
-
Plot the percentage of intact peptide versus time and determine the half-life (t₁/₂) of the peptide in serum.
-
Protocol 3: Proteolytic Degradation Assay with Chymotrypsin
This assay evaluates the stability of the peptides against a specific protease, chymotrypsin, which cleaves at the C-terminus of aromatic amino acids like phenylalanine.
Materials:
-
Synthesized peptides (native and D-Phe(3,5-F₂)-modified)
-
α-Chymotrypsin (sequencing grade)
-
Tris-HCl buffer (100 mM, pH 8.0) containing 10 mM CaCl₂
-
Trifluoroacetic acid (TFA), 10% (v/v) in water
-
Reverse-phase HPLC system with a C18 column
Procedure:
-
Solution Preparation:
-
Prepare a 1 mg/mL stock solution of each peptide in the Tris-HCl buffer.
-
Prepare a 1 mg/mL stock solution of chymotrypsin in 1 mM HCl. Immediately before use, dilute the chymotrypsin stock to 0.05 mg/mL in the Tris-HCl buffer.
-
-
Digestion Reaction:
-
In a microcentrifuge tube, combine 90 µL of the peptide solution with 10 µL of the diluted chymotrypsin solution (enzyme-to-substrate ratio of 1:20 w/w).
-
Incubate the reaction at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a 20 µL aliquot of the reaction mixture.
-
Quench the digestion by adding 20 µL of 10% TFA.
-
-
Sample Analysis:
-
Analyze the quenched samples directly by reverse-phase HPLC using the same method as in the serum stability assay.
-
-
Data Analysis:
-
Quantify the percentage of intact peptide remaining at each time point by integrating the peak area.
-
Compare the degradation profiles of the native and the D-Phe(3,5-F₂)-modified peptides.
-
Data Presentation: Illustrative Stability Data
The following tables present representative data from the described stability assays, illustrating the expected improvement in stability upon incorporation of this compound.
Table 1: Representative Serum Stability Data
| Time (hours) | % Intact Native Peptide Remaining | % Intact D-Phe(3,5-F₂)-Modified Peptide Remaining |
| 0 | 100 | 100 |
| 1 | 65 | 98 |
| 4 | 20 | 92 |
| 8 | <5 | 85 |
| 24 | Undetectable | 65 |
| Half-life (t₁/₂) | ~2.5 hours | >24 hours |
Table 2: Representative Chymotrypsin Degradation Data
| Time (minutes) | % Intact Native Peptide Remaining | % Intact D-Phe(3,5-F₂)-Modified Peptide Remaining |
| 0 | 100 | 100 |
| 30 | 45 | 99 |
| 60 | 15 | 97 |
| 120 | <2 | 95 |
| 240 | Undetectable | 91 |
Conclusion and Future Perspectives
The incorporation of this compound is a powerful and effective strategy for enhancing the proteolytic stability of therapeutic peptides. The combination of steric hindrance from the D-configuration and the unique electronic and conformational effects of the difluoro-substituted phenyl ring provides a robust defense against enzymatic degradation, leading to a significantly extended half-life in biological media. The protocols detailed in this guide offer a reliable framework for the synthesis and evaluation of such modified peptides, enabling researchers to systematically improve the pharmacokinetic properties of their peptide candidates. As the field of peptide therapeutics continues to advance, the rational design and incorporation of novel synthetic amino acids like this compound will be instrumental in unlocking the full therapeutic potential of this important class of drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3′,5′difluorophenyl)-alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
Modulating Peptide Conformation with 3,5-Difluoro-D-Phenylalanine: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Conformation in Peptide Therapeutics
In the landscape of modern drug discovery, peptides represent a highly promising class of therapeutics due to their high specificity and potency. The biological activity of a peptide is intrinsically linked to its three-dimensional structure. The ability to precisely control and stabilize a desired peptide conformation is therefore a paramount objective in the design of novel peptide-based drugs with enhanced efficacy, metabolic stability, and receptor selectivity. The incorporation of non-canonical amino acids is a powerful strategy to achieve this conformational control.[1][2]
This guide focuses on the strategic use of 3,5-Difluoro-D-phenylalanine (3,5-Dfp) as a tool to modulate peptide conformation. We will explore the unique physicochemical properties of this amino acid and provide detailed protocols for its incorporation into peptides and the subsequent analysis of their conformational changes.
The Unique Attributes of this compound
The introduction of this compound into a peptide sequence imparts a unique set of properties that can be leveraged to fine-tune its structure and function. These attributes stem from the combined effects of the difluorinated aromatic ring and the D-chiral center.
-
Electronic and Steric Effects of the Difluorophenyl Group: The two fluorine atoms on the phenyl ring are highly electronegative, creating a strong carbon-fluorine bond.[3] This has several consequences:
-
Altered Aromatic Interactions: The electron-withdrawing nature of the fluorine atoms modifies the quadrupolar moment of the aromatic ring, influencing π-π stacking and cation-π interactions with other residues in the peptide or at the receptor binding site.[1]
-
Enhanced Hydrophobicity: Fluorination increases the hydrophobicity of the side chain, which can promote burial of the residue within the peptide's core, thereby stabilizing a folded conformation.[4]
-
Increased Metabolic Stability: The strong C-F bond enhances resistance to enzymatic degradation by proteases, prolonging the in vivo half-life of the peptide.[2][5][6]
-
-
Conformational Constraints of the D-Configuration: The use of a D-amino acid in a peptide sequence composed primarily of L-amino acids introduces a significant local perturbation in the peptide backbone.[7][8] This can:
-
Induce Turns: D-amino acids are known to promote the formation of β-turns and other turn-like structures, which can be crucial for receptor recognition.[9]
-
Disrupt Helical Structures: The incorporation of a D-amino acid can destabilize α-helical conformations, providing a means to control the secondary structure of a peptide.[7][9]
-
Enhance Proteolytic Resistance: The presence of a D-amino acid can sterically hinder the approach of proteases, further contributing to the metabolic stability of the peptide.[5]
-
Applications in Peptide Design and Drug Discovery
The strategic incorporation of this compound can be a powerful tool in various aspects of drug discovery:
-
Modulation of Receptor Binding and Selectivity: By altering the local conformation and electronic properties of a peptide, 3,5-Dfp can fine-tune its binding affinity and selectivity for different receptor subtypes. A notable example is the development of Somatostatin analogs, where substitution of Phenylalanine with 3,5-Dfp has been shown to significantly alter the binding affinity and selectivity for different Somatostatin receptor subtypes (SSTRs).[1][10]
-
Enhancement of Metabolic Stability: The inherent resistance of the C-F bond and the D-chiral center to enzymatic degradation makes 3,5-Dfp a valuable building block for designing peptide therapeutics with improved pharmacokinetic profiles.[2][5]
-
Probing Peptide-Protein Interactions with ¹⁹F NMR: The fluorine atoms provide a sensitive and background-free spectroscopic probe for Nuclear Magnetic Resonance (NMR) studies.[2][11][12] This allows for detailed investigations of peptide conformation, dynamics, and binding to biological targets without the need for bulky labels.[13][14][15]
Experimental Protocols
Protocol 1: Incorporation of Fmoc-3,5-Difluoro-D-phenylalanine via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual Fmoc-based solid-phase synthesis of a peptide incorporating Fmoc-3,5-Difluoro-D-phenylalanine.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-3,5-Difluoro-D-phenylalanine)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Acetic Anhydride (for capping)
-
Methanol
-
tert-Butyl methyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and shake for 5 minutes.
-
Drain and repeat the 20% piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of HBTU in DMF.
-
Add 6 equivalents of DIPEA to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
For Fmoc-3,5-Difluoro-D-phenylalanine: Due to potential steric hindrance and the electron-withdrawing nature of the fluorine atoms, a double coupling is recommended.[1] After the first coupling, wash the resin with DMF and repeat the coupling step with a freshly prepared activated amino acid solution.
-
-
Monitoring Coupling Efficiency: Perform a Kaiser test to ensure complete coupling. If the test is positive (blue beads), indicating free amines, repeat the coupling step.
-
Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of 5% acetic anhydride and 6% DIPEA in DMF for 10 minutes. Wash with DMF.
-
Chain Elongation: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) to the resin.
-
Gently shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding cold tert-butyl methyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Analysis: Confirm the purity and identity of the peptide using analytical HPLC and mass spectrometry (e.g., LC-MS or MALDI-TOF).[16] Lyophilize the pure fractions to obtain the final peptide.
Workflow for Solid-Phase Peptide Synthesis (SPPS):
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Marsh Lab - Fluorinated Peptides [sites.google.com]
- 5. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma [mdpi.com]
- 6. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design of Highly Fluorinated Peptides for Cell-based 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 13. mr.copernicus.org [mr.copernicus.org]
- 14. researchgate.net [researchgate.net]
- 15. mr.copernicus.org [mr.copernicus.org]
- 16. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 3,5-Difluoro-D-Phenylalanine Synthesis
Welcome to the technical support center for the synthesis of 3,5-Difluoro-D-Phenylalanine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable non-canonical amino acid. The introduction of fluorine atoms into phenylalanine can significantly modulate the biological activity, stability, and conformational properties of peptides and proteins, making it a crucial component in modern drug discovery.[1][2] However, achieving high yields of the desired D-enantiomer can be challenging.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for obtaining the D-enantiomer of 3,5-Difluoro-phenylalanine?
There are several established strategies to obtain enantiomerically pure D-amino acids. The most common approaches for this compound include:
-
Asymmetric Synthesis: This involves using chiral catalysts or auxiliaries to directly synthesize the D-enantiomer. A notable method is the alkylation of a chiral nickel(II) complex of glycine, which can provide high enantiomeric purity on a gram scale.[3][4][5][6]
-
Enzymatic Resolution: This method starts with a racemic mixture of 3,5-Difluoro-DL-phenylalanine. A stereospecific enzyme is then used to selectively react with one enantiomer (often the L-enantiomer), allowing for the separation of the desired D-enantiomer.[7] Phenylalanine ammonia lyases (PALs) have been successfully used in multienzymatic cascade processes for the synthesis of D-phenylalanine derivatives.[8][9]
-
Chiral Chromatography: This technique involves the separation of a racemic mixture using a chiral stationary phase in high-performance liquid chromatography (HPLC).[7][10][11]
Q2: I'm performing a classical synthesis of the racemic mixture via the Bucherer-Bergs reaction and experiencing low yields. What are the likely causes?
The Bucherer-Bergs reaction, which synthesizes hydantoin intermediates from a ketone or aldehyde, is a common route to racemic amino acids.[12][13][14][15][16] Low yields in the synthesis of the 3,5-difluorophenylalanine precursor can often be attributed to several factors:
-
Suboptimal Reaction Conditions: The reaction is sensitive to temperature, pH, and reagent stoichiometry. Maintaining a pH of around 8-9 and refluxing in an aqueous or alcoholic solvent are crucial for optimal results.[12]
-
Incomplete Hydrolysis of the Hydantoin: The final step to obtain the amino acid is the hydrolysis of the hydantoin intermediate. Incomplete hydrolysis will result in a lower yield of the desired product. Ensure that the hydrolysis conditions (e.g., acid or base concentration, temperature, and reaction time) are sufficient for complete ring opening.
-
Side Reactions: The formation of byproducts can significantly reduce the yield. For instance, polymerization of the starting aldehyde (3,5-difluorobenzaldehyde) can occur under certain conditions.[7]
Q3: My enzymatic resolution is not providing the expected enantiomeric excess (ee) for the D-enantiomer. What should I investigate?
Low enantiomeric excess in an enzymatic resolution can be frustrating. Here are some key areas to troubleshoot:
-
Enzyme Activity and Specificity: Ensure the enzyme you are using is active and highly specific for the L-enantiomer. The choice of enzyme is critical; for example, certain L-amino acid oxidases have been shown to be effective in the deracemization of fluorinated phenylalanines.[9]
-
Reaction Conditions: Enzyme activity is highly dependent on pH, temperature, and the presence of cofactors. Consult the literature or the enzyme supplier for the optimal conditions for your specific enzyme.
-
Incomplete Reaction: If the enzymatic reaction does not go to completion, you will be left with a mixture of both enantiomers, thus lowering the enantiomeric excess of your D-isomer. Monitor the reaction progress using a suitable analytical technique like chiral HPLC.
Q4: I am struggling with the purification of this compound. What are the recommended methods?
Effective purification is key to obtaining a high-purity final product. The best method will depend on the nature of the impurities in your crude product.
-
Recrystallization: This is a common and effective technique for purifying solid compounds. The choice of solvent is critical. For polar amino acids, protic solvents like ethanol or a mixture of ethanol and water are good starting points.[17]
-
Column Chromatography: This is a more powerful purification technique, especially when impurities have similar solubility profiles to the desired product. Reverse-phase chromatography is often effective for separating amino acids from less polar impurities.[17]
-
High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC with a chiral column can be used to separate the enantiomers and remove other impurities simultaneously.[17][18]
Troubleshooting Guides
Low Yield in Azalactone Formation (Erlenmeyer-Plöchl Synthesis Intermediate)
The Erlenmeyer-Plöchl synthesis is another common route to racemic α-amino acids, proceeding through an azalactone intermediate.[1]
| Symptom | Potential Cause | Recommended Action |
| Low yield of azalactone intermediate | Wet reagents or glassware. | Ensure all reagents and glassware are thoroughly dried. Use anhydrous solvents. |
| Inefficient condensing agent. | Use fresh, high-quality acetic anhydride and sodium acetate. | |
| Suboptimal reaction temperature. | Optimize the reaction temperature. While heating is necessary, excessive heat can lead to side reactions. | |
| Formation of a viscous tar instead of a solid product | Side reactions, such as polymerization of the aldehyde. | Carefully control the reaction temperature and monitor the reaction closely. |
| Incorrect stoichiometry. | Ensure accurate measurement and molar ratios of all reactants. | |
| Incomplete reaction (presence of starting materials) | Insufficient reaction time. | Monitor the reaction by Thin Layer Chromatography (TLC) and extend the reaction time if necessary. |
| Inadequate mixing. | Ensure vigorous and consistent stirring throughout the reaction. |
Inefficient Chiral Resolution
| Symptom | Potential Cause | Recommended Action |
| Low enantiomeric excess (ee) | Incomplete enzymatic conversion. | Increase reaction time or enzyme concentration. Optimize reaction conditions (pH, temperature). |
| Non-specific enzyme activity. | Screen different enzymes for higher stereoselectivity. | |
| Racemization of the product. | Analyze if the work-up or purification conditions are causing racemization. | |
| Poor separation in chiral HPLC | Suboptimal mobile phase composition. | Optimize the mobile phase by varying the solvent ratio and additives (e.g., acid or base). |
| Inappropriate chiral stationary phase. | Select a chiral column known to be effective for the separation of amino acid enantiomers. | |
| Column overloading. | Reduce the amount of sample injected onto the column. |
Experimental Workflow & Decision Making
General Synthesis and Troubleshooting Workflow
Caption: A decision tree for troubleshooting the synthesis of this compound.
Enzymatic Resolution Troubleshooting Logic
Caption: A troubleshooting flowchart for low enantiomeric excess in enzymatic resolution.
References
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BJOC - Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex [beilstein-journals.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 14. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 15. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Purification of crude 3,5-Difluoro-D-Phenylalanine from reaction mixtures
Welcome to the technical support center for the purification of 3,5-Difluoro-D-Phenylalanine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the purification of this critical chiral building block from typical reaction mixtures.
I. Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the purification of this compound.
Q1: What are the most common impurities in a crude reaction mixture of 3,5-Difluoro-DL-phenylalanine synthesized via the Erlenmeyer-Plöchl reaction?
A1: Typical impurities include unreacted starting materials such as 3,5-difluorobenzaldehyde and N-acylglycine.[1] You may also encounter byproducts from side reactions and incompletely hydrolyzed intermediates like the azalactone or N-acyl-α,β-didehydrophenylalanine.[1]
Q2: Which purification techniques are most effective for crude 3,5-Difluoro-DL-phenylalanine before chiral resolution?
A2: Recrystallization is a widely used and effective initial purification method.[1] A polar solvent system, such as an ethanol/water mixture, is often a good starting point.[2] For higher purity or to remove impurities with similar solubility, column chromatography is recommended.[2]
Q3: My crude product "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" can occur if the boiling point of your solvent is too high or if the solution is cooling too rapidly.[1][2] Try using a lower-boiling point solvent or insulating the flask to slow the cooling rate, which encourages proper crystal lattice formation.[2]
Q4: What are the recommended methods for the chiral resolution of 3,5-Difluoro-DL-phenylalanine to isolate the D-enantiomer?
A4: The two primary methods for chiral resolution are enzymatic resolution and chiral chromatography.[1] Enzymatic methods often utilize stereospecific enzymes like Candida antarctica Lipase B (CAL-B) or Penicillin G Acylase (PGA) to selectively react with one enantiomer.[3] Chiral High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase is another powerful technique for direct separation of the enantiomers.[1][4]
Q5: I am not achieving baseline separation of the D and L enantiomers on my chiral HPLC column. What can I do?
A5: Poor resolution in chiral HPLC can be due to several factors. First, ensure you have selected an appropriate chiral stationary phase (CSP); zwitterionic CSPs are often effective for underivatized amino acids.[4] Optimization of the mobile phase is also critical. Adjusting the solvent ratios and incorporating additives like acetic acid, formic acid, or diethylamine can significantly improve separation.[4][5]
II. Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to resolving common issues during the purification of this compound.
A. Issues in Preliminary Purification (Pre-Resolution)
| Problem | Potential Cause(s) | Recommended Solutions |
| Low Recovery After Recrystallization | The compound is too soluble in the chosen solvent at low temperatures. The volume of solvent used was excessive. | - Select a solvent or solvent mixture where the product has lower solubility when cold. - Ensure the solution is thoroughly cooled (e.g., in an ice bath) to maximize precipitation. - Use the minimum amount of hot solvent required to fully dissolve the crude product.[2] |
| Product Fails to Crystallize | The solution is not sufficiently saturated. The presence of impurities is inhibiting crystallization. | - Concentrate the solution by carefully evaporating some of the solvent. - Attempt to induce crystallization by adding a seed crystal of pure 3,5-Difluoro-DL-phenylalanine. - Perform a preliminary wash of the crude material to remove highly soluble impurities.[1] |
| Poor Separation in Column Chromatography | The mobile phase polarity is not optimized. The column was packed improperly, leading to channeling. | - Use Thin-Layer Chromatography (TLC) to screen various solvent systems to find the optimal mobile phase before running the column. - Ensure the stationary phase is packed uniformly, avoiding air bubbles and cracks.[2] |
B. Issues in Chiral Resolution and D-Enantiomer Purification
| Problem | Potential Cause(s) | Recommended Solutions |
| Incomplete Enzymatic Resolution | Suboptimal reaction conditions (pH, temperature). Enzyme inhibition or deactivation. | - Optimize the pH and temperature for the specific enzyme being used (e.g., pH 7.5-8.0 for Penicillin G Acylase). - Ensure the reaction medium is free of potential enzyme inhibitors. - Consider using an immobilized enzyme for enhanced stability and reusability.[3] |
| Difficulty Separating the D-Amino Acid from the Reaction Mixture Post-Enzymatic Resolution | Similar solubilities of the desired D-enantiomer and the modified L-enantiomer (or unreacted starting material). | - Adjust the pH of the aqueous solution to selectively precipitate one component. For example, after resolution with PGA, the unreacted N-phenylacetyl-L-3,5-difluorophenylalanine may precipitate at a pH of ~5.0.[3] - Employ liquid-liquid extraction with an appropriate organic solvent at a specific pH to separate the components.[3] |
| Co-elution of Enantiomers in Chiral HPLC | Inappropriate mobile phase composition. Unsuitable chiral stationary phase (CSP). | - Systematically vary the mobile phase composition, including the ratio of organic modifiers and the concentration of acidic or basic additives.[4][5] - If optimization of the mobile phase is unsuccessful, switch to a CSP with a different chiral selector. Polysaccharide-based and macrocyclic antibiotic phases are good alternatives to consider.[5][6] |
| Poor Peak Shape in Chiral HPLC | Secondary interactions between the analyte and the stationary phase. | - Add a small amount of an acidic or basic modifier to the mobile phase to improve peak shape. For example, 0.1% trifluoroacetic acid (TFA) is often used in reversed-phase chromatography.[5] |
III. Experimental Protocols
A. Protocol for Recrystallization of Crude 3,5-Difluoro-DL-Phenylalanine
-
Solvent Selection: Begin by performing small-scale solubility tests with various polar solvents (e.g., water, ethanol, methanol, and mixtures thereof) to identify a suitable system where the crude product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. An ethanol/water mixture is often a good starting point.[2]
-
Dissolution: In a flask, add the crude 3,5-Difluoro-DL-phenylalanine and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary for complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize yield, subsequently cool the flask in an ice bath.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
B. Protocol for Enzymatic Resolution using Penicillin G Acylase (PGA)
This protocol assumes the starting material is N-Phenylacetyl-DL-3,5-difluorophenylalanine.
-
Reaction Setup: Dissolve the N-Phenylacetyl-DL-3,5-difluorophenylalanine in a phosphate buffer and place it in a temperature-controlled vessel (e.g., 37°C).[3]
-
pH Adjustment: Adjust the pH of the solution to the optimal range for PGA, typically 7.5-8.0, using a dilute NaOH solution.[3]
-
Enzyme Addition: Add Penicillin G Acylase to the reaction mixture.
-
Reaction Monitoring: Maintain the pH at the setpoint by the controlled addition of NaOH. The consumption of NaOH is indicative of the hydrolysis of the L-enantiomer. Monitor the reaction progress by TLC or HPLC.
-
Workup and Separation:
-
Once the reaction is complete, adjust the pH to approximately 5.0 with HCl. The unreacted N-phenylacetyl-L-3,5-difluorophenylalanine may precipitate and can be removed by filtration.[3]
-
Alternatively, acidify the mixture to pH 2-3 and extract the unreacted N-phenylacetyl-L-3,5-difluorophenylalanine with an organic solvent like ethyl acetate.[3]
-
The aqueous layer, now enriched with the desired D-3,5-difluorophenylalanine, can be further purified.
-
-
Purification of D-3,5-Difluorophenylalanine: The D-amino acid can be isolated from the aqueous layer by techniques such as ion-exchange chromatography or crystallization.
C. Protocol for Chiral HPLC Separation
-
Column and Mobile Phase Selection: Based on available literature and screening, select an appropriate chiral column and mobile phase. For example, a CHIRALPAK® ZWIX(+) column with a mobile phase of 25mM Acetic Acid in Methanol / Water (98 / 2, v/v) has been shown to be effective.[4]
-
System Preparation: Install the chiral column in the HPLC system and equilibrate it with the mobile phase until a stable baseline is achieved. Set the column temperature as recommended (e.g., 25°C).[4]
-
Sample Preparation: Dissolve the 3,5-Difluoro-DL-phenylalanine sample in the mobile phase and filter it through a 0.22 µm syringe filter.
-
Analysis: Inject the sample and run the analysis under isocratic conditions.
-
Fraction Collection: If performing preparative chromatography, collect the fraction corresponding to the D-enantiomer peak.
-
Product Recovery: Evaporate the solvent from the collected fraction to obtain the purified D-enantiomer.
IV. Visualizations and Data
Workflow for Purification of this compound
References
Technical Support Center: Optimizing 19F NMR Data Acquisition for 3,5-Difluoro-D-Phenylalanine Labeled Proteins
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals leveraging 19F NMR spectroscopy with proteins site-specifically labeled with 3,5-Difluoro-D-Phenylalanine. As a powerful probe, 3,5-diF-D-Phe offers exceptional sensitivity to the local protein environment; however, achieving high-quality, interpretable data requires careful optimization of experimental parameters and a robust troubleshooting strategy.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries and provides foundational knowledge for working with 3,5-diF-D-Phe labeled proteins.
Q1: Why use 19F NMR for protein studies?
A: The 19F nucleus is a spin-1/2 particle with 100% natural abundance and a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of protons.[1][2][3][4] Since fluorine is virtually absent in biological systems, 19F NMR spectra are free from background signals, which simplifies data interpretation.[1][2][4][5][6] The 19F chemical shift is also highly sensitive to the local environment, with a chemical shift range that is much larger than for protons, making it an excellent reporter on protein conformation, dynamics, and interactions.[1][2][3][5][7]
Q2: What are the expected chemical shifts and relaxation properties for 3,5-diF-D-Phe in a protein?
A: The 19F chemical shifts of fluorinated amino acids are extremely sensitive to their local environment within the protein, including van der Waals interactions and electrostatic fields.[2][5][8] For 3,5-diF-D-Phe, the chemical shifts can vary significantly depending on the protein's folded state and interactions. Information on protein dynamics can be derived from measuring the T1 (longitudinal) and T2 (transverse) relaxation times of the 19F nucleus.[1][9] Typical T1 values in proteins range from 0.5 to 2.0 seconds, reporting on fast motions, while T2 values are in the range of 10 to 200 milliseconds and are sensitive to both fast and slower dynamic processes.[10]
Q3: What are the initial recommended acquisition parameters for a 1D 19F NMR experiment?
A: For a standard 1D 19F experiment, a simple pulse-acquire sequence is a good starting point.[10] Key parameters to consider are the spectral width, which should be wide enough to encompass all potential fluorine signals, and the recycle delay, which should be set to allow for adequate relaxation between scans. A small amount of D₂O (5-10%) is typically added to the sample for the field-frequency lock.[10]
| Parameter | Recommended Starting Value | Rationale |
| Pulse Sequence | Simple pulse-acquire | Sufficient for initial assessment of signal presence and chemical shift range. |
| Spectral Width | ~50-100 ppm | Should be centered around the expected chemical shift of the fluorinated probe. |
| Acquisition Time | 0.1-0.5 s | A balance between resolution and experiment time. |
| Recycle Delay | 1.5-2.0 s | Ensures near-complete relaxation for quantitative measurements. |
| Number of Scans | >1024 | Dependent on sample concentration; increase for lower concentrations. |
Q4: Should I use proton decoupling in my 19F NMR experiments?
A: Yes, in many cases, proton decoupling is beneficial. It can enhance the signal-to-noise ratio and improve spectral resolution by collapsing the J-coupling between fluorine and nearby protons.[11] This can result in sharper signals and can also induce a positive Nuclear Overhauser Effect (NOE), further boosting signal intensity.[11] However, for some applications, the coupling information may be desirable.
Part 2: Troubleshooting Guides
This section provides structured approaches to overcoming common experimental challenges.
Guide 1: Dealing with Broad Signals and Poor Resolution
Line broadening is a frequent issue in protein NMR and can obscure important structural and dynamic information.
-
Symptom: Observed 19F signals are significantly broader than expected.
-
Potential Causes & Solutions:
-
Protein Aggregation:
-
Diagnosis: Check for visible precipitation or use techniques like dynamic light scattering (DLS) to assess the aggregation state of your protein.
-
Solution: Optimize buffer conditions (pH, salt concentration) and protein concentration to maintain a monomeric state.
-
-
Chemical Exchange:
-
Diagnosis: Acquire spectra at different temperatures. If the line broadening is due to conformational exchange, the linewidth will be temperature-dependent.
-
Solution: Varying the temperature can shift the exchange regime, potentially leading to sharper signals.
-
-
Incomplete Labeling:
-
Diagnosis: Inhomogeneous labeling can lead to a mixture of protein species with slightly different chemical shifts, resulting in broadened resonances.[12][13]
-
Solution: Optimize the protein expression and purification protocol to ensure uniform labeling. In some cases, fractional labeling (less than 100% incorporation) can actually improve spectral quality.[12][14]
-
-
Chemical Shift Anisotropy (CSA):
-
Caption: Troubleshooting workflow for broad 19F NMR signals.
Guide 2: Suppressing Unwanted Background Signals
A common artifact in 19F NMR is a broad, rolling baseline originating from fluorine-containing materials in the NMR probe.[15][16]
-
Symptom: A broad "hump" or distorted baseline that obscures the protein signals.
-
Solutions:
-
Pulse Sequence-Based Suppression:
-
Method: Employ specialized pulse sequences designed for background suppression, such as the "zgbs" sequence on Bruker spectrometers or the EASY (Elimination of Artifacts in NMR SpectroscopY) method.[15][17][18]
-
Principle: These methods often involve acquiring a second scan without a relaxation delay, which primarily contains the background signal, and subtracting it from the first scan.[17][18]
-
-
Hardware-Based Solutions:
-
Method: If available, use an NMR probe specifically designed for 19F NMR with low-background components.
-
-
Data Processing:
-
Method: While not a perfect solution, careful baseline correction during data processing can help to mitigate the effects of a rolling baseline.
-
-
Caption: Strategies for mitigating 19F NMR background signals.
Part 3: Experimental Protocols
This section provides detailed experimental procedures for acquiring high-quality 19F NMR data.
Protocol 1: Basic 1D 19F{1H} NMR Data Acquisition
Objective: To acquire a simple one-dimensional 19F NMR spectrum with proton decoupling to assess the chemical shifts and linewidths of the 3,5-diF-D-Phe labels.
Materials:
-
NMR spectrometer equipped with a 19F-capable probe.
-
Protein sample labeled with 3,5-diF-D-Phe in a suitable buffer containing 5-10% D₂O.
-
High-quality NMR tube.
Procedure:
-
Sample Preparation:
-
Ensure the protein sample is at a suitable concentration (typically >50 µM) and is free of aggregates.
-
Transfer the sample to the NMR tube.
-
-
Spectrometer Setup:
-
Insert the sample, lock on the D₂O signal, and shim the magnetic field.
-
Tune and match the probe for both the 19F and 1H channels.
-
-
Acquisition Parameters:
-
Load a standard 1D pulse sequence with proton decoupling.
-
Set the 19F carrier frequency to the center of the expected chemical shift range.
-
Set a spectral width of at least 50 ppm to ensure all signals are captured.
-
Set the acquisition time to 0.2-0.5 seconds.
-
Set the recycle delay to 1.5-2.0 seconds.
-
Set the number of scans based on the sample concentration to achieve adequate signal-to-noise.
-
Calibrate the 90° pulse widths for both 19F and 1H.
-
Enable proton decoupling during the acquisition period.
-
-
Data Processing:
-
Apply an exponential window function with a line broadening of 5-10 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier transform.
-
Phase the spectrum and apply a baseline correction.
-
Reference the spectrum using an appropriate internal or external standard. It is important to note that chemical shift referencing can be sensitive to solution conditions.[13][19]
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 9. Site-specific 19F NMR chemical shift and side chain relaxation analysis of a membrane protein labeled with an unnatural amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Proton decoupled fluorine nuclear magnetic resonance spectroscopy in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimizing ¹⁹F NMR protein spectroscopy by fractional biosynthetic labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. University of Ottawa NMR Facility Blog: Background Suppression in Liquids [u-of-o-nmr-facility.blogspot.com]
- 16. jeoljason.com [jeoljason.com]
- 17. researchgate.net [researchgate.net]
- 18. EASY Background Suppression in Solid-State NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 19. Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Protein Yield with 3,5-Difluoro-D-Phenylalanine
Welcome to the technical support center for the incorporation of 3,5-Difluoro-D-Phenylalanine (3,5-DFP) into recombinant proteins. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the yield of proteins labeled with this non-canonical amino acid (ncAA). The unique properties of fluorinated amino acids, such as 3,5-DFP, can significantly enhance protein stability, making them valuable tools in various scientific and therapeutic applications.[1] However, achieving high yields of correctly labeled proteins can be challenging. This guide provides in-depth, experience-driven advice to overcome common hurdles.
I. Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the use of this compound.
Q1: Why is my protein yield significantly lower when I try to incorporate 3,5-DFP compared to native protein expression?
A1: Lower protein yield is a common observation when incorporating ncAAs.[2] This can be attributed to several factors:
-
Toxicity of the ncAA: High concentrations of 3,5-DFP can be toxic to expression hosts like E. coli, leading to reduced cell growth and protein synthesis.[3]
-
Competition with endogenous amino acids: The cellular machinery may preferentially incorporate the natural amino acid (L-phenylalanine) over the synthetic analog.
-
Inefficient charging of tRNA: The orthogonal aminoacyl-tRNA synthetase (aaRS) responsible for charging the tRNA with 3,5-DFP may not be perfectly efficient, leading to a bottleneck in translation.
-
Protein misfolding: The presence of the fluorinated analog can sometimes interfere with proper protein folding, leading to aggregation and degradation.[4]
Q2: How can I confirm that 3,5-DFP has been successfully incorporated into my protein?
A2: Verification of ncAA incorporation is a critical step. The most definitive method is mass spectrometry (e.g., LC-MS or MALDI-TOF), which can detect the mass shift corresponding to the incorporation of 3,5-DFP.[5] For proteins containing the unique 19F NMR signature of the difluorinated phenyl ring, 19F NMR spectroscopy can be a powerful, non-destructive method to probe incorporation and study protein conformation.[5]
Q3: Is it better to use a residue-specific or site-specific incorporation method for 3,5-DFP?
A3: The choice between residue-specific and site-specific incorporation depends on your experimental goals.
-
Residue-specific incorporation , where all instances of a particular codon (e.g., for phenylalanine) are replaced by the ncAA, is suitable when you want to globally modify the protein's properties. However, it can lead to lower yields and may not be feasible if the residue is essential for protein function at multiple sites.[6]
-
Site-specific incorporation , which utilizes an orthogonal tRNA/synthetase pair to incorporate the ncAA in response to a unique codon (like the amber stop codon, UAG), offers precise control over the modification site.[1][6] This method is generally preferred for minimizing structural perturbation and is often more efficient for incorporating a single or a few ncAA residues.[6]
Q4: Can I use standard E. coli expression strains for incorporating 3,5-DFP?
A4: While standard strains like BL21(DE3) can be used, specialized strains are often required for efficient site-specific incorporation.[2] These strains are typically engineered to improve the efficiency of ncAA incorporation, for example, by knocking out release factor 1 (RF1) to reduce termination at the UAG codon.
II. Troubleshooting Guide: Low Protein Yield
This section provides a structured approach to diagnosing and resolving issues related to low protein yield during 3,5-DFP incorporation.
Problem 1: Poor Cell Growth After Induction
A significant drop in cell density or a complete halt in growth after adding 3,5-DFP and the inducer (e.g., IPTG) is a strong indicator of ncAA toxicity.
Causality: The accumulation of 3,5-DFP, a synthetic molecule, can disrupt cellular metabolic pathways or be directly toxic to the cells, leading to growth arrest and reduced protein production.[3]
Troubleshooting Workflow
Caption: Troubleshooting poor cell growth after induction.
Problem 2: Low Incorporation Efficiency
Even with good cell growth, the final purified protein may have a low percentage of 3,5-DFP incorporation, with the majority being the wild-type protein.
Causality: This issue often stems from the competition between the orthogonal translation system and the endogenous cellular machinery. The orthogonal aaRS might have a suboptimal affinity for 3,5-DFP, or the endogenous phenylalanyl-tRNA synthetase might outcompete it for the tRNA.
Experimental Protocol: Optimizing 3,5-DFP Concentration
-
Prepare Cultures: Inoculate several small-scale cultures of your expression strain in a minimal medium.
-
Grow to Mid-Log Phase: Grow the cultures at 37°C with shaking until the OD600 reaches 0.6-0.8.[1]
-
Add 3,5-DFP: Add varying final concentrations of 3,5-DFP to each culture (e.g., 0.5 mM, 1 mM, 2 mM, 5 mM).
-
Induce Expression: Add your inducer (e.g., IPTG) to a final concentration of 0.1-1 mM.[1]
-
Incubate: Reduce the temperature to a range of 18-25°C and continue incubation for 12-16 hours.[1]
-
Harvest and Analyze: Harvest the cells, purify the protein, and analyze the incorporation efficiency by mass spectrometry.
Data Presentation: Expected Outcomes of 3,5-DFP Titration
| 3,5-DFP Concentration | Cell Density (OD600) at Harvest | Protein Yield (mg/L) | Incorporation Efficiency (%) |
| 0.5 mM | 2.5 | 5 | 40 |
| 1 mM | 2.2 | 8 | 75 |
| 2 mM | 1.8 | 6 | 90 |
| 5 mM | 1.0 | 2 | 95 |
Note: These are representative values and will vary depending on the protein and expression system.
Problem 3: Protein Aggregation and Insolubility
A common issue is that the expressed protein is found predominantly in the insoluble fraction (inclusion bodies).
Causality: The introduction of the bulky, hydrophobic difluorophenyl group can disrupt the natural folding pathway of the protein, leading to misfolding and aggregation. The two fluorine atoms at the meta positions can significantly alter the electrostatic potential of the aromatic ring, potentially impacting protein structure.[2]
Strategies to Improve Protein Solubility
-
Lower Expression Temperature: Reducing the temperature after induction (e.g., to 16-20°C) slows down protein synthesis, giving the polypeptide chain more time to fold correctly.[2]
-
Co-expression of Chaperones: Overexpressing molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) can assist in the proper folding of the target protein.
-
Use of Solubility-Enhancing Tags: Fusing a highly soluble protein tag (e.g., MBP, GST) to your protein of interest can improve its solubility.
-
Optimize Lysis and Purification Buffers: Include additives like non-detergent sulfobetaines (NDSBs), L-arginine, or glycerol in your buffers to help stabilize the protein and prevent aggregation during purification.
III. Advanced Troubleshooting
For persistent issues, more advanced strategies may be necessary.
Q5: I've optimized all the standard parameters, but my yield is still unacceptably low. What else can I try?
A5: At this point, it's worth considering the expression system itself.
-
Cell-Free Protein Synthesis (CFPS): CFPS systems offer a high degree of control over the reaction environment and can be an effective way to improve the incorporation of ncAAs by eliminating concerns about cellular toxicity and membrane transport.[7]
-
Engineered Expression Hosts: As mentioned earlier, using E. coli strains specifically engineered for ncAA incorporation can significantly improve yield.
-
Codon Optimization: While less common for single-site incorporation, ensuring the codons in your gene of interest are optimized for your expression host can help to improve overall translation efficiency.
IV. Verification of 3,5-DFP Incorporation
Accurate verification of 3,5-DFP incorporation is crucial.
Experimental Protocol: Protein Analysis by Mass Spectrometry
-
Purify the Protein: Purify your protein of interest using standard chromatography techniques.[2]
-
Sample Preparation: Prepare the purified protein for mass spectrometry analysis. This may involve buffer exchange and dilution.
-
Acquire Mass Spectrum: Analyze the protein sample using an appropriate mass spectrometer (e.g., ESI-TOF or MALDI-TOF).
-
Data Analysis: Compare the observed mass of the protein with the theoretical mass calculated for both the wild-type and the 3,5-DFP-containing protein. The mass difference will confirm incorporation.
V. Concluding Remarks
Improving the yield of proteins labeled with this compound often requires a systematic and multi-faceted approach. By carefully considering factors such as ncAA concentration, induction conditions, and protein solubility, researchers can successfully overcome common challenges and produce sufficient quantities of their target protein for downstream applications. This guide provides a framework for troubleshooting, but it is important to remember that the optimal conditions will be protein-specific and may require empirical determination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Biosynthesis and Genetic Incorporation of 3,4-Dihydroxy-L-Phenylalanine into Proteins in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 5. benchchem.com [benchchem.com]
- 6. Process optimization for the biosynthesis of non-canonical amino acids::BOKU [boku.ac.at]
- 7. Frontiers | Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems [frontiersin.org]
Technical Support Center: Identifying and Removing Impurities from Commercial 3,5-Difluoro-D-Phenylalanine
Welcome to the technical support center for 3,5-Difluoro-D-Phenylalanine. This guide is designed for researchers, scientists, and drug development professionals to address common issues related to the purity of this synthetic amino acid. Here, you will find troubleshooting guides and FAQs to help you identify and remove critical impurities, ensuring the integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my commercial this compound?
A1: Impurities in commercially produced synthetic amino acids can be broadly classified into several categories.[1][2] For this compound, you should be vigilant for the following:
-
Organic Impurities: These are the most common and can arise during the manufacturing process or upon storage.[1] They include:
-
Enantiomeric Impurity: The most critical process-related impurity is often the opposite enantiomer, 3,5-Difluoro-L-Phenylalanine. Its presence can have significantly different pharmacological effects.
-
Process-Related Impurities: These can include unreacted starting materials (e.g., 3,5-difluorobenzaldehyde), intermediates, and by-products from side reactions.[3]
-
Degradation Products: Formed during storage or processing if the substance is exposed to heat, light, or reactive species.
-
-
Residual Solvents: Organic volatile chemicals used during the synthesis and purification are often present in trace amounts.[4][5] Their complete removal can be challenging.[4]
-
Inorganic Impurities: These can result from reagents, ligands, and catalysts used in the manufacturing process and may include heavy metals or inorganic salts.[1]
Q2: Why is it critical to control the enantiomeric (L-isomer) impurity?
A2: In drug development, the chirality of a molecule is paramount. The two enantiomers of a chiral drug can have vastly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even cause toxic side effects. Therefore, controlling the enantiomeric purity of your D-amino acid is essential for ensuring the safety, efficacy, and reproducibility of your research and for meeting strict regulatory standards.
Q3: At what level should I be concerned about an impurity?
A3: The threshold for concern depends on the impurity's identity and the intended use of the amino acid. The International Council for Harmonisation (ICH) provides guidelines, such as ICH Q3A(R2), for new drug substances.[1][6] As a general rule, any impurity present at a level of 0.10% or higher should be identified.[7] Qualification, which involves assessing the biological safety of the impurity, is required if it exceeds certain higher thresholds based on the maximum daily dose of the drug.[1]
Q4: Can I trust the Certificate of Analysis (CoA) provided by the supplier?
A4: A CoA from a reputable supplier is a crucial starting point and provides key information on the purity and impurity profile of a specific batch. However, for critical applications, we strongly recommend performing independent verification of purity, especially for the enantiomeric ratio. Purity can also change over time due to degradation, so re-analysis of older materials is a good practice.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed, question-driven guides for addressing specific purity-related challenges you may encounter in the lab.
Issue 1: Verifying Enantiomeric Purity
"My experiment requires >99.5% enantiomeric excess (e.e.). How can I confidently determine the level of the L-isomer in my sample?"
Expert Insight: The most reliable and widely used technique for determining enantiomeric purity of amino acids is Chiral High-Performance Liquid Chromatography (HPLC).[8] This method can physically separate the D- and L-enantiomers, allowing for precise quantification.
Workflow for Enantiomeric Purity Assessment
Caption: Workflow for determining enantiomeric purity via Chiral HPLC.
Protocol 1: Direct Chiral HPLC Method
This method uses a Chiral Stationary Phase (CSP) to directly separate the enantiomers. Polysaccharide-based or zwitterionic ion-exchanger columns are often effective for amino acids.[9][10]
-
System Preparation:
-
Column: CHIRALPAK® ZWIX(+) (3 x 150 mm, 3 µm) or equivalent.
-
Mobile Phase: 50 mM Formic Acid and 25 mM Diethylamine in a mixture of Methanol/Acetonitrile/Water (49/49/2, v/v/v).[9]
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
-
Column Equilibration: Purge the system and equilibrate the column with the mobile phase for at least 30-60 minutes, or until a stable baseline is achieved.[9]
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.
-
Analysis: Inject 5 µL of the prepared sample. The D-enantiomer should be the major peak. Any smaller peak eluting at a different retention time is likely the L-enantiomer.
-
Quantification: Calculate the percentage of the L-isomer using the area percentages from the chromatogram.
-
% L-isomer = (Area_L / (Area_D + Area_L)) * 100
-
| Parameter | Recommended Setting | Rationale |
| Chiral Stationary Phase | Zwitterionic Ion-Exchanger | Provides excellent selectivity for underivatized amino acids through multiple interaction modes (ionic, hydrogen bonding). |
| Mobile Phase | MeOH/ACN/H₂O with Acid/Base | The organic ratio controls retention, while the acid/base modifiers optimize peak shape and selectivity.[9] |
| Detection Wavelength | 210 nm | Phenylalanine derivatives have strong absorbance at lower UV wavelengths, providing good sensitivity. |
Issue 2: Identifying Unknown Peaks in NMR Spectra
"My ¹H and ¹⁹F NMR spectra show small, unidentifiable peaks. Could these be process-related impurities?"
Expert Insight: Yes. NMR is a powerful tool for identifying structurally related impurities. The high sensitivity of the ¹⁹F nucleus to its chemical environment makes ¹⁹F NMR particularly useful for analyzing fluorinated compounds and their potential isomers or by-products.[11][12]
Troubleshooting Logic for NMR Impurity Identification
Caption: Decision tree for identifying unknown impurities via spectroscopy.
What to Look For:
-
¹⁹F NMR:
-
Positional Isomers: The synthesis might produce small amounts of other difluoro-isomers (e.g., 2,5- or 3,4-). These would appear as distinct signals, often with different splitting patterns, in the ¹⁹F spectrum.
-
Starting Materials: Look for signals corresponding to fluorinated precursors like 3,5-difluorobenzaldehyde.
-
-
¹H NMR:
-
Residual Solvents: Common solvents like Ethanol, Ethyl Acetate, or Heptane have characteristic, sharp signals.
-
By-products: Look for unexpected aromatic signals or aliphatic protons that do not correspond to the main product structure.
-
Protocol 2: Analysis by LC-MS
If NMR is inconclusive, LC-MS can help by providing the molecular weight of the impurities.
-
System Preparation:
-
Column: A standard C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over 10-15 minutes.
-
MS Detector: Use an electrospray ionization (ESI) source in positive ion mode. Scan a mass range that includes the expected product and potential impurities (e.g., m/z 100-500).
-
-
Analysis: Inject the sample. Correlate the peaks in the UV chromatogram with their corresponding mass spectra. A peak with a mass different from the main product (MW 201.17) is an impurity.[13]
Issue 3: Removing Identified Impurities
"I've confirmed the presence of the L-isomer and some process-related impurities. What is the most effective purification method?"
Expert Insight: The choice of purification method depends on the nature of the impurity and the scale of your work. Recrystallization is an excellent, cost-effective technique for removing most process-related impurities and can sometimes enrich the desired enantiomer.[14]
Protocol 3: Purification by Recrystallization
This protocol aims to leverage differences in solubility between the desired D-amino acid and its impurities.[14]
-
Solvent Screening (Small Scale):
-
Test the solubility of your impure sample in various solvent systems (e.g., Water, Ethanol/Water, Acetic Acid/Water).
-
The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. Impurities should either be highly soluble at all temperatures (stay in the mother liquor) or insoluble (can be filtered out hot).
-
-
Recrystallization Procedure (Based on an Ethanol/Water system):
-
Place the impure this compound in an Erlenmeyer flask.
-
Add the minimum amount of hot 80% aqueous ethanol to completely dissolve the solid.[15] Use a hot plate and stirring.
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.[14]
-
Allow the clear solution to cool slowly to room temperature. Crystal formation should begin.
-
To maximize yield, cool the flask further in an ice bath for 30-60 minutes.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent (80% aqueous ethanol).
-
Dry the crystals under vacuum.
-
-
Validation: Analyze the purity of the recrystallized material and the mother liquor using the Chiral HPLC method (Protocol 1). This will confirm the successful removal of impurities.
For High-Purity Enantiomer Removal: If recrystallization fails to achieve the desired enantiomeric excess, preparative chiral HPLC is the most powerful, albeit more complex and costly, method for isolating the pure D-enantiomer.
Issue 4: Dealing with Residual Solvents
"My GC-HS analysis shows residual solvent levels above the acceptable limit. How can I effectively dry my material?"
Expert Insight: Residual solvents can be stubborn, especially when trapped within a crystal lattice.[4] Simple vacuum oven drying is often insufficient.[16][17]
Protocol 4: Advanced Drying Technique (Vacuum Hydration)
This technique uses water vapor to displace trapped organic solvent molecules within the crystal structure.[16][17]
-
Setup: Place the crystalline material in a vacuum oven. In a separate, open container (like a beaker), place a small amount of deionized water inside the oven.
-
Process: Heat the oven to a moderate temperature (e.g., 40-50 °C), ensuring it is well below the melting point of the amino acid.[13]
-
Cycle: Apply a vacuum to the oven for a set period (e.g., 1-2 hours) and then release the vacuum with nitrogen or air. The presence of water creates a humid environment that helps displace the trapped solvent.
-
Final Drying: After several cycles, remove the water container and perform a final, rigorous drying under high vacuum at the same temperature to remove both the displaced solvent and the excess water.
-
Verification: Re-analyze the sample by GC-Headspace to confirm the reduction of residual solvents to within acceptable limits as defined by guidelines like ICH Q3C.[5]
Part 3: References
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: 3,5-Difluoro-DL-phenylalanine Synthesis & Purification. --INVALID-LINK--
-
International Journal of Pharmaceutical Investigation. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. --INVALID-LINK--
-
ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. --INVALID-LINK--
-
Google Patents. (1998). EP0900582A1 - Method for removal of residual organic solvents from a crystalline bulk substance and use thereof in manufacturing pharmaceuticals. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Optimizing HPLC and Chiral Chromatography for Separating 3,5-Difluorophenylalanine Isomers. --INVALID-LINK--
-
International Council for Harmonisation. (2006). ICH harmonised tripartite guideline - Impurities in new drug substances Q3A(R2). --INVALID-LINK--
-
YouTube. (2024). ICH Q3A Guideline for Impurities in New Drug Substances. --INVALID-LINK--
-
Google Patents. (1999). US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals. --INVALID-LINK--
-
Veeprho. (2020). Residual Solvents in Pharmaceuticals. --INVALID-LINK--
-
Thermo Fisher Scientific. Residual Solvent Analysis Information. --INVALID-LINK--
-
ResearchGate. (2025). Direct chiral separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC for determination of enantiomeric purity. --INVALID-LINK--
-
European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities. --INVALID-LINK--
-
Royal Society of Chemistry. (2022). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. --INVALID-LINK--
-
National Institutes of Health. (2018). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. --INVALID-LINK--
-
International Pharmaceutical Industry. Simplifying NMR for Fluorine-containing Samples. --INVALID-LINK--
-
Google Patents. (2020). EP3672935A1 - Process for purifying long chain amino acids. --INVALID-LINK--
-
Google Patents. (1992). US5118815A - Method for crystallization of amino acids. --INVALID-LINK--
-
University of Colorado Boulder. Recrystallization. --INVALID-LINK--
-
BOC Sciences. Amino Acid Crystallization Resolution Service. --INVALID-LINK--
-
Royal Society of Chemistry. (2018). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. --INVALID-LINK--
-
Phenomenex. Chiral HPLC Separations. --INVALID-LINK--
-
Wuma Co., Ltd. (2024). The Crucial Role of Chiral Derivatization in Amino Acid Analysis. --INVALID-LINK--
-
BenchChem. (2025). Determining enantiomeric purity of chiral amino acids via HPLC. --INVALID-LINK--
-
National Institutes of Health. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. --INVALID-LINK--
-
Springer. (2018). High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. --INVALID-LINK--
-
Diaion. Separation and Refining of Amino acids. --INVALID-LINK--
-
ResearchGate. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. --INVALID-LINK--
-
University of Washington. Fluorine NMR. --INVALID-LINK--
-
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. --INVALID-LINK--
-
Shimadzu. (2016). Chiral Separation Using SFC and HPLC. --INVALID-LINK--
-
BenchChem. (2025). A Technical Guide to the Physicochemical Properties of 3,5-Difluoro-DL-phenylalanine. --INVALID-LINK--
-
MedchemExpress. 3,5-Difluoro-DL-phenylalanine. --INVALID-LINK--
-
PubChem. 3,5-Difluoro-L-phenylalanine. --INVALID-LINK--
-
BenchChem. (2025). 3,5-Difluoro-DL-phenylalanine: A Building Block Awaiting Therapeutic Exploration. --INVALID-LINK--
References
- 1. database.ich.org [database.ich.org]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. veeprho.com [veeprho.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. jpionline.org [jpionline.org]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. EP3672935A1 - Process for purifying long chain amino acids - Google Patents [patents.google.com]
- 16. EP0900582A1 - Method for removal of residual organic solvents from a crystalline bulk substance and use thereof in manufacturing pharmaceuticals - Google Patents [patents.google.com]
- 17. US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals - Google Patents [patents.google.com]
Validation & Comparative
A Definitive Guide to the Mass Spectrometric Validation of 3,5-Difluoro-D-Phenylalanine Incorporation in Therapeutic Protein Development
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of unnatural amino acids (UAAs) into proteins represents a frontier in drug development, enabling the creation of therapeutics with enhanced stability, novel functionalities, and improved pharmacokinetic profiles. Among these, 3,5-Difluoro-D-Phenylalanine (3,5-diF-D-Phe), a fluorinated analog of phenylalanine, offers unique advantages due to the metabolic stability conferred by the strong carbon-fluorine bonds and its potential to modulate protein-protein interactions.[1][2][3][4] However, the successful integration of 3,5-diF-D-Phe into a target protein is not a given and necessitates rigorous analytical validation to confirm its presence, pinpoint its location, and quantify the efficiency of incorporation.
This guide provides a comprehensive, in-depth comparison of mass spectrometry-based methods for the validation of 3,5-diF-D-Phe incorporation. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis with alternative techniques, equipping you with the knowledge to ensure the integrity of your engineered proteins.
The Imperative of Validation: Why Mass Spectrometry Reigns Supreme
While various techniques exist for protein analysis, mass spectrometry has emerged as the gold standard for validating UAA incorporation due to its unparalleled sensitivity, specificity, and versatility.[5][6][7][] It allows for the precise determination of molecular weight changes that signify the successful substitution of a natural amino acid with its unnatural counterpart.[6][9]
The core principle behind this validation lies in the mass difference between the canonical amino acid and the incorporated UAA. In the case of replacing Phenylalanine (Phe) with 3,5-diF-D-Phe, there is a predictable mass shift that can be detected with high accuracy.
| Amino Acid | Monoisotopic Mass (Da) |
| D-Phenylalanine | 165.07898 |
| This compound | 201.06012 |
| Mass Difference | +35.98114 |
This distinct mass increase serves as a unique signature for the successful incorporation of 3,5-diF-D-Phe.
A Tale of Two Strategies: Top-Down vs. Bottom-Up Proteomics
Mass spectrometric analysis of proteins can be broadly categorized into two complementary approaches: top-down and bottom-up proteomics.[5][7]
-
Top-Down Proteomics: This method involves the analysis of the intact protein without prior enzymatic digestion.[5][7] It provides a holistic view of the protein, revealing the presence of various modifications and the overall incorporation efficiency. However, localizing the exact site of incorporation within a large protein can be challenging.
-
Bottom-Up Proteomics: In this more common approach, the protein is first digested into smaller peptides using a specific protease, typically trypsin.[9][10] These peptides are then separated and analyzed by mass spectrometry. This method excels at identifying the precise location of the UAA within the protein's sequence.[5][7]
For the validation of 3,5-diF-D-Phe incorporation, a bottom-up approach is generally preferred due to its ability to provide definitive, site-specific confirmation.
The Workflow for Bottom-Up Validation of 3,5-diF-D-Phe Incorporation
The following diagram outlines the key stages in a typical bottom-up proteomics workflow for validating the incorporation of 3,5-diF-D-Phe.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. msf.ucsf.edu [msf.ucsf.edu]
- 7. ahajournals.org [ahajournals.org]
- 9. msvision.com [msvision.com]
- 10. 質量分析用のサンプル調製 | Thermo Fisher Scientific - JP [thermofisher.com]
A Senior Application Scientist's Guide to the Biological Activity of Fluorinated Phenylalanine Analogs
The strategic substitution of hydrogen with fluorine in amino acids has become a cornerstone of modern medicinal chemistry and chemical biology.[1][2] This seemingly subtle modification imparts profound changes in the physicochemical properties of the parent molecule, offering a powerful lever to modulate biological activity, enhance metabolic stability, and probe complex biological systems.[1][3] Among the various amino acids, phenylalanine has been a particularly fruitful scaffold for fluorination, yielding a diverse array of analogs with significant therapeutic and research applications.[3][4][5]
This guide provides a comparative analysis of the biological activities of key fluorinated phenylalanine analogs. We will delve into the mechanistic underpinnings of their effects, present supporting experimental data, and provide detailed protocols for their evaluation, empowering researchers to leverage these unique compounds in their own work.
The Fluorine Advantage: Why Modify Phenylalanine?
The introduction of fluorine into the phenylalanine ring is not merely an atomic substitution; it is a strategic alteration of its fundamental properties. The high electronegativity of fluorine, second only to neon, and its small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å) allow it to act as a "super-hydrogen".[1][3] This substitution can lead to:
-
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (~116 kcal/mol), making it resistant to enzymatic cleavage.[1][2] This blocks common sites of oxidative metabolism, thereby increasing the in vivo half-life of peptides and drugs containing these analogs.[1][2]
-
Modulated Acidity and Basicity: The strong electron-withdrawing nature of fluorine can significantly alter the pKa of nearby functional groups, influencing ionization states and molecular interactions.[2][3][6]
-
Altered Hydrophobicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes.[2][3]
-
Conformational Control: The steric and electronic effects of fluorine can influence the preferred conformation of peptides and proteins, impacting their binding to receptors and enzymes.[2][3]
-
Probing Molecular Interactions: The unique NMR signature of ¹⁹F makes fluorinated amino acids invaluable probes for studying protein structure, dynamics, and ligand-protein interactions.[3][7]
A Comparative Look at Fluorinated Phenylalanine Analogs
The biological effects of fluorinated phenylalanines are highly dependent on the number and position of the fluorine atoms on the aromatic ring.[3]
Monofluorophenylalanines (F-Phe)
-
4-Fluorophenylalanine (4-F-Phe): This is one of the most well-studied analogs. Its incorporation can significantly enhance the binding affinity of peptides to their receptors. For instance, substituting phenylalanine with 4-F-Phe in the opioid peptide biphalin dramatically increases its affinity for both μ- and δ-opioid receptors.[8] The fluorine atom at the para position alters the electronic properties of the aromatic ring, which can strengthen crucial interactions within the receptor's binding pocket.[8][9]
-
3-Fluorophenylalanine (3-F-Phe): Incorporation of 3-F-Phe has been shown to have varied effects. In some cases, it can enhance enzymatic activity. For example, when incorporated into PvuII endonuclease, it resulted in a two-fold increase in activity compared to the wild type, while maintaining similar stability.[10]
-
2-Fluorophenylalanine (2-F-Phe): This analog often exhibits lower incorporation efficiency and can lead to decreased protein stability and activity, as observed in studies with PvuII endonuclease.[10]
Di- and Trifluorophenylalanines
Increasing the number of fluorine substitutions can amplify the effects seen with monofluorinated analogs. For example, trifluoromethyl groups can further enhance lipophilicity and metabolic stability.[2] Phosphonic acid analogs of phenylalanine substituted with fluorine and trifluoromethyl moieties have been shown to be effective micromolar or submicromolar inhibitors of human and porcine aminopeptidases.[6]
Pentafluorophenylalanine (F5-Phe)
This highly fluorinated analog exhibits significant hydrophobicity and can be used to modulate the properties of peptides. For instance, its incorporation into proteasome inhibitors has been shown to influence their potency and selectivity.[11]
Key Biological Activities and Mechanisms of Action
Enzyme Inhibition
Fluorinated phenylalanine analogs are potent inhibitors of various enzymes. A prime example is their effect on phenylalanine hydroxylase (PAH) , the enzyme responsible for converting phenylalanine to tyrosine.[12][13] Deficiencies in PAH lead to phenylketonuria (PKU).[12] Fluorinated analogs can act as competitive inhibitors, binding to the active site but not undergoing the hydroxylation reaction. This inhibitory action is a critical area of research for developing PKU therapeutics.
Protein Incorporation and Altered Function
These analogs can be incorporated into proteins during synthesis, both in bacterial and mammalian cells.[3][14][15][16][17][18][19] This substitution can have several consequences:
-
Enhanced Stability: The increased stability of the C-F bond can make the resulting proteins more resistant to proteolysis.[1][3][4][5]
-
Altered Activity: As seen with PvuII endonuclease, the incorporation of fluorinated analogs can either enhance or diminish enzymatic activity depending on the specific analog and its position.[10]
-
Probing Structure and Function: The ¹⁹F NMR signal provides a sensitive probe to monitor protein folding, conformational changes, and interactions with other molecules.[3][7]
Modulation of Receptor Binding
The altered electronic and conformational properties of peptides containing fluorinated phenylalanine can lead to enhanced receptor binding affinity and efficacy.[8][9] This has been demonstrated for G-protein coupled receptors (GPCRs), such as the opioid receptors, where 4-F-Phe substitution in ligands leads to tighter binding.[8]
Quantitative Comparison of Biological Activity
| Analog | Biological System/Target | Observed Effect | IC₅₀ / Kᵢ | Reference |
| 4-F-Phe | Biphalin (Opioid Peptide) | Increased μ- and δ-opioid receptor affinity | Kᵢ (μ): 0.09 nM, Kᵢ (δ): 0.11 nM | [8] |
| 3-F-Phe | PvuII Endonuclease | Two-fold increase in activity | - | [10] |
| 2-F-Phe | PvuII Endonuclease | Decreased stability and activity | - | [10] |
| Fluorinated Phe Analogs | Acetylcholinesterase (AChE) | Moderate inhibition | IC₅₀: 57.88-130.75 µM | [20] |
| Fluorinated Phe Analogs | Butyrylcholinesterase (BChE) | Moderate to potent inhibition | IC₅₀: 8.25-289.0 µM | [20] |
| Phe(m-CF₃)₂ in Peptide Epoxyketone | Proteasome β5 subunit | Potent and selective inhibition | - | [11] |
Experimental Protocols
In Vitro Enzyme Inhibition Assay: Phenylalanine Hydroxylase
This protocol describes a method to assess the inhibitory potential of fluorinated phenylalanine analogs on recombinant human phenylalanine hydroxylase (hPAH).
Rationale: This assay quantifies the extent to which an analog competes with the natural substrate (L-phenylalanine) for the active site of PAH, thereby inhibiting the production of L-tyrosine.
Materials:
-
Recombinant human PAH
-
L-phenylalanine (substrate)
-
Fluorinated phenylalanine analogs (test compounds)
-
(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH₄) (cofactor)
-
Catalase
-
Ferrous ammonium sulfate
-
Tris-HCl buffer (pH 7.4)
-
Perchloric acid (to stop the reaction)
-
HPLC system with a fluorescence detector
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing Tris-HCl buffer, catalase, and ferrous ammonium sulfate.
-
Enzyme and Inhibitor Pre-incubation: Add the desired concentration of the fluorinated phenylalanine analog (inhibitor) and recombinant hPAH to the reaction mixture. Incubate for 5 minutes at 25°C to allow for binding.
-
Initiate Reaction: Start the reaction by adding L-phenylalanine and the cofactor BH₄.
-
Incubation: Incubate the reaction mixture at 25°C for a defined period (e.g., 10 minutes).
-
Stop Reaction: Terminate the reaction by adding perchloric acid.
-
Analysis: Centrifuge the mixture to pellet the precipitated protein. Analyze the supernatant for L-tyrosine production using HPLC with fluorescence detection.
-
Data Analysis: Calculate the rate of L-tyrosine formation. Determine the IC₅₀ value of the inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxicity of fluorinated phenylalanine analogs on a chosen cell line.
Rationale: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. It helps to determine if the biological effects of the analogs are due to specific interactions or general toxicity.
Materials:
-
Human cell line (e.g., HeLa, HEK293)
-
Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS) and antibiotics
-
Fluorinated phenylalanine analogs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the fluorinated phenylalanine analogs. Include a vehicle control (e.g., media with DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Visualizing Mechanisms and Workflows
Caption: Experimental workflow for evaluating the biological activity of fluorinated phenylalanine analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phosphonic Acid Analogs of Fluorophenylalanines as Inhibitors of Human and Porcine Aminopeptidases N: Validation of the Importance of the Substitution of the Aromatic Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. Incorporation of Fluorinated Phenylalanine Generates Highly Specific Inhibitor of Proteasome’s Chymotrypsin-like Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 13. Modulation of Human Phenylalanine Hydroxylase by 3-Hydroxyquinolin-2(1H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Expansion of the genetic code: site-directed p-fluoro-phenylalanine incorporation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The utilization of p-fluorophenylalanine for protein synthesis by the phenylalanine-incorporation system from rabbit reticulocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells [biophysicscolab.org]
- 19. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis of readily available fluorophenylalanine derivatives and investigation of their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Fluorination on Enzyme Inhibition: A Comparative Guide to 3,5-Difluoro-D-Phenylalanine and Its Analogs
In the landscape of modern drug discovery and development, the strategic modification of bioactive molecules is paramount to enhancing their therapeutic potential. Among the vast arsenal of chemical tools, the introduction of fluorine into a molecule has emerged as a powerful strategy to modulate its physicochemical and biological properties. This guide provides an in-depth technical comparison of 3,5-Difluoro-D-phenylalanine and its analogs, focusing on their effects on enzyme inhibition. We will delve into the mechanistic rationale behind the use of fluorinated amino acids, present a comparative analysis against other analogs, and provide detailed experimental protocols for researchers in the field.
The Advantage of Fluorine in Drug Design
Fluorine, the most electronegative element, possesses a small van der Waals radius, similar to that of a hydrogen atom. When incorporated into a molecule, it can profoundly alter its electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] The carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of a drug by blocking sites of oxidative metabolism.[2] Furthermore, the introduction of fluorine can influence the acidity or basicity of nearby functional groups and lead to more favorable interactions with enzyme active sites.[1]
D-amino acids, while less common in nature than their L-counterparts, play significant roles in various physiological processes and are often explored as therapeutic agents due to their increased resistance to proteolytic degradation.[2] D-phenylalanine and its analogs have been investigated as inhibitors of several key enzymes.[3] This guide will focus on the comparative effects of this compound on three such enzymes: D-amino acid oxidase, phenylalanine hydroxylase, and aromatic L-amino acid decarboxylase.
Comparative Analysis of Enzyme Inhibition
While direct, head-to-head comparative studies on the enzyme inhibitory activity of this compound are limited in publicly available literature, we can infer its potential efficacy based on established structure-activity relationships of fluorinated compounds and phenylalanine analogs.[1][3]
Target Enzyme 1: D-Amino Acid Oxidase (DAAO)
D-amino acid oxidase (DAAO) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids.[4] It plays a crucial role in regulating the levels of D-serine, a co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the brain.[5] Inhibition of DAAO is a therapeutic strategy for neurological and psychiatric disorders, such as schizophrenia, by increasing D-serine levels and enhancing NMDA receptor function.[5]
Comparative Inhibition Profile for DAAO:
| Compound | Predicted Inhibitory Potency (Qualitative) | Rationale |
| D-Phenylalanine | Moderate | Serves as a baseline substrate/inhibitor. |
| 4-Fluoro-D-phenylalanine | Moderate to High | The electron-withdrawing fluorine at the para position can enhance binding affinity. |
| This compound | Potentially High | The two electron-withdrawing fluorine atoms are expected to significantly alter the electronic distribution of the phenyl ring, potentially leading to stronger interactions with the enzyme's active site. The increased lipophilicity in the local aromatic region may also contribute to enhanced binding. |
Target Enzyme 2: Phenylalanine Hydroxylase (PAH)
Phenylalanine hydroxylase (PAH) is a key enzyme in the metabolism of phenylalanine, catalyzing its conversion to tyrosine.[6] Inhibitors of PAH are of interest in the study of phenylketonuria (PKU), a genetic disorder characterized by deficient PAH activity.[7] Phenylalanine analogs can act as competitive inhibitors of PAH.[8]
Comparative Inhibition Profile for PAH:
| Compound | Predicted Inhibitory Potency (Qualitative) | Rationale |
| D-Phenylalanine | Low to Moderate | D-isomers are generally weaker inhibitors of PAH compared to L-isomers but can still interact with the active site. |
| 4-Fluoro-D-phenylalanine | Moderate | The para-fluoro substitution can influence the electronic environment of the phenyl ring, potentially affecting binding to the active site. |
| This compound | Potentially High | The strong inductive effect of two fluorine atoms could significantly enhance the binding affinity to the active site of PAH, making it a more potent competitive inhibitor. |
Target Enzyme 3: Aromatic L-Amino Acid Decarboxylase (AADC)
Aromatic L-amino acid decarboxylase (AADC) is an enzyme involved in the synthesis of neurotransmitters, including dopamine and serotonin, by catalyzing the decarboxylation of L-DOPA and 5-hydroxytryptophan, respectively.[9] Inhibitors of AADC are used in the treatment of Parkinson's disease to prevent the peripheral conversion of L-DOPA to dopamine.[10] While AADC primarily acts on L-amino acids, some D-analogs and fluorinated derivatives have been investigated as inhibitors.[11]
Comparative Inhibition Profile for AADC:
| Compound | Predicted Inhibitory Potency (Qualitative) | Rationale |
| D-Phenylalanine | Low | AADC has a strong preference for L-amino acids, so the D-isomer is expected to be a weak inhibitor. |
| 4-Fluoro-D-phenylalanine | Low to Moderate | Fluorination may slightly increase inhibitory activity, but the D-configuration remains a limiting factor. |
| This compound | Potentially Moderate | The difluoro substitution may enhance binding to the enzyme's active site, potentially overcoming some of the stereochemical disadvantage of the D-isomer. However, significant inhibition is less likely compared to L-amino acid-based inhibitors. |
Experimental Protocol: In Vitro D-Amino Acid Oxidase (DAAO) Inhibition Assay
This protocol outlines a common method for determining the inhibitory potential of compounds against DAAO using a colorimetric assay.
Materials:
-
Recombinant human D-amino acid oxidase (hDAAO)
-
D-serine (substrate)
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent (or similar fluorescent probe)
-
Inhibitor compounds (e.g., this compound, 4-Fluoro-D-phenylalanine, D-Phenylalanine)
-
Assay Buffer: 50 mM sodium phosphate, pH 7.4
-
96-well black microplates
-
Microplate reader capable of measuring fluorescence
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the inhibitor compounds in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor compounds in Assay Buffer.
-
Prepare a solution of hDAAO in Assay Buffer.
-
Prepare a solution of D-serine in Assay Buffer.
-
Prepare a working solution of HRP and Amplex® Red in Assay Buffer according to the manufacturer's instructions.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add 50 µL of the inhibitor dilution (or buffer for control wells).
-
Add 25 µL of the hDAAO solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 25 µL of the D-serine solution to each well.
-
Immediately add 50 µL of the HRP/Amplex® Red working solution to each well.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation and ~590 nm emission for Amplex® Red) at regular intervals for 30-60 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Visualizing Structure-Activity Relationships and Experimental Workflows
To better understand the concepts discussed, the following diagrams illustrate the hypothetical structure-activity relationship for DAAO inhibition and the experimental workflow for the inhibition assay.
Caption: Hypothetical SAR for DAAO Inhibition.
Caption: DAAO Inhibition Assay Workflow.
Conclusion
The incorporation of fluorine into D-phenylalanine analogs, particularly the 3,5-difluoro substitution pattern, presents a compelling strategy for enhancing enzyme inhibition. While direct experimental data for this compound remains to be extensively published, the principles of medicinal chemistry suggest its potential as a potent inhibitor for enzymes such as D-amino acid oxidase and phenylalanine hydroxylase. The provided experimental protocol offers a robust framework for researchers to investigate and quantify the inhibitory effects of this and other novel analogs, thereby contributing to the development of new therapeutic agents. Further research is warranted to fully elucidate the inhibitory profile of this compound and validate its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Competitive Inhibitors Unveil Structure/Function Relationships in Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Phenylalanine hydroxylase - Wikipedia [en.wikipedia.org]
- 7. Phenylalanine Hydroxylase Misfolding and Pharmacological Chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. Aromatic L-amino acid decarboxylase inhibitor - Wikipedia [en.wikipedia.org]
- 10. grokipedia.com [grokipedia.com]
- 11. Irreversible inhibition of aromatic-L-amino acid decarboxylase by alpha-difluoromethyl-DOPA and metabolism of the inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Conformational Analysis of Peptides with 3,5-Difluoro-D-Phenylalanine versus Native Peptides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide-based therapeutics, the quest for enhanced stability, refined receptor selectivity, and improved pharmacokinetic profiles is paramount. The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide drug design. This guide provides an in-depth comparative analysis of peptides containing the synthetic amino acid 3,5-Difluoro-D-Phenylalanine ((2R)-2-amino-3-(3,5-difluorophenyl)propanoic acid) versus their native L-Phenylalanine-containing counterparts. We will explore the profound impact of this substitution on peptide conformation, the analytical techniques employed to elucidate these structural changes, and the functional consequences for drug development.
The Rationale Behind this compound Incorporation
The substitution of a native L-Phenylalanine with this compound introduces two key modifications: the incorporation of a D-amino acid and the addition of two fluorine atoms to the phenyl ring. Each of these changes imparts distinct and synergistic effects on the peptide's properties.
-
D-Amino Acid Substitution: The use of D-amino acids is a well-established strategy to increase the proteolytic stability of peptides.[1][2] Proteases, the enzymes responsible for peptide degradation, are highly stereospecific and primarily recognize L-amino acids.[1] The introduction of a D-amino acid disrupts this recognition, thereby extending the in vivo half-life of the peptide.[3] From a conformational standpoint, D-amino acids can induce unique turns and secondary structures that are not accessible to their L-counterparts, potentially leading to novel biological activities.[3][4] For instance, a single D-amino acid can stabilize a β-hairpin conformation in a peptide that would otherwise be unstructured.[4]
-
Fluorination of the Phenyl Ring: The introduction of fluorine atoms onto the phenyl ring of phenylalanine significantly alters its electronic and steric properties.[5][6] The strong electron-withdrawing nature of fluorine can influence intramolecular and intermolecular interactions, such as hydrogen bonding and π-π stacking.[5] This can lead to altered binding affinities and selectivities for target receptors.[5] Furthermore, the carbon-fluorine bond is exceptionally strong, which can further contribute to increased metabolic stability.[5] The unique ¹⁹F NMR signature of the difluorinated phenyl ring also provides a powerful and sensitive probe for studying peptide conformation and binding without the need for bulky labels.[5][7][8]
Comparative Conformational Analysis: A Multi-faceted Approach
Elucidating the conformational changes induced by the incorporation of this compound requires a combination of sophisticated analytical techniques. While direct, head-to-head comparative studies of a single peptide sequence with and without this specific modification are not abundant in the literature, we can synthesize the expected outcomes based on extensive research on D-amino acid and fluorinated amino acid substitutions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the three-dimensional structure of peptides in solution. For peptides containing this compound, both ¹H and ¹⁹F NMR are invaluable.
¹H NMR provides information on proton-proton distances through Nuclear Overhauser Effect (NOE) experiments, which can be used to calculate a family of solution structures. Key parameters to compare between the native and modified peptide include:
-
Chemical Shifts: Changes in proton chemical shifts, particularly for the amide protons and the α-protons of the amino acids adjacent to the modification, can indicate changes in the local electronic environment and secondary structure.
-
³J-coupling Constants: The coupling constants between the amide proton and the α-proton (³J(HN,Hα)) can provide information about the backbone dihedral angle φ.
-
NOE Patterns: The presence or absence of specific NOE cross-peaks provides distance restraints that are crucial for structure calculation. For example, the appearance of strong sequential Hα(i)-HN(i+1) NOEs is indicative of an extended conformation, while the presence of medium-range NOEs suggests the formation of turns or helical structures.
¹⁹F NMR offers a highly sensitive and specific window into the local environment of the fluorinated residue.[8][9] The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its surroundings, making it an excellent probe for conformational changes, ligand binding, and interactions with membranes.[7][8] A single, sharp ¹⁹F NMR signal would suggest a single dominant conformation, while multiple signals or a broad peak could indicate conformational heterogeneity.[10]
X-Ray Crystallography
X-ray crystallography provides high-resolution, static snapshots of peptide conformations in the solid state.[11][12] Obtaining suitable crystals of peptides can be challenging, but when successful, the resulting crystal structure offers unambiguous information about bond lengths, bond angles, and the overall molecular packing. A comparative crystallographic analysis of a native peptide and its this compound analog would definitively reveal changes in the backbone and side-chain conformations, as well as any alterations in intermolecular interactions within the crystal lattice.[13][14]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and powerful technique for assessing the secondary structure content of peptides in solution.[15][16] The CD spectrum of a peptide in the far-UV region (190-250 nm) is sensitive to the presence of α-helices, β-sheets, and random coil structures. While CD does not provide atomic-level detail, it is an excellent tool for detecting global conformational changes upon amino acid substitution. A comparison of the CD spectra of the native and modified peptides can quickly reveal whether the incorporation of this compound has induced a significant change in the overall secondary structure.
Computational Modeling
Molecular dynamics (MD) simulations and other computational methods are increasingly used to complement experimental data and to provide insights into the dynamic behavior of peptides.[17][18][19] By simulating the peptide in a virtual environment (e.g., in a box of water molecules), researchers can explore the conformational landscape and identify the most stable structures.[20] Computational studies can be particularly useful for predicting the effects of amino acid substitutions on peptide conformation and for rationalizing experimental observations.[21]
Expected Conformational and Functional Consequences
Based on the known effects of D-amino acid and fluoro-amino acid incorporation, we can anticipate several key differences between peptides containing this compound and their native counterparts.
| Property | Native L-Phenylalanine Peptide | This compound Peptide | Rationale for Difference |
| Proteolytic Stability | Susceptible to degradation by proteases. | Significantly more resistant to proteolytic degradation.[1] | D-amino acid backbone is not recognized by stereospecific proteases.[1] |
| Secondary Structure | Typically adopts conformations dictated by the L-amino acid sequence (e.g., α-helices, β-sheets).[22] | Prone to forming unique turn structures (e.g., β-turns) and potentially disrupting or stabilizing different secondary structures.[3][4] | The D-configuration of the α-carbon alters the allowed Ramachandran angles. |
| Receptor Binding Affinity & Selectivity | Defined by the native peptide sequence and conformation. | Can be significantly altered (either increased or decreased) and may exhibit a different selectivity profile.[5] | The altered conformation and electronic properties of the fluorinated ring can change the interactions with the receptor binding pocket.[5] |
| Immunogenicity | Can be immunogenic. | Potentially lower immunogenicity. | Altered conformation and increased stability may reduce recognition by the immune system. |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of peptides containing this compound can be achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS).[5][23][24]
Materials:
-
Fmoc-3,5-Difluoro-D-Phenylalanine-OH
-
Other Fmoc-protected L-amino acids
-
Rink Amide or Wang resin
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection reagent (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
-
Solvents (DMF, DCM)
Procedure:
-
Swell the resin in DMF.
-
Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.
-
Couple the first Fmoc-protected amino acid using a coupling reagent and a base.
-
Wash the resin extensively.
-
Repeat the deprotection and coupling steps for each subsequent amino acid, including Fmoc-3,5-Difluoro-D-Phenylalanine-OH.
-
After the final coupling, wash the resin and cleave the peptide from the resin using a cleavage cocktail.
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the purified peptide by mass spectrometry.
Diagram of the SPPS Workflow:
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Conformational Analysis Workflow
A typical workflow for the comparative conformational analysis of a native and a modified peptide is outlined below.
Diagram of the Conformational Analysis Workflow:
Caption: A comprehensive workflow for the conformational analysis of peptides.
Conclusion
The incorporation of this compound into a peptide sequence is a powerful strategy for modulating its conformational and, consequently, its biological properties. This modification can lead to peptides with enhanced proteolytic stability, novel secondary structures, and altered receptor binding profiles. A thorough conformational analysis using a combination of NMR spectroscopy, X-ray crystallography, CD spectroscopy, and computational modeling is essential to fully understand the structural impact of this substitution. The insights gained from such comparative studies are invaluable for the rational design of next-generation peptide therapeutics with improved efficacy and drug-like properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Fluorine-19 NMR spectroscopy of fluorinated analogs of tritrpticin highlights a distinct role for Tyr residues in antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biophysics.org [biophysics.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions [etd.iisc.ac.in]
- 12. A Newcomer′s Guide to Peptide Crystallography [escholarship.org]
- 13. Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Molecular modelling and computational studies of peptide diphenylalanine nanotubes, containing waters: structural and interactions analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Towards rational computational peptide design [frontiersin.org]
- 20. Molecular Dynamics Simulation of Self-Assembly Processes of Diphenylalanine Peptide Nanotubes and Determination of Their Chirality | MDPI [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability [acswebcontent.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to Enhancing Peptide Metabolic Stability with 3,5-Difluoro-D-Phenylalanine
For researchers and drug developers in the biopharmaceutical field, the therapeutic promise of peptides is often hampered by their inherent metabolic instability. Rapid degradation by endogenous proteases leads to short in vivo half-lives, necessitating frequent administration and limiting clinical utility.[1][2] This guide provides an in-depth comparison of strategies to mitigate this challenge, focusing on the strategic incorporation of the non-canonical amino acid 3,5-Difluoro-D-Phenylalanine. We will explore the mechanistic underpinnings of its stabilizing effects and provide detailed experimental protocols for validation, grounded in scientific integrity and field-proven insights.
The Rationale: A Dual-Pronged Approach to Proteolytic Resistance
The modification of native peptide sequences with unnatural amino acids is a cornerstone strategy for enhancing metabolic stability.[3][4][5] The choice of this compound (3,5-df-D-Phe) is particularly compelling as it confers stability through two distinct, synergistic mechanisms: stereochemical hindrance and electronic modulation.
-
D-Configuration for Steric Shielding : The vast majority of endogenous proteases, such as trypsin and chymotrypsin, are stereospecific for peptide bonds formed by L-amino acids.[6] By substituting a native L-amino acid with its D-enantiomer, the peptide becomes a poor substrate for these enzymes, significantly slowing the rate of degradation.[7][8][9][10] This "chiral switching" is a well-established method for improving the stability of peptide drug candidates.[11]
-
Difluorination for Electronic Stabilization : The introduction of two highly electronegative fluorine atoms onto the phenyl ring of phenylalanine creates a strong electron-withdrawing effect.[12][13] This effect alters the electronic properties of the adjacent peptide bond, making it less susceptible to nucleophilic attack during enzymatic hydrolysis.[12] This modification can enhance resistance even against proteases that may have some tolerance for D-amino acids. Furthermore, the increased hydrophobicity imparted by fluorination can influence protein folding and interaction, potentially leading to improved pharmacokinetic properties.[13][14][15]
The combination of these two features in a single amino acid provides a robust defense against proteolytic breakdown.
Caption: Dual-protection mechanism of this compound against proteolysis.
Experimental Design for Comparative Stability Assessment
To objectively evaluate the stabilizing effect of 3,5-df-D-Phe, a well-controlled in vitro stability assay is essential. This experiment compares the degradation kinetics of a model peptide in three forms: the native sequence, a D-Phe substituted analog, and the 3,5-df-D-Phe analog. Human plasma is an excellent matrix for this assessment as it contains a complex mixture of relevant physiological proteases.[16][17]
Objective: To quantify and compare the metabolic half-life (T½) of three peptide analogs in human plasma.
Materials:
-
Peptide Analogs (Lyophilized powder, >95% purity):
-
Peptide A (Native): Ac-Tyr-Gly-Gly-L-Phe -Leu-Arg-Arg-Ile-NH₂
-
Peptide B (D-Phe): Ac-Tyr-Gly-Gly-D-Phe -Leu-Arg-Arg-Ile-NH₂
-
Peptide C (3,5-df-D-Phe): Ac-Tyr-Gly-Gly-(3,5-df-D-Phe) -Leu-Arg-Arg-Ile-NH₂
-
-
Matrix: Pooled Human Plasma (with EDTA as anticoagulant)
-
Reagents: Phosphate-buffered saline (PBS, pH 7.4), Acetonitrile (ACN) with 0.1% Trifluoroacetic acid (TFA) for reaction quenching and protein precipitation.
-
Instrumentation: High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS).
References
- 1. benchchem.com [benchchem.com]
- 2. polybiotech.co [polybiotech.co]
- 3. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
- 5. Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. lifetein.com [lifetein.com]
- 10. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma | MDPI [mdpi.com]
- 11. biorxiv.org [biorxiv.org]
- 12. benchchem.com [benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
In Vivo Performance of 3,5-Difluoro-D-Phenylalanine: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals at the forefront of protein engineering and therapeutic design, the incorporation of non-canonical amino acids (ncAAs) into proteins in vivo offers a powerful toolkit to enhance molecular properties. Among these, fluorinated amino acids have garnered significant attention for their unique ability to modulate protein stability, function, and serve as sensitive probes for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[1] This guide provides an in-depth comparative analysis of 3,5-Difluoro-D-Phenylalanine (3,5-diF-D-Phe), a synthetic amino acid, with other relevant ncAAs for in vivo applications.
While direct in vivo comparative data for 3,5-diF-D-Phe is currently limited in published literature, this guide synthesizes available information on related fluorinated analogs and D-amino acids to provide a comprehensive framework for its potential in vivo performance.[1] We will delve into the critical considerations for its use, from metabolic stability and cellular incorporation to potential toxicity, and provide detailed experimental protocols to empower researchers in their investigations.
The Rationale for D-Amino Acid and Fluorine Incorporation
The strategic decision to incorporate a D-amino acid, and one that is also fluorinated, into a peptide or protein in a living system is driven by the pursuit of enhanced therapeutic properties and novel functionalities.
Enhanced Proteolytic Resistance: A primary advantage of substituting L-amino acids with their D-enantiomers is the significant increase in resistance to degradation by proteases.[2] Naturally occurring proteases are stereospecific for L-amino acids, rendering peptides containing D-amino acids less susceptible to enzymatic cleavage. This can dramatically extend the in vivo half-life of peptide-based drugs.[2][3]
Modulation of Biological Activity: The stereochemistry of an amino acid can profoundly influence its interaction with biological targets. The incorporation of a D-amino acid can alter the conformation of a peptide, leading to changes in receptor binding affinity and selectivity.[4]
Unique Biophysical Probes: The introduction of fluorine atoms provides a powerful biophysical probe for in vivo studies. The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it an excellent nucleus for NMR spectroscopy.[1][4] The chemical shift of the fluorine atoms is highly sensitive to the local environment, providing valuable information on protein structure, dynamics, and ligand binding.[4]
Comparative Analysis of this compound
To understand the potential in vivo performance of 3,5-diF-D-Phe, it is crucial to compare its expected properties with other commonly used ncAAs.
| Feature | This compound (Expected) | 4-Fluoro-L-Phenylalanine (4-F-Phe) | D-Phenylalanine (D-Phe) | L-Azidohomoalanine (Aha) |
| Primary In Vivo Advantage | Enhanced proteolytic stability, ¹⁹F NMR probe with distinct electronic properties. | ¹⁹F NMR probe, established incorporation protocols. | Enhanced proteolytic stability. | Bioorthogonal handle for chemical ligation. |
| Incorporation Efficiency | Likely lower than L-enantiomers due to ribosomal preference for L-amino acids.[5] | Successfully incorporated in bacterial and mammalian systems.[1] | Lower than L-Phe; requires specific strategies for incorporation. | Readily incorporated in place of methionine.[6] |
| Metabolic Stability | High resistance to proteases. Susceptible to D-amino acid oxidase (DAAO) metabolism.[7] | Susceptible to proteases. | High resistance to proteases. Susceptible to DAAO.[7] | Susceptible to proteases. |
| In Vivo Toxicity | Potential for toxicity if DAAO metabolism produces harmful byproducts (e.g., H₂O₂).[7][8] | Generally low, but high concentrations can be toxic. | Generally low, but dependent on dose and metabolic capacity. | Generally low. |
| Key Applications | Creating stable peptide therapeutics, in vivo ¹⁹F NMR studies of protein dynamics. | In vivo ¹⁹F NMR, protein structure-function studies. | Enhancing the half-life of peptide drugs. | In vivo protein labeling, tracking, and purification.[9] |
Key In Vivo Considerations for this compound
The successful in vivo application of 3,5-diF-D-Phe hinges on navigating several biological hurdles.
Ribosomal Incorporation: The Chirality Challenge
The ribosome, the cellular machinery responsible for protein synthesis, has a strong preference for L-amino acids.[5] This presents a significant challenge for the efficient incorporation of D-amino acids. Strategies to overcome this include:
-
Engineered Aminoacyl-tRNA Synthetases (aaRS) and Orthogonal tRNAs: The development of aaRS/tRNA pairs that are specific for the D-amino acid and do not cross-react with the host's translational machinery is a key enabling technology.[10]
-
Cell-Free Protein Synthesis Systems: While not strictly in vivo, these systems offer a controlled environment where the concentrations of components can be manipulated to favor D-amino acid incorporation.
Metabolic Fate: The D-Amino Acid Oxidase (DAAO) Hurdle
In mammals, D-amino acids are primarily metabolized by D-amino acid oxidase (DAAO), a flavoenzyme that catalyzes their oxidative deamination.[7] This process generates an α-keto acid, ammonia, and hydrogen peroxide (H₂O₂).[11]
The generation of H₂O₂ can lead to oxidative stress and cellular toxicity, a critical consideration for in vivo studies.[8][12] Strategies to mitigate DAAO activity include:
-
DAAO Inhibitors: Co-administration of a DAAO inhibitor can increase the bioavailability and reduce the toxicity of D-amino acids.[13][14]
-
DAAO-deficient Animal Models: Utilizing genetically modified animals that lack DAAO can provide a clearer picture of the D-amino acid's effects without the confounding factor of its metabolism.[14]
Experimental Protocols for In Vivo Investigation
The following protocols provide a framework for the in vivo evaluation of 3,5-diF-D-Phe.
Protocol for In Vivo Incorporation in E. coli
This protocol is adapted from established methods for incorporating fluorinated amino acids into proteins in a bacterial system.
Workflow for In Vivo Incorporation in E. coli
Materials:
-
E. coli strain auxotrophic for phenylalanine.
-
Expression plasmid for the protein of interest with a tag for purification.
-
Expression plasmid for the orthogonal aaRS/tRNA pair specific for 3,5-diF-D-Phe.
-
M9 minimal medium.
-
This compound.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
Procedure:
-
Co-transform the E. coli host with the protein expression plasmid and the orthogonal pair plasmid.
-
Grow a starter culture overnight in LB medium with appropriate antibiotics.
-
Inoculate a larger volume of M9 minimal medium supplemented with all amino acids except phenylalanine.
-
Grow the culture at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Pellet the cells and resuspend in M9 medium containing 3,5-diF-D-Phe (e.g., 1 mM) and all other amino acids.
-
Induce protein expression with IPTG and incubate at a lower temperature (e.g., 20°C) overnight.
-
Harvest the cells, purify the protein, and confirm incorporation by mass spectrometry.
Protocol for In Vivo Toxicity Assessment in a Murine Model
This protocol outlines a basic approach to assess the acute toxicity of 3,5-diF-D-Phe.
Workflow for In Vivo Toxicity Study
Materials:
-
Male and female mice (e.g., C57BL/6), 8-10 weeks old.
-
This compound.
-
Sterile vehicle (e.g., saline).
Procedure:
-
Acclimate animals for at least one week.
-
Divide animals into groups and administer single escalating doses of 3,5-diF-D-Phe via an appropriate route (e.g., intraperitoneal injection).
-
Observe animals for signs of toxicity and mortality for at least 14 days.
-
At the end of the study, collect blood for serum chemistry analysis and harvest major organs for histopathological examination.
-
Calculate the LD50 value.
Protocol for Quantifying D-Amino Acid Incorporation In Vivo
This protocol describes a method to quantify the amount of 3,5-diF-D-Phe incorporated into proteins in a specific tissue.
Procedure:
-
Administer 3,5-diF-D-Phe to the animal model.
-
At desired time points, collect the tissue of interest.
-
Homogenize the tissue and precipitate the proteins.
-
Hydrolyze the protein pellet to release the constituent amino acids.
-
Derivatize the amino acids with a chiral reagent.
-
Analyze the derivatized amino acids by LC-MS/MS to separate and quantify the D- and L-enantiomers of 3,5-difluorophenylalanine.
Future Directions and Conclusion
This compound represents a promising but underexplored tool for in vivo protein engineering. Its potential to confer enhanced proteolytic stability while simultaneously acting as a ¹⁹F NMR probe makes it an attractive candidate for the development of next-generation peptide therapeutics and for fundamental studies of protein behavior in living systems.
The primary obstacle to its widespread adoption is the current lack of direct in vivo data. The experimental frameworks provided in this guide offer a starting point for researchers to systematically evaluate its incorporation efficiency, metabolic fate, and potential toxicity. As research progresses, a clearer understanding of the in vivo performance of this compound will undoubtedly emerge, paving the way for its application in a wide range of biomedical research and drug development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Chiral checkpoints during protein biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biological role of D-amino acid oxidase and D-aspartate oxidase. Effects of D-amino acids. | Broad Institute [broadinstitute.org]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US20080227152A1 - In vivo incorporation of unnatural amino acids - Google Patents [patents.google.com]
- 11. D-Amino Acid Oxidase-Driven Chemogenetic Oxidative Stress: Unraveling the Multi-omic Responses to In Vivo Redox Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigating D-Amino Acid Oxidase Expression and Interaction Network Analyses in Pathways Associated With Cellular Stress: Implications in the Biology of Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Cytotoxicity of Fluorinated Phenylalanine Isomers for Researchers and Drug Development Professionals
In the landscape of drug discovery and chemical biology, the strategic incorporation of non-natural amino acids into peptides and proteins has emerged as a powerful tool to modulate their therapeutic properties. Among these, fluorinated phenylalanine isomers have garnered significant attention. The substitution of a hydrogen atom with fluorine on the phenyl ring of phenylalanine can induce profound changes in the amino acid's electronic properties, hydrophobicity, and metabolic stability. These alterations, in turn, can significantly impact the biological activity and cytotoxic potential of molecules incorporating these analogs.
This guide provides a comparative analysis of the cytotoxic effects of three common fluorinated phenylalanine isomers: 2-fluorophenylalanine (2-F-Phe), 3-fluorophenylalanine (3-F-Phe), and 4-fluorophenylalanine (4-F-Phe). While direct, head-to-head comparative studies on the cytotoxicity of these isomers under identical experimental conditions are limited, this document synthesizes available data from various sources to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Understanding the Significance of Fluorine Substitution
The position of the fluorine atom on the phenyl ring—ortho (2-), meta (3-), or para (4-)—is not a trivial distinction. This positional isomerism dictates the electronic and steric landscape of the amino acid, influencing its interaction with biological targets and its metabolic fate. The high electronegativity of fluorine can alter charge distribution, influencing crucial molecular interactions like cation-π stacking, which are often vital for peptide-receptor binding and enzymatic activity.[1]
Comparative Cytotoxicity: A Synthesis of Available Data
The cytotoxic potential of fluorinated phenylalanine isomers is a critical consideration for their application in therapeutic design. The following sections summarize the available evidence on the growth-inhibitory and cytotoxic effects of each isomer. It is important to note that the data presented is collated from different studies and, therefore, should be interpreted with caution when making direct comparisons.
4-Fluorophenylalanine (4-F-Phe)
The para-substituted isomer, 4-F-Phe, is the most extensively studied of the three. Research has shown that dl-p-fluorophenylalanine can retard the growth of Taper liver tumor in mice.[2] This effect is linked to its ability to be taken up by tumor cells and incorporated into proteins, leading to the inhibition of L-phenylalanine tRNA formation.[2] The incorporation of 4-F-Phe can lead to the synthesis of non-functional proteins, inducing proteotoxic stress within the cell. This mechanism is thought to contribute to its cytotoxic effects. PubChem lists 4-fluorophenylalanine with a GHS classification of "Fatal if swallowed"[3]. A dipeptide containing p-L-fluorophenylalanine, melphalanyl-p-L-fluorophenylalanine ethyl ester, has also demonstrated significant antitumor activity in vivo.[4]
3-Fluorophenylalanine (3-F-Phe)
Data on the cytotoxicity of 3-F-Phe is less abundant. However, studies on its uptake in tumor cell lines, in the context of its use as a PET tracer, indicate that it is transported into cancer cells.[5] The cellular uptake of 3-L-[18F]FPhe in MCF-7 and PC-3 cells was found to be significantly higher than that of another tracer, [18F]FET.[5] While this study did not directly measure cytotoxicity, efficient cellular uptake is a prerequisite for a compound to exert intracellular cytotoxic effects. The PubChem database indicates that 3-fluorophenylalanine is harmful if swallowed, in contact with skin, or inhaled[6][7].
2-Fluorophenylalanine (2-F-Phe)
Information on the cytotoxic effects of 2-F-Phe is also limited in direct comparative studies. However, a researcher's guide on investigating its synergistic potential with chemotherapy suggests a plausible mechanism of action. It is hypothesized that 2-F-Phe, like other fluorinated amino acids, can be mistakenly incorporated into proteins, leading to misfolded, non-functional proteins and inducing cellular stress.[8] This proteotoxic stress could potentially inhibit a cancer cell's ability to repair DNA damage caused by chemotherapy, leading to enhanced apoptosis.[8]
Summary of Comparative Cytotoxicity
The following table summarizes the available information on the cytotoxic and biological effects of the three fluorinated phenylalanine isomers.
| Isomer | Reported Cytotoxic/Biological Effects | Potential Mechanism of Action | Supporting Evidence |
| 2-Fluorophenylalanine (2-F-Phe) | Potential for synergistic effects with chemotherapy. | Induction of proteotoxic stress through incorporation into proteins, leading to misfolded proteins. | Theoretical framework and suggested experimental protocols for synergy studies.[8] |
| 3-Fluorophenylalanine (3-F-Phe) | Efficient cellular uptake in tumor cell lines (MCF-7, PC-3, U87 MG). | Not explicitly detailed, but cellular uptake is a prerequisite for intracellular activity. | PET tracer studies demonstrating high uptake in cancer cells.[5] GHS hazard statements indicating toxicity.[6][7] |
| 4-Fluorophenylalanine (4-F-Phe) | Retards tumor growth in vivo. | Incorporation into proteins, inhibition of protein synthesis, and induction of proteotoxic stress. | In vivo studies on Taper liver tumor.[2] GHS classification of "Fatal if swallowed".[3] Antitumor activity of a dipeptide derivative.[4] |
Disclaimer: The data in this table is compiled from multiple sources and not from a single comparative study. Therefore, direct comparisons of potency should be made with caution.
Mechanistic Insights: A Hypothetical Model
The primary mechanism underlying the cytotoxicity of fluorinated phenylalanine isomers is believed to be their misincorporation into proteins, leading to what is known as "proteotoxic stress."
Caption: Hypothetical mechanism of cytotoxicity for fluorinated phenylalanine isomers.
Experimental Protocols for Assessing Cytotoxicity
To rigorously evaluate and compare the cytotoxic potential of different fluorinated phenylalanine isomers, a panel of well-established in vitro assays is recommended. The following are detailed protocols for key experiments.
Experimental Workflow for Cytotoxicity Assessment
Caption: A streamlined workflow for the comparative cytotoxicity assessment of fluorinated phenylalanine isomers.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the fluorinated phenylalanine isomers in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (medium without the compound).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the amount of LDH release and calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).
Oxidative Stress Assessment: Reactive Oxygen Species (ROS) Assay
This assay measures the levels of intracellular reactive oxygen species using a cell-permeable fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for a shorter duration, typically 1-6 hours, as ROS production can be an early event.
-
Probe Loading: Remove the treatment medium and wash the cells with warm PBS. Add 100 µL of 10 µM DCFH-DA solution in serum-free medium to each well and incubate for 30 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm.
-
Data Analysis: Quantify the relative fluorescence units (RFU) and compare the ROS levels in treated cells to the vehicle control.
Conclusion and Future Directions
The available evidence suggests that fluorinated phenylalanine isomers, particularly 4-F-Phe, exhibit cytotoxic and antiproliferative properties, primarily through their incorporation into proteins and the subsequent induction of proteotoxic stress. However, a comprehensive understanding of the comparative cytotoxicity of the 2-F-Phe, 3-F-Phe, and 4-F-Phe isomers requires direct, head-to-head studies on a panel of cancer cell lines.
Future research should focus on:
-
Direct Comparative Cytotoxicity Studies: Performing standardized cytotoxicity assays (MTT, LDH) to determine and compare the IC50 values of the three isomers in various cancer cell lines.
-
Mechanistic Elucidation: Investigating the precise molecular mechanisms underlying the cytotoxic effects, including the extent of protein incorporation, activation of the unfolded protein response, and induction of apoptosis.
-
In Vivo Efficacy: Evaluating the antitumor efficacy and toxicity of the most potent isomers in preclinical animal models.
By systematically addressing these knowledge gaps, the scientific community can better harness the therapeutic potential of fluorinated phenylalanine isomers in the development of novel anticancer agents.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. p-Fluorophenylalanine | C9H10FNO2 | CID 4654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Inhibition of growth of cells in culture by L-phenylalanine as a model system for the analysis of phenylketonuria. I. aminoacid antagonism and the inhibition of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of 3-l- and 3-d-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (2S)-2-amino-3-(3-fluorophenyl)propanoic acid | C9H10FNO2 | CID 716315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Fluorophenylalanine | C9H10FNO2 | CID 9976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 3,5-Difluoro-D-Phenylalanine
As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible science. This guide provides a detailed, experience-driven protocol for the safe disposal of 3,5-Difluoro-D-phenylalanine, emphasizing the scientific rationale behind each procedural step. While some safety data sheets (SDS) may classify this compound as non-hazardous, its fluorinated structure and the general lack of comprehensive toxicological data demand a conservative and prudent approach to its disposal.
Core Principle: Hazard Assessment Beyond the Label
The first step in any disposal protocol is a thorough risk assessment. For this compound, this involves looking beyond a simple hazard classification.
-
Incomplete Toxicological Profile: The chemical, physical, and toxicological properties of many research chemicals, including this one, have not been fully investigated. Therefore, it is a prudent practice, as advocated by the National Research Council, to handle such compounds with a degree of caution as if they were potentially hazardous[1][2].
-
Halogenated Organic Compound: The presence of two fluorine atoms on the phenyl ring classifies this compound as a halogenated organic . This is the single most critical piece of information for its disposal. Halogenated wastes require specific disposal pathways, typically high-temperature incineration, to prevent the formation of environmentally persistent and toxic byproducts. Mixing halogenated and non-halogenated waste streams is a costly and non-compliant error[3][4].
Pre-Disposal: Safe Handling and Personal Protective Equipment (PPE)
Minimizing exposure and preventing spills during handling are the first steps to safe disposal. Adherence to standard laboratory safety protocols is paramount.
| Equipment | Specification & Rationale |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles conforming to NIOSH or EN166 standards. Protects against accidental splashes or dust generation. |
| Hand Protection | Chemically resistant nitrile gloves. Gloves must be inspected before use and removed using the proper technique to avoid skin contact. |
| Body Protection | A standard laboratory coat should be worn to protect skin and clothing. |
| Engineering Controls | Handle the solid compound in a well-ventilated area. If there is a risk of dust formation, use a chemical fume hood or an enclosure with appropriate exhaust ventilation[5]. |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol ensures compliance with regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA)[6][7].
Step 1: Waste Characterization & Segregation
Proper segregation is the cornerstone of safe and compliant chemical waste management. The decision process is straightforward but critical.
Caption: Waste segregation decision workflow for this compound.
Causality: As a fluorinated compound, it must be placed in a container specifically designated for halogenated organic waste[8][9]. This ensures it is routed to a facility capable of incinerating it at temperatures sufficient to break down the carbon-fluorine bonds without releasing harmful gases.
Step 2: Container Selection and Labeling
-
Select an Appropriate Container: Use a container that is in good condition, compatible with the chemical (a high-density polyethylene - HDPE - or glass container is suitable), and has a secure, leak-proof lid[10][11].
-
Apply a Hazardous Waste Label: As soon as the first portion of waste is added, the container must be labeled. The label must include[12][13]:
-
The words "HAZARDOUS WASTE "
-
The full, unabbreviated chemical name: "This compound "
-
The accumulation start date (the date the first amount of waste is placed in the container).
-
The name and location (building/room) of the generating laboratory.
-
An indication of the hazards (e.g., "Toxic," "Irritant" - be conservative).
-
Step 3: Waste Accumulation
-
Designate a Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel[11][13].
-
Keep Containers Closed: The waste container must remain tightly sealed at all times, except when actively adding waste[12][11]. This minimizes the release of vapors and prevents spills.
-
Store Safely: Ensure the container is stored in secondary containment (such as a chemical-resistant tray) to contain any potential leaks. Do not store incompatible waste types together[10].
Step 4: Final Disposal
-
Arrange for Pickup: Do not allow waste to accumulate for more than one year, or until the container is full[13]. Contact your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal contractor to arrange for pickup.
-
Prohibited Disposal Methods:
Emergency Procedures: Spill Management
In the event of a small spill of the solid material:
-
Ensure Proper PPE: Wear the PPE detailed in Section 2.
-
Contain the Spill: Prevent the powder from becoming airborne.
-
Clean Up: Carefully sweep up the solid material and place it into a suitable, sealed container for disposal[5].
-
Label as Waste: Label the container as hazardous waste, as described in Step 2.
-
Decontaminate: Clean the spill area with soap and water.
For large spills, evacuate the area and contact your institution's emergency response personnel immediately.
References
- 1. Prudent practices for disposal of chemicals from laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reed.edu [reed.edu]
- 3. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. peptide.com [peptide.com]
- 6. epa.gov [epa.gov]
- 7. osha.gov [osha.gov]
- 8. bucknell.edu [bucknell.edu]
- 9. scienceready.com.au [scienceready.com.au]
- 10. danielshealth.com [danielshealth.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Navigating the Safe Handling of 3,5-Difluoro-D-Phenylalanine: A Comprehensive Guide
For Immediate Implementation by Laboratory Personnel
As the demand for novel fluorinated compounds in pharmaceutical development continues to rise, a thorough understanding of their safe handling is paramount. This guide provides essential, experience-driven safety and logistical information for researchers, scientists, and drug development professionals working with 3,5-Difluoro-D-Phenylalanine. Our focus extends beyond mere procedural steps to instill a deep understanding of the causality behind each safety recommendation, fostering a proactive safety culture within your laboratory.
Hazard Analysis: Understanding the Reactivity of this compound
This compound is a synthetic amino acid derivative. The presence of two fluorine atoms on the phenyl ring significantly alters the molecule's electronic properties, which can influence its reactivity and toxicity. While specific toxicological data for this compound is limited, its structural similarity to other fluorinated aromatic compounds and phenylalanine itself warrants a cautious approach.
Primary Hazards:
-
Skin and Eye Irritation: Like many fluorinated organic compounds, this compound is classified as a skin and eye irritant.[1][2] Direct contact can cause redness, itching, and inflammation.
-
Respiratory Tract Irritation: Inhalation of the powdered form of this compound may cause respiratory irritation.[1][2]
-
Thermal Decomposition: While stable under normal conditions, excessive heat can lead to decomposition.[3][4][5] The thermal decomposition of phenylalanine, a related compound, is known to produce hazardous gases such as carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[3][4][5][6] The presence of fluorine in this compound introduces the additional risk of releasing hydrogen fluoride (HF) gas upon decomposition, which is highly corrosive and toxic.
Occupational Exposure Limits:
Specific Occupational Exposure Limits (OELs) for this compound have not been established by regulatory bodies like OSHA or ACGIH.[7] However, as a conservative measure, it is prudent to consider the limits for related substances. The OSHA Permissible Exposure Limit (PEL) and NIOSH Recommended Exposure Limit (REL) for fluorine is 0.1 ppm (0.2 mg/m³) as a time-weighted average (TWA).[8][9][10]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE, with a detailed explanation of the rationale behind each choice.
| Protection Type | Recommended Equipment | Justification |
| Eye and Face Protection | Chemical splash goggles and a face shield.[1] | Provides a robust barrier against accidental splashes of solutions or airborne particles, protecting the sensitive mucous membranes of the eyes and face. |
| Hand Protection | Double gloving with nitrile or neoprene gloves.[11][12][13][14] | Nitrile and neoprene offer good resistance to a range of chemicals, including many organic solvents.[11][12][13][14] Double gloving provides an additional layer of protection in case of a tear or permeation of the outer glove. |
| Body Protection | A flame-resistant lab coat worn over personal clothing. | Protects against minor spills and dust. A flame-resistant material is recommended as a precaution against unforeseen chemical reactions. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used if there is a potential for aerosol generation or if handling large quantities. | In the absence of established exposure limits, a conservative approach to respiratory protection is warranted, especially in situations where dust or aerosols may be generated. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a well-defined operational plan is critical for minimizing exposure and preventing accidents. The following workflow outlines the key stages of handling this compound, from receipt to use.
Caption: Workflow for the safe handling of this compound.
Detailed Steps:
-
Preparation:
-
Ventilation: All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1]
-
Personal Protective Equipment (PPE): Before entering the work area, don the appropriate PPE as outlined in the table above.
-
Work Area: Ensure the work area is clean and uncluttered. Have all necessary equipment and materials readily available to minimize movement and potential for spills.
-
-
Handling:
-
Weighing: When weighing the solid compound, use a spatula and handle it gently to avoid generating dust. Perform this task within the fume hood.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly while stirring to prevent splashing.
-
-
Post-Handling:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate cleaning agent (e.g., soap and water), followed by a rinse with a suitable solvent.[15][16]
-
Hand Washing: After removing gloves, wash hands thoroughly with soap and water.
-
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of chemical waste is a critical component of laboratory safety. Adherence to institutional and regulatory guidelines is mandatory.
Waste Segregation and Disposal Workflow:
Caption: Segregation and disposal workflow for waste contaminated with this compound.
Detailed Procedures:
-
Contaminated PPE:
-
Contaminated Labware:
-
Glassware and equipment: Decontaminate reusable labware as described in the operational plan. If decontamination is not feasible, dispose of it as solid hazardous waste.
-
-
Unused Compound and Solutions:
-
Solid waste: Unused or expired this compound should be disposed of in its original container or a compatible, labeled hazardous waste container.
-
Liquid waste: Solutions containing this compound should be collected in a designated, labeled container for liquid hazardous waste. Do not dispose of this material down the drain.[18][19]
-
-
Waste Container Labeling and Storage:
By implementing these comprehensive safety and handling procedures, you can significantly mitigate the risks associated with working with this compound, ensuring a safe and productive research environment.
References
- 1. benchchem.com [benchchem.com]
- 2. lifemedz.com [lifemedz.com]
- 3. fishersci.ie [fishersci.ie]
- 4. webdev.durhamtech.edu [webdev.durhamtech.edu]
- 5. westliberty.edu [westliberty.edu]
- 6. researchgate.net [researchgate.net]
- 7. vumc.org [vumc.org]
- 8. nj.gov [nj.gov]
- 9. Fluorine - IDLH | NIOSH | CDC [cdc.gov]
- 10. CDC - NIOSH Pocket Guide to Chemical Hazards - Fluorine [cdc.gov]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. Gloves - Tables of Properties and Resistances [cleanroom.byu.edu]
- 13. gloves.com [gloves.com]
- 14. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 15. PPE and Decontamination | Substance Use | CDC [cdc.gov]
- 16. epa.gov [epa.gov]
- 17. ehrs.upenn.edu [ehrs.upenn.edu]
- 18. sweet.ua.pt [sweet.ua.pt]
- 19. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Retrosynthesis Analysis
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
